molecular formula C₁₆H₁₁N₃O₃ B057189 Para Red CAS No. 6410-10-2

Para Red

Cat. No.: B057189
CAS No.: 6410-10-2
M. Wt: 293.28 g/mol
InChI Key: WOTPFVNWMLFMFW-UHFFFAOYSA-N
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Description

Para Red (also known as Paranitraniline red) is a synthetic azo dye recognized for its vivid red colorization and significant utility in materials science and industrial research. Its primary research value lies in its application as a model compound for studying azo dye chemistry, including synthesis pathways, chromophore behavior, and degradation processes. Researchers utilize this compound to investigate the photostability and thermal properties of organic pigments, which is critical for developing advanced coatings, inks, and polymeric materials. Furthermore, it serves as an important standard in analytical chemistry for method development in chromatography and spectrophotometry, aiding in the identification and quantification of similar compounds. The mechanism of its color is attributed to the azo group (-N=N-) connecting two aromatic rings, which creates an extended conjugated system allowing for absorption of light in the visible spectrum. As a prototypical azo dye, this compound provides a fundamental tool for exploring environmental fate, such as studying microbial decolorization and bioremediation strategies for dye-containing wastewater. This reagent is intended solely for controlled laboratory research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(4-nitrophenyl)diazenyl]naphthalen-2-ol
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InChI

InChI=1S/C16H11N3O3/c20-15-10-5-11-3-1-2-4-14(11)16(15)18-17-12-6-8-13(9-7-12)19(21)22/h1-10,20H
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InChI Key

WOTPFVNWMLFMFW-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C16H11N3O3
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DSSTOX Substance ID

DTXSID1052325
Record name C.I. Pigment Red 1
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Molecular Weight

293.28 g/mol
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Physical Description

Red powder; [Alfa Aesar MSDS]
Record name Para Red
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CAS No.

6410-10-2
Record name Pigment Red 1
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Record name 1-(p-nitrophenylazo)-2-naphthol
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Record name PIGMENT RED 1
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis Mechanism of Para Red Dye

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth exploration of the synthesis mechanism of Para Red (Pigment Red 1), a monoazo dye. The synthesis is a classic example of electrophilic aromatic substitution, proceeding through a two-stage process involving diazotization and azo coupling. This guide details the underlying chemical principles, provides structured quantitative data, outlines a detailed experimental protocol, and visualizes the reaction pathway.

Core Synthesis Mechanism

The synthesis of this compound is achieved through two primary chemical steps:

  • Diazotization of p-Nitroaniline : The process begins with the conversion of a primary aromatic amine, p-nitroaniline, into a 4-nitrobenzenediazonium (B87018) salt. This reaction is conducted in a cold acidic solution using sodium nitrite (B80452).[1][2]

  • Azo Coupling : The resulting diazonium salt, a weak electrophile, is then reacted with an activated aromatic compound, 2-naphthol (B1666908) (β-naphthol).[1][3] This electrophilic aromatic substitution reaction forms the characteristic azo bond (-N=N-), which acts as a chromophore, imparting the vibrant red color to the final dye molecule.[2][4]

Detailed Mechanism of Diazotization

The diazotization reaction involves the formation of a highly reactive nitrosonium ion (NO⁺) which then reacts with the primary amine.

  • Formation of Nitrous Acid : In the presence of a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), sodium nitrite (NaNO₂) is protonated to form nitrous acid (HNO₂).[5][6]

  • Formation of the Nitrosonium Ion : Nitrous acid is further protonated by the excess strong acid, followed by the loss of a water molecule, to generate the nitrosonium ion (NO⁺), a potent electrophile.[5][7]

  • Nucleophilic Attack : The lone pair of electrons on the nitrogen atom of the p-nitroaniline's amino group performs a nucleophilic attack on the nitrosonium ion, forming an N-N bond.[7][8]

  • Formation of the Diazonium Ion : The resulting intermediate undergoes a series of proton transfers and tautomerization, ultimately leading to the elimination of a water molecule to yield the stable 4-nitrobenzenediazonium ion.[7][8] This ion is stabilized by the delocalization of the positive charge over the aromatic ring.

Detailed Mechanism of Azo Coupling

The azo coupling step is an electrophilic aromatic substitution reaction.

  • Activation of the Coupling Agent : 2-naphthol is dissolved in a basic solution, typically sodium hydroxide (B78521) (NaOH), to deprotonate the hydroxyl group. This forms the more strongly nucleophilic 2-naphthoxide ion, which significantly enhances the reactivity of the aromatic ring.[4][9]

  • Electrophilic Attack : The 4-nitrobenzenediazonium cation acts as the electrophile and attacks the electron-rich 2-naphthoxide ion. The substitution occurs predominantly at the C1 position (alpha-position) of the naphthol ring, which is ortho to the activating hydroxyl group.[4][10] This position is favored as it allows for the formation of a more stable carbocation intermediate (a sigma complex) where the aromaticity of the adjacent benzene (B151609) ring is preserved in more resonance structures.[10]

  • Rearomatization : The intermediate sigma complex then loses a proton to restore the aromaticity of the naphthalene (B1677914) ring system, resulting in the final product, 1-(4-nitrophenylazo)-2-naphthol, or this compound.[11]

Visualization of the Synthesis Pathway

The following diagram illustrates the complete synthesis workflow from reactants to the final this compound dye.

Para_Red_Synthesis cluster_reactants Initial Reactants cluster_diazotization Step 1: Diazotization (0-5 °C) cluster_coupling Step 2: Azo Coupling pNA p-Nitroaniline NaNO2 Sodium Nitrite (NaNO2) Diazonium 4-Nitrobenzenediazonium Chloride pNA->Diazonium Nucleophilic Attack & Rearrangement - H2O HCl Hydrochloric Acid (HCl) HNO2 Nitrous Acid (HNO2) NaNO2->HNO2 + H+ HCl->HNO2 + H+ bNaphthol 2-Naphthol NaOH Sodium Hydroxide (NaOH) Naphthoxide 2-Naphthoxide Ion bNaphthol->Naphthoxide Deprotonation NaOH->Naphthoxide Deprotonation Nitrosonium Nitrosonium Ion (NO+) HNO2->Nitrosonium + H+ - H2O Nitrosonium->Diazonium Nucleophilic Attack & Rearrangement - H2O ParaRed This compound Dye Diazonium->ParaRed Electrophilic Aromatic Substitution Naphthoxide->ParaRed Electrophilic Aromatic Substitution

Caption: Workflow of this compound synthesis via diazotization and azo coupling.

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis of this compound.

ParameterValueReference(s)
IUPAC Name1-[(E)-(4-Nitrophenyl)diazenyl]naphthalen-2-ol[12]
Chemical FormulaC₁₆H₁₁N₃O₃[12]
Molecular Weight293.28 g/mol [12][13]
Melting Point248-252 °C[3]
AppearanceRed solid[3]
Reported Yield61-76%[13][14]

Experimental Protocol

This protocol provides a detailed methodology for the laboratory synthesis of this compound.

Materials and Reagents:

  • p-Nitroaniline (4-nitroaniline)

  • Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl, 6.0 M)

  • Sodium Nitrite (NaNO₂)

  • 2-Naphthol (β-naphthol)

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

  • Beakers, Erlenmeyer flask

  • Stirring rod or magnetic stirrer

  • Buchner funnel and filter paper

  • Vacuum filtration apparatus

Procedure:

Part A: Preparation of the 4-Nitrobenzenediazonium Salt Solution (Diazotization)

  • In a 100 mL beaker or flask, add 1.0 g (approx. 7 mmol) of p-nitroaniline.

  • Carefully add 1.0 mL of concentrated sulfuric acid to 10 mL of distilled water in a separate beaker, then add this acidic solution to the p-nitroaniline while stirring. Alternatively, add 1.0 mL of 6.0 M HCl and 3 mL of water.[3][15]

  • Cool the resulting mixture in an ice bath to between 0 and 5 °C. The p-nitroaniline may precipitate.[15]

  • In a separate beaker, prepare a solution by dissolving 0.5 g (approx. 7 mmol) of sodium nitrite in 3 mL of cold distilled water.[3][15]

  • Slowly add the sodium nitrite solution dropwise to the cold, stirring p-nitroaniline suspension. Maintain the temperature below 5 °C throughout the addition.

  • Continue stirring the mixture in the ice bath for an additional 10-15 minutes to ensure the diazotization reaction is complete. The resulting clear solution contains the 4-nitrobenzenediazonium salt and should be used promptly.

Part B: Preparation of the 2-Naphthol Solution (Coupling Agent)

  • In a 250 mL beaker, dissolve 1.0 g (approx. 7 mmol) of 2-naphthol in 10 mL of 2.5 M sodium hydroxide solution.[3] Add approximately 20 mL of water to ensure complete dissolution.[15]

  • Cool this solution thoroughly in an ice bath.

Part C: Synthesis of this compound (Azo Coupling)

  • While vigorously stirring the cold 2-naphthol solution, slowly add the cold diazonium salt solution (from Part A) to it.[3]

  • A vibrant red precipitate of this compound dye will form immediately.

  • Continue to stir the mixture in the ice bath for 10-15 minutes to allow for complete precipitation.

  • If the solution is not neutral or slightly acidic, it can be acidified with dilute sulfuric acid.[3]

Part D: Isolation and Purification

  • Isolate the precipitated this compound dye by vacuum filtration using a Buchner funnel.

  • Wash the solid product on the filter paper with several portions of cold distilled water to remove any unreacted salts and other impurities.

  • Press the solid as dry as possible on the funnel.

  • Transfer the solid to a watch glass and dry it in a vacuum oven at 50 °C for 2 hours or allow it to air dry.[3]

  • Weigh the final product to determine the yield and determine its melting point.

References

Para Red (Pigment Red 1) chemical structure and properties.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Para Red (Pigment Red 1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and analysis of this compound, also known as Pigment Red 1.

Introduction

This compound (C.I. Pigment Red 1) is a synthetic monoazo pigment, recognized as one of the first azo dyes to be produced on a technical scale around 1885.[1] Chemically identified as 1-[(E)-(4-Nitrophenyl)diazenyl]naphthalen-2-ol, it is formed through the diazotization of p-nitroaniline and subsequent azo coupling with β-naphthol.[2][3]

Historically, this compound was used to dye cellulose (B213188) fabrics a brilliant red color; however, its poor fastness and tendency to bleed have led to its replacement by more durable pigments in many applications.[2][4][5] It sees continued use in lower-cost printing inks, paints, paper coatings, and the coloring of polymers.[1][3][6] From a toxicological standpoint, there are concerns that reductive cleavage of the azo bond can liberate aromatic amines, and it is considered a potential genotoxic carcinogen.[1][7]

Chemical Structure and Identification

The chemical identity of this compound is defined by an azo bridge linking a p-nitrophenyl group to a 2-naphthol (B1666908) group.

Caption: Chemical Structure of this compound (Pigment Red 1).

Table 1: Chemical Identifiers for this compound

IdentifierValueReference(s)
IUPAC Name 1-[(E)-(4-Nitrophenyl)diazenyl]naphthalen-2-ol[2]
Synonyms Paranitraniline red, C.I. 12070, 1-(4-Nitrophenylazo)-2-naphthol[4][8]
CAS Number 6410-10-2[4][5][9]
Molecular Formula C₁₆H₁₁N₃O₃[5][9]
Molecular Weight 293.28 g/mol [8][9]
InChI Key WOTPFVNWMLFMFW-ISLYRVAYSA-N[4][9]

Physicochemical and Spectral Properties

This compound is a red solid powder.[10] Its properties are summarized below.

Table 2: Physicochemical and Spectral Properties of this compound

PropertyValueReference(s)
Appearance Red solid powder[10]
Melting Point 248-252 °C[2][4][5]
Relative Density 1.47 - 1.50 g/cm³[6]
UV-Vis λmax 488 nm
Solubility Insoluble in water and ethanol.[5] Slightly soluble in hot toluene (B28343) and boiling ethanol.[6] Soluble in organic solvents.[10][5][6][10]
Color in Acid/Base Magenta in concentrated H₂SO₄; Vermilion in concentrated HNO₃; Purple in alcoholic KOH.[6]

Synthesis Pathway

The synthesis of this compound is a classic example of an azo coupling reaction. It involves two primary stages: the diazotization of a primary aromatic amine (p-nitroaniline) and the subsequent coupling of the resulting diazonium salt with an activated aromatic compound (β-naphthol).[2][11][12]

synthesis_workflow Synthesis Workflow for this compound start Start Materials: p-Nitroaniline β-Naphthol pna_solution Dissolve p-Nitroaniline in HCl or H₂SO₄ start->pna_solution naphthol_solution Dissolve β-Naphthol in NaOH solution start->naphthol_solution diazotization Diazotization: Add NaNO₂ solution at 0-5°C pna_solution->diazotization diazonium_salt Formation of p-Nitrobenzene Diazonium Salt diazotization->diazonium_salt coupling Azo Coupling: Add diazonium salt to β-naphthol solution at low temp. diazonium_salt->coupling naphthol_solution->coupling precipitation Acidify with H₂SO₄ to precipitate this compound coupling->precipitation filtration Isolate crude product via vacuum filtration precipitation->filtration washing Wash with cold deionized water filtration->washing drying Dry product under vacuum washing->drying end Final Product: This compound (Pigment Red 1) drying->end

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Synthesis of this compound

This protocol is based on methodologies described in the literature.[12][13][14] All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • p-Nitroaniline (1.0 g, ~7.2 mmol)

  • 1M Sulfuric Acid (or 3M HCl)

  • Sodium Nitrite (B80452) (NaNO₂) (0.5 g, ~7.2 mmol)

  • 2-Naphthol (β-Naphthol) (1.0 g, ~7.0 mmol)

  • 2.5M Sodium Hydroxide (B78521) (NaOH)

  • Deionized water

  • Ice

Procedure:

  • Preparation of Diazonium Salt:

    • In a flask, dissolve 1.0 g of p-nitroaniline in 10-15 mL of 1M sulfuric acid (or 3M HCl), warming gently if necessary to achieve full dissolution.[13][14]

    • Cool the resulting solution in an ice-water bath to 0-5°C.[13]

    • Prepare a solution of 0.5 g sodium nitrite in 2-10 mL of deionized water.[12][13]

    • Slowly add the sodium nitrite solution dropwise to the cold p-nitroaniline solution while maintaining the temperature below 5°C and stirring continuously. The formation of the diazonium salt is indicated.[12]

  • Preparation of Coupling Component:

    • In a separate beaker, dissolve 1.0 g of 2-naphthol in 10-15 mL of 2.5M sodium hydroxide solution.[12]

    • Cool this solution in an ice-water bath.

  • Azo Coupling Reaction:

    • Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring.[12] A bright red precipitate of this compound will form immediately.

    • Continue stirring the mixture in the ice bath for several minutes (e.g., 30 minutes) to ensure the reaction goes to completion.[14]

  • Isolation and Purification:

    • Acidify the mixture with 1M sulfuric acid to ensure complete precipitation of the pigment.[12][14]

    • Isolate the solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake thoroughly with several portions of cold deionized water to remove any unreacted salts or acids.[13]

    • Dry the purified this compound in a vacuum oven at approximately 50°C for 2-24 hours.[12] The expected melting point of the product is 248-252°C.[12]

Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a common method for the detection and quantification of this compound, particularly in food matrices.[15]

Instrumentation & Conditions:

  • Instrument: High-Performance Liquid Chromatograph with a UV-Vis detector.

  • Column: Reverse-phase C18 column.

  • Mobile Phase: Isocratic elution with a mixture of deionized water (containing 0.34 g/L KH₂PO₄) and methanol (B129727) (containing 1.01 g/L tetraethylammonium (B1195904) bromide) in a 20:80 v/v ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-Vis detector set to 488 nm.[15]

  • Retention Time: Approximately 15 to 20 minutes under these conditions.[15]

Sample Preparation Protocol (for solid matrices like spices):

  • Extraction: Extract a known weight of the homogenized sample with a suitable solvent like toluene, in which this compound is soluble.[15]

  • Cleanup (if necessary): The extract may be cleaned using solid-phase extraction (SPE) to remove interfering substances.

  • Solvent Exchange: Evaporate the toluene extract to dryness and reconstitute the residue in the mobile phase (methanol/water mixture) for injection.[15]

  • Analysis: Inject the prepared sample into the HPLC system and compare the retention time and peak area to that of a certified this compound standard for identification and quantification.

hplc_workflow Analytical Workflow for this compound by HPLC sample Obtain Sample (e.g., Spice Powder) extraction Solvent Extraction (Toluene) sample->extraction cleanup Evaporate & Reconstitute in Mobile Phase extraction->cleanup injection Inject into HPLC System (C18 Column) cleanup->injection detection UV-Vis Detection at 488 nm injection->detection analysis Data Analysis: Compare Retention Time & Peak Area to Standard detection->analysis result Quantify this compound Concentration analysis->result

Caption: HPLC analytical workflow for this compound.

Safety and Toxicology

This compound is classified as a hazardous substance and requires careful handling.

Table 3: GHS Hazard Information for this compound

Hazard ClassHazard StatementGHS CodeReference(s)
Skin Irritation Causes skin irritationH315[4][16][17]
Eye Irritation Causes serious eye irritationH319[4][16][17]
Respiratory Irritation May cause respiratory irritationH335[4][16][17]

Toxicological Summary:

  • This compound is considered potentially genotoxic and possibly carcinogenic.[7][16]

  • It is not permitted for use in foodstuffs in the European Union.[7]

  • Ingestion may cause cyanosis, while inhalation and skin contact can lead to irritation.[5] The material may cause respiratory irritation, and prolonged exposure could lead to asthma-like symptoms.[18]

  • Entry into the bloodstream through cuts or abrasions may produce systemic injury.[18]

Applications and Limitations

While historically significant, the applications of this compound are now limited by its performance characteristics.

  • Primary Applications: Used in printing inks, paper coatings, wallpapers, and water-based paints where high fastness is not a critical requirement.[1][3] It is also used for coloring rubber and polyethylene (B3416737) products.[3]

  • Limitations: The pigment has poor solvent resistance and only fair lightfastness, which is further reduced when mixed with titanium dioxide.[6] It is sensitive to acids and alkalis.[6] In textiles, it is not considered fast as it can be washed away easily.[2][4]

References

An In-depth Technical Guide to the Mechanism of Action of Para Red as a Histological Stain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action, physicochemical properties, and histological application of Para Red, a fat-soluble azo dye used for the visualization of lipids in biological tissues.

Core Mechanism of Action: A Physical Phenomenon

This compound, also known as Pigment Red 1, is classified as a lysochrome , or a fat-soluble dye.[1][2] Its mechanism of action as a histological stain is not based on a chemical reaction with cellular components, but rather on a physical principle of differential solubility .[2][3][4]

The fundamental principle is that this compound is more soluble in the neutral lipids (such as triglycerides and cholesterol esters) present within tissue sections than in the solvent in which it is applied.[3][4][5] This principle of "preferential solubility" dictates that when a saturated solution of this compound is applied to a tissue section containing lipids, the dye will selectively partition from the solvent into the lipid droplets.[2] This migration and accumulation of the dye within the lipid-rich structures impart a distinct red color, allowing for their visualization under a microscope.

Because the staining mechanism is physical, this compound is most effective on frozen tissue sections , as the routine process of paraffin (B1166041) embedding involves the use of clearing agents like xylene and dehydrating alcohols, which would dissolve and wash away the very lipids intended for staining.[4]

Physicochemical Properties of this compound

Understanding the chemical and physical properties of this compound is crucial for its effective application as a histological stain.

PropertyValueReference
Chemical Name 1-[(E)-(4-Nitrophenyl)diazenyl]naphthalen-2-ol[2]
Molecular Formula C₁₆H₁₁N₃O₃[2]
Molecular Weight 293.28 g/mol [6]
Appearance Red to brown powder-
Solubility Insoluble in water; Soluble in fats and organic solvents[2]
Absorption Maxima (λmax) 285 nm, 324 nm, 482 nm (in acetonitrile)-

Experimental Protocol for this compound Staining of Lipids

While a standardized protocol specifically for this compound is not widely published, a reliable procedure can be adapted from established protocols for other lysochromes with a similar mechanism of action, such as Oil Red O.[3][7] The following is a detailed methodology for the staining of lipids in frozen tissue sections using this compound.

3.1. Reagent Preparation

  • This compound Stock Solution (0.5% w/v):

    • Dissolve 0.5 g of this compound powder in 100 mL of 99% isopropanol (B130326) or absolute ethanol (B145695).

    • Heat gently in a water bath to aid dissolution, but do not boil.

    • This stock solution is stable when stored in a tightly sealed container at room temperature.

  • This compound Working Solution:

    • To prepare the working solution, mix 6 mL of the this compound stock solution with 4 mL of distilled water.

    • Allow the solution to stand for 10-15 minutes.

    • Filter the solution through a fine filter paper (e.g., Whatman No. 1) before use to remove any precipitate. The working solution should be prepared fresh for each use.

  • 60% Isopropanol or Ethanol:

    • Dilute the corresponding alcohol with distilled water.

  • Mayer's Hematoxylin (B73222):

    • For nuclear counterstaining.

  • Aqueous Mounting Medium:

    • Glycerol jelly or a similar aqueous medium is required, as resinous mounting media containing organic solvents will dissolve the stain.

3.2. Staining Procedure for Frozen Sections

  • Sectioning: Cut frozen tissue sections at a thickness of 8-10 µm using a cryostat.

  • Mounting: Mount the sections on glass slides.

  • Fixation: Fix the sections in 10% neutral buffered formalin for 5-10 minutes.

  • Washing: Rinse the slides thoroughly with distilled water.

  • Dehydration (Pre-staining): Briefly rinse the slides in 60% isopropanol or ethanol. This step helps to remove any water and facilitates the penetration of the fat-soluble dye.

  • Staining: Immerse the slides in the freshly prepared and filtered this compound working solution for 10-15 minutes.

  • Differentiation: Briefly rinse the slides in 60% isopropanol or ethanol to remove excess stain. This step should be carefully monitored to avoid destaining the lipid droplets.

  • Washing: Rinse the slides thoroughly with distilled water.

  • Counterstaining: Stain the nuclei by immersing the slides in Mayer's hematoxylin for 30-60 seconds.

  • Bluing: "Blue" the hematoxylin by washing the slides in running tap water for 5 minutes.

  • Mounting: Mount the coverslip using an aqueous mounting medium.

3.3. Expected Results

  • Lipids (Neutral Fats): Bright Red

  • Nuclei: Blue

Visualizing the Staining Workflow

The following diagram illustrates the logical flow of the this compound staining procedure.

ParaRed_Staining_Workflow This compound Staining Workflow for Lipids cluster_prep Tissue Preparation cluster_staining Staining Procedure cluster_counterstain Counterstaining and Mounting Cryosection Cryosectioning (8-10 µm) Mounting Mounting on Slides Cryosection->Mounting Fixation Fixation (Formalin) Mounting->Fixation PreStain_Rinse Rinse in 60% Alcohol Fixation->PreStain_Rinse Staining Incubation in this compound Working Solution PreStain_Rinse->Staining Differentiation Differentiation in 60% Alcohol Staining->Differentiation Washing Washing in Distilled Water Differentiation->Washing Counterstain Nuclear Counterstain (Hematoxylin) Washing->Counterstain Bluing Bluing in Tap Water Counterstain->Bluing Mounting_Final Mounting (Aqueous Medium) Bluing->Mounting_Final Visualization Result: Red Lipids, Blue Nuclei Mounting_Final->Visualization Microscopic Examination

Caption: Logical workflow of the this compound histological staining protocol.

Conclusion

This compound serves as a valuable tool for the histological demonstration of neutral lipids. Its mechanism, rooted in the physical principle of preferential solubility, is straightforward and effective for visualizing fat in frozen tissue sections. By following a carefully adapted experimental protocol, researchers can achieve robust and reliable staining, enabling the clear identification of lipid distribution in various biological contexts. The bright red coloration provides excellent contrast, especially when coupled with a nuclear counterstain, making it a useful technique in both research and diagnostic pathology.

References

The Solubility Profile of Para Red in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Para Red, also known as Paranitraniline red, Pigment Red 1, or C.I. 12070, is a synthetic monoazo dye. Its vibrant red color has led to its historical use in various applications, including textiles, inks, and coatings.[1] For researchers, scientists, and professionals in fields such as drug development and material science, a thorough understanding of its solubility in common organic solvents is crucial for formulation, purification, and analytical method development. This technical guide provides a comprehensive overview of the available solubility data for this compound, detailed experimental protocols for its determination, and a discussion of the factors influencing its solubility.

Core Concepts: Understanding Pigment Solubility

The solubility of a pigment like this compound in an organic solvent is governed by the principle of "like dissolves like." This means that a solute will dissolve best in a solvent that has a similar polarity and intermolecular forces. This compound, with its aromatic rings, azo group, and nitro group, is a relatively nonpolar molecule with some capacity for dipole-dipole interactions and hydrogen bonding. Its solubility is therefore expected to be limited in highly polar solvents like water and more favorable in nonpolar or moderately polar organic solvents.

Factors influencing the solubility of this compound include:

  • Solvent Polarity: Solvents with polarity matching that of this compound are more likely to be effective.

  • Temperature: Solubility of solids in liquids generally increases with temperature. Terms like "hot" or "boiling" in qualitative descriptions indicate the significant role of temperature.[2]

  • Crystalline Structure: The crystal lattice energy of the solid pigment must be overcome by the solvation energy for dissolution to occur.

Quantitative Solubility Data

The table below summarizes the available qualitative and semi-quantitative information.

Organic SolventQualitative Solubility DescriptionTemperatureSource(s)
TolueneSlightly solubleHot[2]
Ethanol (B145695)Slightly solubleBoiling[2]
EthanolInsolubleNot Specified
XyleneSlightly solubleNot Specified[1]
BenzeneSolubleNot Specified
AcetoneSolubleNot Specified
MethanolSolubleNot Specified[5]
DioxaneSolubleNot Specified[5]

Note: The conflicting reports on ethanol solubility highlight the importance of experimental verification under well-defined conditions.

Experimental Protocol for Determination of this compound Solubility

To address the lack of quantitative data, a robust experimental protocol is essential. The following details a standard methodology for determining the equilibrium solubility of this compound in an organic solvent using UV-Visible spectrophotometry for quantification. This method is based on general principles for pigment solubility determination.[3][6]

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Volumetric flasks and pipettes

  • Scintillation vials or sealed glass tubes

  • Constant temperature shaker bath or incubator

  • Syringe filters (0.45 µm, solvent-compatible)

  • UV-Vis Spectrophotometer

  • Analytical balance

Experimental Workflow Diagram

G cluster_prep Preparation cluster_sampling Sampling & Dilution cluster_analysis Analysis A Prepare supersaturated mixture (excess this compound in solvent) B Equilibrate at constant temperature with agitation (e.g., 24-48h) A->B C Allow solid to settle B->C D Withdraw supernatant C->D E Filter supernatant (0.45 µm filter) D->E F Perform serial dilutions E->F G Measure absorbance using UV-Vis Spectrophotometer F->G H Calculate concentration using Beer-Lambert Law G->H I Determine solubility (e.g., g/100 mL) H->I

Caption: Experimental workflow for determining this compound solubility.

Detailed Methodology

a. Preparation of Calibration Curve:

  • Accurately weigh a small amount of this compound and dissolve it in a known volume of the selected solvent to prepare a stock solution of known concentration.

  • Perform a series of dilutions of the stock solution to create a set of calibration standards with decreasing concentrations.

  • Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent using the UV-Vis spectrophotometer.

  • Plot a graph of absorbance versus concentration to generate a calibration curve. The relationship should be linear and follow the Beer-Lambert Law.

b. Equilibrium Solubility Determination:

  • Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

  • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, cease agitation and allow the excess solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.

  • Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

  • Measure the absorbance of the diluted solution at the λmax.

  • Use the calibration curve to determine the concentration of this compound in the diluted sample.

  • Calculate the concentration in the original saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in that solvent at the specified temperature.

Logical Relationships in Solubility Prediction

For pigments where experimental data is scarce, theoretical models can provide estimations of solubility. Hansen Solubility Parameters (HSP) are a powerful tool for predicting the miscibility of a solute and a solvent.[7][8][9]

The total Hildebrand solubility parameter (δt) is composed of three Hansen parameters:

  • δd: The energy from dispersion forces.

  • δp: The energy from polar forces.

  • δh: The energy from hydrogen bonding.

The principle is that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSP of a solvent and a solute in the three-dimensional Hansen space can be calculated. A smaller Ra indicates a higher likelihood of solubility.

G cluster_params Hansen Solubility Parameters (HSP) cluster_calc Solubility Prediction Solute This compound (δd₁, δp₁, δh₁) Solvent Organic Solvent (δd₂, δp₂, δh₂) Ra Calculate HSP Distance (Ra) Compare Compare Ra to Interaction Radius (R₀) Ra->Compare Result Prediction Compare->Result Soluble Soluble Result->Soluble Ra < R₀ Insoluble Insoluble Result->Insoluble Ra > R₀

Caption: Logical workflow for predicting solubility using HSP.

Conclusion

This technical guide consolidates the available information on the solubility of this compound in common organic solvents. The notable absence of quantitative data in the literature emphasizes the critical need for experimental determination for any application requiring precise solubility values. The provided detailed experimental protocol, utilizing UV-Visible spectrophotometry, offers a reliable method for researchers to generate this crucial data. Furthermore, the introduction to Hansen Solubility Parameters provides a theoretical framework for predicting solubility and guiding solvent selection in the absence of experimental values. For scientists and professionals in drug development and material science, a systematic approach combining theoretical prediction with experimental verification will be key to successfully working with this compound.

References

Para Red absorption and emission spectra analysis.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Analysis of Para Red

Executive Summary

This compound, also known as Paranitraniline red or Pigment Red 1, is a synthetic monoazo dye characterized by its vibrant red color.[1] Its chemical structure, 1-((4-Nitrophenyl)diazenyl)naphthalen-2-ol, features an extended π-conjugated system responsible for its chromophoric properties.[2] This guide provides a detailed technical analysis of the absorption and emission spectra of this compound, offering insights into its photophysical behavior. The document covers quantitative spectroscopic data, detailed experimental protocols for its synthesis and analysis, and graphical workflows to illustrate these processes. While this compound exhibits strong absorption in the visible region, making it a valuable compound for applications in pigments and as an analytical standard, it is noteworthy for its general lack of significant fluorescence emission, a common characteristic of azo dyes.[3][4]

Spectroscopic Properties of this compound

The interaction of this compound with electromagnetic radiation is dictated by its electronic structure. The key features are a strong absorption in the visible spectrum and a characteristically low to negligible fluorescence quantum yield.

Absorption Spectrum

This compound's color is a direct result of its absorption of light in the visible region of the electromagnetic spectrum. This absorption is primarily attributed to π-π* electronic transitions within the delocalized electron system of the molecule, particularly involving the azo group (-N=N-).[3] The maximum absorbance wavelength (λmax) is a key quantitative parameter for its characterization.

Table 1: Quantitative Absorption Data for this compound

Parameter Value Solvent/Conditions Source
Absorption Maximum (λmax) 488 - 514 nm Not specified [3]
Absorption Maximum (λmax) 493 nm Not specified [5]

| Absorption Spectrum | Peak ~490 nm | Acetonitrile |[6] |

The position and intensity of the absorption peak can be influenced by the solvent environment, a phenomenon known as solvatochromism.[7] In polar solvents, the absorption band of azo dyes often shifts, typically towards longer wavelengths (a bathochromic or red shift), due to differential stabilization of the ground and excited states.[8] This property is critical for applications where the dye is used in various media.

Emission Spectrum

A comprehensive review of scientific literature reveals a notable lack of data on the fluorescence emission properties of this compound. Azo dyes, in general, are known to be weakly or non-fluorescent. This is primarily due to the efficient non-radiative decay pathways that compete with fluorescence emission. Upon photoexcitation, the molecule can rapidly return to the ground state through processes like efficient internal conversion and photoisomerization around the -N=N- double bond, which dissipate the energy as heat rather than light.

In contrast, some molecules exhibit a phenomenon called Aggregation-Induced Emission (AIE), where they become highly emissive in an aggregated or solid state due to the restriction of intramolecular motions.[9][10] However, there is no evidence to suggest that this compound is an AIE-active compound.

Table 2: Quantitative Emission Data for this compound

Parameter Value Solvent/Conditions Source
Emission Maximum (λem) Data not available - -
Fluorescence Quantum Yield (Φf) Data not available (presumed to be very low) - -

| Fluorescence Lifetime (τ) | Data not available (presumed to be very short) | - | - |

For drug development professionals, the absence of intrinsic fluorescence is a critical consideration. While the chromophore can be used for colorimetric assays, its use as a fluorescent tag or probe would be highly impractical without significant structural modification to inhibit non-radiative decay channels.

Experimental Protocols

Accurate spectroscopic analysis begins with the correct synthesis and preparation of the compound. The following sections detail the methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

The synthesis of this compound is a classic example of an azo coupling reaction, which involves two main stages: the diazotization of an aromatic amine (p-nitroaniline) and the subsequent coupling with an activated aromatic compound (2-naphthol).[11][12]

Protocol for Synthesis:

  • Diazotization of p-Nitroaniline:

    • Dissolve 1 g of p-nitroaniline in a solution of 1 mL of concentrated sulfuric acid and 10 mL of distilled water in a round-bottom flask.[13]

    • Cool the flask in an ice bath with constant stirring.

    • Slowly add a pre-cooled solution of 0.5 g of sodium nitrite (B80452) in 2 mL of distilled water. Maintain the temperature at or below 5°C to ensure the stability of the resulting diazonium salt.[11]

  • Preparation of Coupling Solution:

  • Azo Coupling Reaction:

    • While stirring vigorously, slowly add the 2-naphthol solution to the diazonium salt solution in the ice bath.[11]

    • A vibrant red precipitate of this compound will form immediately.

    • Continue stirring for several minutes to ensure the reaction goes to completion.

  • Isolation and Purification:

    • Acidify the mixture with 1 M sulfuric acid.[11]

    • Filter the crude product under vacuum.

    • Wash the precipitate with cold water to remove any unreacted salts.

    • Dry the final product in a vacuum oven at 50°C.[11][13] The melting point of the product is typically in the range of 248-252 °C.[4][11]

G Diagram 1: Synthesis Workflow for this compound cluster_diazotization Diazotization Stage cluster_coupling Coupling Stage cluster_isolation Isolation Stage pna p-Nitroaniline in H2SO4/H2O diazonium Diazonium Salt Formation (Ice Bath, <5°C) pna->diazonium nanite Sodium Nitrite Solution nanite->diazonium coupling Azo Coupling Reaction (Vigorous Stirring) diazonium->coupling naphthol 2-Naphthol in NaOH naphthol->coupling acidify Acidification (H2SO4) coupling->acidify filter Vacuum Filtration acidify->filter wash Wash with Cold Water filter->wash dry Drying (Vacuum Oven) wash->dry product Pure this compound Dye dry->product

Diagram 1: Synthesis Workflow for this compound
UV-Visible Spectroscopy

UV-Vis spectroscopy is the primary technique for analyzing the absorption properties of this compound and determining its λmax.[3]

Protocol for UV-Vis Analysis:

  • Instrument Preparation:

    • Turn on the UV-Vis spectrophotometer and allow the lamps (deuterium and tungsten) to warm up for at least 15-20 minutes for stable output.

    • Set the desired wavelength range for the scan (e.g., 300-700 nm for this compound).

  • Sample Preparation:

    • Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile, ethanol, or chloroform).

    • From the stock solution, prepare a dilute solution in the same solvent. The concentration should be adjusted so that the maximum absorbance falls within the linear range of the instrument (typically 0.1 to 1.0 AU).

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to be used as a blank/reference.

    • Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

    • Replace the blank with a cuvette containing the this compound sample solution.

    • Run the spectral scan to obtain the absorption spectrum.

    • The instrument software will identify the wavelength of maximum absorbance (λmax).

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the chemical structure of the synthesized this compound by identifying its functional groups.[11] The azo group (N=N) stretch is a key characteristic peak.[11]

Protocol for IR Analysis (KBr Pellet Method):

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of the dry this compound sample with approximately 100-200 mg of spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[14]

    • Transfer the powder to a pellet press die.

  • Pellet Formation:

    • Apply high pressure (several tons) using a hydraulic press to form a thin, transparent or translucent KBr pellet.[14]

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of an FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum. The resulting spectrum will show absorption bands corresponding to the vibrational modes of the molecule. Key expected peaks include N=N stretching (around 1500-1522 cm⁻¹) and vibrations associated with the aromatic rings and nitro group.[11]

G Diagram 2: Spectroscopic Analysis Workflow cluster_uvvis UV-Vis Absorption Analysis cluster_ir FTIR Structural Confirmation start Synthesized this compound Sample uv_prep Prepare Dilute Solution in Quartz Cuvette start->uv_prep ir_prep Prepare KBr Pellet start->ir_prep uv_blank Run Solvent Blank uv_prep->uv_blank uv_scan Acquire Absorption Spectrum (300-700 nm) uv_blank->uv_scan uv_result Determine λmax (Absorbance vs. Wavelength) uv_scan->uv_result ir_bkg Run Background Scan ir_prep->ir_bkg ir_scan Acquire IR Spectrum (4000-400 cm-1) ir_bkg->ir_scan ir_result Identify Functional Groups (e.g., -N=N-, -NO2) ir_scan->ir_result

Diagram 2: Spectroscopic Analysis Workflow

Conclusion

This compound is an azo dye defined by a strong absorption band in the visible spectrum between 488 and 514 nm, which is responsible for its intense red color.[3] This absorption is quantifiable via UV-Vis spectrophotometry and its position can be influenced by solvent polarity. In contrast, this compound is not a fluorescent molecule, and data regarding its emission properties are absent from the literature, a characteristic trait of many azo dyes due to highly efficient non-radiative decay mechanisms. For researchers in materials science and drug development, this highlights this compound's utility as a potent chromophore for colorimetric applications rather than as a fluorescent label. The provided protocols and workflows offer a robust framework for the synthesis and accurate spectroscopic characterization of this compound.

References

Unraveling the Chromophore Behavior of Para Red: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Para Red, a monoazo dye, has been a subject of scientific interest due to its distinct chromophoric properties. This technical guide provides an in-depth analysis of the core behavior of the this compound chromophore, detailing its synthesis, spectroscopic properties, and the influence of its molecular structure on its characteristic red color. This document summarizes key quantitative data, outlines experimental protocols for its synthesis and characterization, and provides visualizations to illustrate the underlying chemical principles and workflows.

Introduction

This compound, chemically known as 1-(4-nitrophenylazo)-2-naphthol, is a synthetic red dye belonging to the class of azo compounds, which are characterized by the presence of a diazene (B1210634) functional group (–N=N–). The vibrant color of this compound arises from its extended conjugated system, which constitutes its chromophore. This chromophore absorbs light in the visible region of theelectromagnetic spectrum. The azo group, coupled with the aromatic rings of p-nitroaniline and β-naphthol, forms the core of this chromophore. The presence of auxochromes, such as the hydroxyl (–OH) group on the naphthol ring, and chromophores like the nitro (–NO2) group, further influences the color and intensity of the dye. Understanding the behavior of this chromophore is essential for its application and for the design of new colorants with tailored properties.

Synthesis of this compound

The synthesis of this compound is a classic example of a diazo coupling reaction, a cornerstone of azo dye chemistry. The process involves two main stages: the diazotization of a primary aromatic amine (p-nitroaniline) and the subsequent coupling of the resulting diazonium salt with an activated aromatic compound (β-naphthol).

Experimental Protocol: Synthesis of this compound

This protocol details the laboratory-scale synthesis of this compound.

Materials:

Procedure:

Part A: Diazotization of p-Nitroaniline

  • In a 250 mL beaker, dissolve 1.38 g of p-nitroaniline in 20 mL of a 3 M HCl solution. Gentle heating may be required to facilitate dissolution.

  • Cool the solution to 0-5 °C in an ice bath. It is crucial to maintain this low temperature throughout the diazotization process to prevent the decomposition of the diazonium salt.

  • Slowly, and with constant stirring, add a pre-cooled solution of 0.7 g of sodium nitrite in 5 mL of distilled water to the p-nitroaniline solution. The addition should be dropwise to control the reaction temperature.

  • Continue stirring the mixture in the ice bath for 15-20 minutes after the addition is complete. The resulting solution contains the 4-nitrobenzenediazonium (B87018) chloride salt.

Part B: Azo Coupling Reaction

  • In a separate 400 mL beaker, dissolve 1.44 g of 2-naphthol in 25 mL of a 2 M NaOH solution.

  • Cool this solution in an ice bath to 0-5 °C.

  • Slowly, and with vigorous stirring, add the cold diazonium salt solution from Part A to the cold 2-naphthol solution.

  • A vibrant red precipitate of this compound will form immediately.

  • Allow the mixture to stand in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with cold distilled water until the filtrate is neutral to remove any unreacted starting materials and salts.

  • Dry the purified this compound in a desiccator or a drying oven at a low temperature (around 60-70 °C).

Synthesis Workflow

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Synthesis_Workflow cluster_diazotization Part A: Diazotization cluster_coupling Part B: Azo Coupling cluster_purification Purification p_nitroaniline p-Nitroaniline in HCl diazonium_salt 4-Nitrobenzenediazonium Chloride Solution p_nitroaniline->diazonium_salt Add NaNO₂ at 0-5 °C na_nitrite Sodium Nitrite Solution na_nitrite->diazonium_salt para_red_precipitate This compound Precipitate diazonium_salt->para_red_precipitate Add to 2-Naphthol solution at 0-5 °C naphthol 2-Naphthol in NaOH naphthol->para_red_precipitate filtration Vacuum Filtration para_red_precipitate->filtration washing Washing with Water filtration->washing drying Drying washing->drying pure_para_red Pure this compound drying->pure_para_red

A flowchart of the synthesis of this compound.

Chromophore Structure and Color

The color of this compound is a direct consequence of its molecular structure. The chromophore is the part of the molecule responsible for absorbing visible light. In this compound, this is the extended conjugated system that includes the phenyl ring, the azo group (–N=N–), and the naphthalene (B1677914) ring system.

  • Chromophore : The azo group (–N=N–) is the primary chromophoric group. The π-electrons in the aromatic rings are delocalized across the azo bridge, creating a large conjugated system.

  • Auxochrome : The hydroxyl (–OH) group on the naphthalene ring is an electron-donating auxochrome. It intensifies the color of the dye by increasing the delocalization of the π-electrons through resonance.

  • Electron-Withdrawing Group : The nitro (–NO₂) group on the phenyl ring is a strong electron-withdrawing group. It enhances the color by creating a "push-pull" system, where electron density is pulled from the electron-rich naphthol ring system across the azo bridge to the electron-deficient nitro-substituted phenyl ring. This intramolecular charge transfer (ICT) lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in the absorption of longer wavelengths of light (i.e., a bathochromic or red shift).

The following diagram illustrates the relationship between the structural components of this compound and its resulting color.

Chromophore_Structure cluster_components Structural Components cluster_effects Electronic Effects cluster_outcome Spectroscopic Outcome ParaRed This compound Molecule Chromophore Azo Group (-N=N-) + Aromatic Rings ParaRed->Chromophore Auxochrome Hydroxyl Group (-OH) (Electron-Donating) ParaRed->Auxochrome EWG Nitro Group (-NO2) (Electron-Withdrawing) ParaRed->EWG Conjugation Extended π-Conjugation Chromophore->Conjugation ICT Intramolecular Charge Transfer (Push-Pull System) Auxochrome->ICT Push EWG->ICT Pull Conjugation->ICT HOMO_LUMO Lowered HOMO-LUMO Energy Gap ICT->HOMO_LUMO Absorption Absorption of Longer Wavelengths (Visible Light) HOMO_LUMO->Absorption Color Observed Red Color Absorption->Color

The relationship between structure and color in this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physical and Synthesis Data for this compound

ParameterValueReference
Molecular FormulaC₁₆H₁₁N₃O₃N/A
Molecular Weight293.28 g/mol N/A
Melting Point248-252 °C[1]
245-246 °C[2]
Typical Yield~75-76%[2]

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueFeatureWavenumber (cm⁻¹) / Wavelength (nm)Reference
FTIRAzo group (–N=N–) stretching~1504[1]
UV-VisAbsorption Maximum (λmax) in Acetonitrile482[3]
UV-VisAbsorption Maximum (λmax)493[4]
UV-VisAbsorption Maximum (λmax)520[5]

Note: The solvent for the 493 nm and 520 nm λmax values was not specified in the source material.

Solvatochromism of this compound

Conclusion

The chromophoric behavior of this compound is a well-defined interplay of its molecular structure, including the azo chromophore, the hydroxyl auxochrome, and the nitro group. The synthesis of this compound via a diazo coupling reaction is a robust and well-established method. The extended π-conjugation and the intramolecular charge transfer within the molecule are responsible for its characteristic red color. While the fundamental aspects of its chromophore are understood, further research into its solvatochromic properties would provide a more complete picture of its behavior in different chemical environments, which could be valuable for its application in various scientific and industrial fields.

References

Diazotization and coupling reaction for Para Red synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Para Red via Diazotization and Azo Coupling

Introduction

This compound, also known as Pigment Red 1, is a prominent azo dye characterized by its vibrant red color and the presence of the azo functional group (-N=N-).[1][2] Its synthesis is a classic and illustrative example of a two-step electrophilic aromatic substitution reaction sequence widely employed in the chemical and pharmaceutical industries.[3][4][5] This process involves the diazotization of a primary aromatic amine, in this case, para-nitroaniline (p-nitroaniline), followed by an azo coupling reaction with an activated aromatic compound, 2-naphthol (B1666908) (β-naphthol).[6][7]

This technical guide provides a comprehensive overview of the synthesis of this compound, detailing the underlying chemical principles, experimental protocols, and quantitative data for researchers, scientists, and professionals in drug development.

Core Chemical Principles

The synthesis of this compound is fundamentally a two-stage process:

  • Diazotization: The conversion of a primary aromatic amine (p-nitroaniline) into a diazonium salt.[1][8] This reaction is conducted at low temperatures (0-5°C) to ensure the stability of the resulting diazonium salt, which is otherwise prone to decomposition.[1][4] The process begins with the in situ generation of nitrous acid (HNO₂) from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid, such as sulfuric or hydrochloric acid.[8][9] The nitrous acid subsequently generates the highly reactive nitrosonium ion (NO⁺), which acts as the electrophile, attacking the nitrogen atom of the primary amine to form the diazonium ion.[1]

  • Azo Coupling: This is an electrophilic aromatic substitution reaction where the weakly electrophilic diazonium ion reacts with a highly activated aromatic nucleophile.[5][10] For this compound synthesis, the coupling component is 2-naphthol. The reaction is typically carried out in a slightly alkaline solution to deprotonate the hydroxyl group of 2-naphthol, forming the more strongly activating naphthoxide ion.[5] This enhances the nucleophilicity of the aromatic ring, facilitating the attack by the diazonium ion, primarily at the ortho position (C1) to the hydroxyl group, as the para position is unavailable.[5][6]

The extensive conjugated π-system created by linking the two aromatic rings via the azo bridge is the chromophore responsible for the intense red color of the final product.[4][5]

Reaction Mechanism and Workflow

The overall process involves the careful management of reaction conditions, particularly temperature and pH, to maximize yield and purity.

Para_Red_Synthesis_Workflow cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Azo Coupling pNA p-Nitroaniline Mix1 Dissolve p-Nitroaniline in Acid Solution pNA->Mix1 Acid H₂SO₄ / H₂O Acid->Mix1 Cool1 Cool to 0-5°C (Ice Bath) Mix1->Cool1 AddNaNO2 Add NaNO₂ Solution Slowly Cool1->AddNaNO2 NaNO2 NaNO₂ Solution NaNO2->AddNaNO2 Diazonium p-Nitrobenzenediazonium Salt Solution AddNaNO2->Diazonium Combine Combine Solutions with Vigorous Stirring Diazonium->Combine Naphthol 2-Naphthol Mix2 Prepare Alkaline 2-Naphthol Solution Naphthol->Mix2 NaOH NaOH Solution NaOH->Mix2 Cool2 Cool to 0-5°C (Ice Bath) Mix2->Cool2 Cool2->Combine Precipitate Red Precipitate Forms (this compound) Combine->Precipitate Isolate Isolate Product (Filtration & Washing) Precipitate->Isolate Dry Dry Product (Vacuum Oven) Isolate->Dry Reaction_Mechanism Mechanism of this compound Synthesis cluster_diazotization Diazotization Mechanism cluster_coupling Azo Coupling Mechanism NaNO2 NaNO₂ + H⁺ HNO2 HNO₂ (Nitrous Acid) NaNO2->HNO2 In situ formation Nitrosonium H₂O-NO⁺ → NO⁺ (Nitrosonium Ion) HNO2->Nitrosonium + H⁺, -H₂O NNitrosamine N-Nitrosamine Intermediate Nitrosonium->NNitrosamine pNA_Nuc p-Nitroaniline (Nucleophile) pNA_Nuc->NNitrosamine Nucleophilic attack Diazohydroxide Diazohydroxide Intermediate NNitrosamine->Diazohydroxide Tautomerization Diazonium_Ion p-Nitrobenzenediazonium Ion (Electrophile) Diazohydroxide->Diazonium_Ion + H⁺, -H₂O Sigma_Complex Resonance-Stabilized Carbocation (σ-complex) Diazonium_Ion->Sigma_Complex Naphthol_OH 2-Naphthol Naphthoxide 2-Naphthoxide Ion (Strong Nucleophile) Naphthol_OH->Naphthoxide + OH⁻ Naphthoxide->Sigma_Complex Electrophilic attack Para_Red This compound Product (Azo Dye) Sigma_Complex->Para_Red Deprotonation (-H⁺)

References

Navigating the Laboratory Landscape with Para Red: A Technical Guide to Health and Safety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the health and safety considerations essential for the responsible handling of Para Red in a laboratory setting. This compound, a vibrant synthetic azo dye, necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols to ensure the well-being of laboratory personnel and the integrity of research. This document outlines the toxicological profile of this compound, provides detailed experimental protocols for safety assessment, and offers clear guidance on safe handling, storage, and disposal.

Hazard Identification and Risk Assessment

This compound, while not classified as acutely toxic, presents several potential hazards that require careful management. It is considered a hazardous substance according to OSHA 29 CFR 1910.1200. The primary risks are associated with irritation to the skin, eyes, and respiratory system.[1] Long-term or repeated exposure to high concentrations of this compound dust may lead to respiratory complications. As an azo dye, there is also a potential, though not fully established, for it to contain or break down into aromatic amines, some of which are known to be mutagenic or carcinogenic.

1.1. Physical and Chemical Properties

A clear understanding of this compound's physical and chemical properties is fundamental to a comprehensive risk assessment.

PropertyValueReference
Chemical Name 1-((4-nitrophenyl)azo)-2-naphthol
CAS Number 6410-10-2
Molecular Formula C₁₆H₁₁N₃O₃
Molecular Weight 293.28 g/mol
Appearance Red powder
Melting Point 248-252 °C
Solubility Insoluble in water

1.2. Toxicological Data Summary

EndpointResultClassification
Acute Oral Toxicity Data not availableNot classified
Acute Dermal Toxicity Data not availableNot classified
Acute Inhalation Toxicity Data not availableNot classified
Skin Corrosion/Irritation Irritating to skinCategory 2[1]
Serious Eye Damage/Irritation Irritating to eyesCategory 2[1]
Respiratory or Skin Sensitization May cause respiratory irritationSTOT SE 3[1]
Germ Cell Mutagenicity Data not availableNot classified
Carcinogenicity Data not availableNot classified
Reproductive Toxicity Data not availableNot classified
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritationCategory 3[1]
Specific Target Organ Toxicity (Repeated Exposure) Data not availableNot classified

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, incorporating engineering controls, administrative controls, and personal protective equipment, is crucial when working with this compound.

2.1. Engineering Controls

  • Ventilation: Always handle this compound powder in a well-ventilated area. A chemical fume hood is recommended, especially when weighing or transferring the powder, to minimize inhalation of dust.

  • Containment: Use enclosed systems for processes that may generate significant amounts of dust.

2.2. Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

PPE CategorySpecification
Eye and Face Protection Chemical safety goggles or a face shield.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or other protective clothing should be worn to prevent skin contact.[1]
Respiratory Protection For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is recommended.

Experimental Protocols for Safety Assessment

3.1. Skin Irritation/Corrosion Testing (Adapted from OECD Guideline 439)

This in vitro test evaluates the potential of a substance to cause skin irritation.

Methodology:

  • Test System: A reconstituted human epidermis (RhE) model is used.

  • Procedure:

    • A small amount of this compound (as a solid or a preparation in a suitable solvent) is applied topically to the surface of the RhE tissue.

    • The tissue is incubated for a defined period (e.g., 60 minutes).

    • Following incubation, the test substance is removed by washing.

    • The viability of the tissue is assessed using a cell viability assay (e.g., MTT assay).

  • Data Interpretation: The reduction in cell viability compared to a negative control is used to classify the substance's irritation potential. A viability of ≤ 50% typically indicates an irritant.

3.2. Acute Eye Irritation/Corrosion Testing (Adapted from OECD Guideline 405)

This in vivo test assesses the potential of a substance to cause eye irritation or damage.

Methodology:

  • Test System: Albino rabbits are typically used.

  • Procedure:

    • A single dose of this compound is applied to the conjunctival sac of one eye of the animal. The other eye serves as a control.

    • The eyes are examined at specific intervals (1, 24, 48, and 72 hours) for signs of irritation, including redness, swelling, and discharge.

    • The severity of the reactions is scored according to a standardized system.

  • Data Interpretation: The scores are used to classify the substance's eye irritation potential.

3.3. Bacterial Reverse Mutation Test (Ames Test) (Adapted from OECD Guideline 471)

This in vitro test is used to assess the mutagenic potential of a substance.

Methodology:

  • Test System: Strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations are used.

  • Procedure:

    • The bacterial strains are exposed to various concentrations of this compound, both with and without an external metabolic activation system (S9 mix).

    • The bacteria are then plated on a minimal medium that does not support the growth of the mutant strains.

    • The plates are incubated for 48-72 hours.

  • Data Interpretation: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies (colonies that have regained the ability to grow on the minimal medium) compared to the negative control.

Emergency Procedures

4.1. First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
Ingestion Do NOT induce vomiting. Give large quantities of water to drink. Never give anything by mouth to an unconscious person. Seek medical attention.

4.2. Spill and Leak Procedures

  • Minor Spills:

    • Wear appropriate PPE.

    • Carefully sweep up the spilled solid, avoiding the generation of dust.

    • Place the material in a sealed, labeled container for disposal.

    • Clean the spill area with soap and water.

  • Major Spills:

    • Evacuate the area.

    • Contact the institution's emergency response team.

    • Prevent the spill from entering drains or waterways.

Storage and Disposal

5.1. Storage

  • Store this compound in a tightly closed, labeled container in a cool, dry, and well-ventilated area.

  • Keep it away from incompatible materials such as strong oxidizing agents.

5.2. Disposal

  • Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

  • Do not dispose of it down the drain or in the regular trash.

Visualized Workflows and Relationships

6.1. Safe Handling Workflow for this compound

Safe_Handling_Workflow Start Start: Prepare to Handle this compound RiskAssessment Conduct Risk Assessment Start->RiskAssessment GatherPPE Gather Required PPE: - Goggles - Gloves - Lab Coat - Respirator (if needed) RiskAssessment->GatherPPE PrepareWorkArea Prepare Work Area: - Ensure fume hood is on - Clear workspace GatherPPE->PrepareWorkArea Weighing Weigh this compound in Fume Hood PrepareWorkArea->Weighing Handling Perform Experimental Procedure Weighing->Handling Cleanup Clean Work Area and Equipment Handling->Cleanup WasteDisposal Dispose of Waste (Solid & Liquid) Cleanup->WasteDisposal End End: Procedure Complete WasteDisposal->End

Caption: A workflow for the safe handling of this compound in a laboratory setting.

Risk_Assessment_Logic IdentifyHazards {Identify Hazards| - Skin/Eye Irritation - Respiratory Irritation - Dust Inhalation - Potential Mutagenicity} AssessExposure {Assess Potential Exposure| - Inhalation of dust - Dermal contact - Eye contact} IdentifyHazards->AssessExposure EvaluateControls {Evaluate Control Measures| {Engineering Controls| - Fume Hood - Enclosed System}|{Administrative Controls| - SOPs - Training}|{PPE| - Goggles - Gloves - Respirator}} AssessExposure->EvaluateControls DetermineRisk Determine Risk Level (Low, Medium, High) EvaluateControls->DetermineRisk ImplementControls Implement/Verify Control Measures DetermineRisk->ImplementControls Proceed Proceed with Experiment ImplementControls->Proceed

References

Para Red: A Technical Guide to its Historical Development, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, properties, and historical significance of the azo dye, Para Red.

Introduction

This compound, also known as Pigment Red 1, is a synthetically produced red azo dye. Historically significant as one of the earliest commercial azo dyes, its discovery and development played a pivotal role in the expansion of the synthetic dye industry. Chemically identified as 1-[(E)-(4-Nitrophenyl)diazenyl]naphthalen-2-ol, this compound is characterized by the presence of an azo group (-N=N-) connecting a nitrophenyl and a naphthol group. This technical guide provides an in-depth exploration of the historical context of this compound's discovery, detailed experimental protocols for its synthesis, and a summary of its key physicochemical and spectroscopic properties.

Historical Development and Discovery

The discovery of this compound in 1880 is attributed to the German chemists von Gallois and Ullrich.[1][2][3] This event marked a significant milestone in the field of synthetic dyes, as this compound became one of the first commercially successful azo dyes.[2][3] Its synthesis involves a two-step process: the diazotization of a primary aromatic amine followed by a coupling reaction with a suitable aromatic compound, a method that became a foundational technique in the synthesis of a vast array of azo dyes. The development of this compound and other similar dyes revolutionized the textile industry by providing a vibrant and relatively inexpensive alternative to natural red colorants.

Synthesis of this compound

The synthesis of this compound is a classic example of an azo coupling reaction. The overall process can be divided into two main stages: the diazotization of p-nitroaniline and the subsequent coupling of the resulting diazonium salt with β-naphthol.

Chemical Reaction

The overall chemical reaction for the synthesis of this compound is as follows:

Experimental Protocols

3.2.1. Diazotization of p-Nitroaniline

This procedure outlines the formation of the p-nitrobenzenediazonium chloride intermediate.

  • Materials:

    • p-Nitroaniline (C₆H₆N₂O₂)

    • Concentrated Hydrochloric Acid (HCl)

    • Sodium Nitrite (B80452) (NaNO₂)

    • Distilled Water

    • Ice

  • Procedure:

    • In a beaker, dissolve a specific amount of p-nitroaniline in a solution of concentrated hydrochloric acid and water.

    • Cool the mixture to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite to the p-nitroaniline solution. Maintain the temperature below 5 °C throughout the addition to prevent the decomposition of the diazonium salt.

    • The completion of the diazotization can be tested by the immediate blue color formation on starch-iodide paper, indicating the presence of excess nitrous acid.

3.2.2. Azo Coupling Reaction

This procedure details the reaction of the diazonium salt with β-naphthol to form this compound.

  • Materials:

    • β-Naphthol (C₁₀H₈O)

    • Sodium Hydroxide (NaOH)

    • Distilled Water

    • The prepared p-nitrobenzenediazonium chloride solution

  • Procedure:

    • In a separate beaker, dissolve β-naphthol in an aqueous solution of sodium hydroxide.

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly, and with vigorous stirring, add the cold p-nitrobenzenediazonium chloride solution to the β-naphthol solution.

    • A vibrant red precipitate of this compound will form immediately.

    • Continue stirring the mixture in the ice bath for a period to ensure complete reaction.

    • The precipitated this compound can then be collected by vacuum filtration, washed with cold water to remove any unreacted starting materials and salts, and dried.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name1-[(E)-(4-Nitrophenyl)diazenyl]naphthalen-2-ol
Chemical FormulaC₁₆H₁₁N₃O₃
Molecular Weight293.28 g/mol
Melting Point248-252 °C
AppearanceRed powder
SolubilityInsoluble in water, soluble in some organic solvents.

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueWavelength/WavenumberAssignment
UV-Vis (in acetonitrile) 285 nmn → π* transition
324 nmπ → π* transition
482 nmπ → π* transition
FT-IR (KBr Pellet) 3390 cm⁻¹O-H stretching (phenolic)
1504.37 cm⁻¹N=N stretching (azo group)
1328.86 cm⁻¹NO₂ stretching

Data sourced from Al-Rubaie and Mhessn (2012).[4]

Visualizations

The following diagrams illustrate the synthesis workflow and the reaction mechanism of this compound formation.

Para_Red_Synthesis_Workflow p_nitroaniline p-Nitroaniline diazotization Diazotization (NaNO₂, HCl, 0-5°C) p_nitroaniline->diazotization beta_naphthol β-Naphthol coupling Azo Coupling (NaOH, 0-5°C) beta_naphthol->coupling diazonium_salt p-Nitrobenzenediazonium Chloride diazotization->diazonium_salt para_red This compound (Precipitate) coupling->para_red diazonium_salt->coupling

Caption: Synthesis workflow for this compound.

Caption: Mechanism of azo coupling.

Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images for rendering.

Conclusion

This compound holds a significant place in the history of synthetic chemistry as a pioneering azo dye. Its straightforward and robust synthesis, coupled with its vibrant color, established a foundation for the development of a vast and diverse class of colorants. The detailed protocols and characterization data presented in this guide offer valuable technical information for researchers and professionals in the fields of chemistry and material science. The study of this compound and its synthesis continues to be a relevant and instructive example of fundamental organic reactions and dye chemistry.

References

Methodological & Application

Standard Protocol for Para Red Histochemical Staining: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Para Red, chemically known as 1-((4-nitrophenyl)azo)-2-naphthol, is a vibrant red dye used in histochemical staining.[1] In the context of histochemistry, "this compound staining" most commonly refers to the visualization method for the Naphthol AS-D Chloroacetate (B1199739) Esterase (NASDCE) activity. This enzyme is considered specific for cells of the granulocytic lineage, particularly neutrophils.[2]

The underlying principle of this technique involves the enzymatic hydrolysis of Naphthol AS-D chloroacetate by esterase present in the cells.[3] The liberated Naphthol AS-D then couples with a diazonium salt (such as Fast Red Violet LB Base or New Fuchsin) to form an insoluble, colored precipitate at the site of enzyme activity.[4] This precipitate typically appears as a bright red to red-brown granulation within the cytoplasm, allowing for the identification and localization of specific esterase-containing cells.[3][4]

This staining method is widely used in hematopathology and immunology to differentiate leukocyte populations in peripheral blood smears, bone marrow aspirates, and tissue sections.[4] It is particularly valuable for identifying granulocytes and mast cells. The protocol can be adapted for both frozen and paraffin-embedded tissue sections.

Experimental Protocols

This section details the standard methodology for this compound histochemical staining for both smears and paraffin-embedded tissue sections.

Reagents and Solutions
ReagentPreparationStorage
Fixative Solution Varies by kit/protocol. Often a methanol-based solution.Room Temperature
Diazonium Salt Solution Freshly prepare before use by mixing equal volumes of Sodium Nitrite solution and a diazonium salt base solution (e.g., Fast Red Violet LB Base or New Fuchsin).[4][5] Allow to stand for 2 minutes.Prepare immediately before use
Naphthol AS-D Chloroacetate Solution Dissolve 10mg of Naphthol AS-D Chloroacetate in 5ml of N,N-Dimethylformamide.[5]-20°C
Buffer Solution TRIZMAL™ 6.3 Buffer Concentrate or 1x Phosphate Buffered Saline (PBS), pH 7.2-7.8.[4][5]Room Temperature
Working Staining Solution Prepare fresh. A common preparation involves adding the diazonium salt solution and Naphthol AS-D Chloroacetate solution to the buffer.[3][4][5] See table below for specific volumes.Use within 10 minutes of preparation[3]
Counterstain Mayer's Hematoxylin or a similar nuclear counterstain.[5]Room Temperature
Dehydration Reagents Graded ethanol (B145695) series (e.g., 70%, 95%, 100%).[5]Room Temperature
Clearing Agent Xylene or a xylene substitute.[5]Room Temperature
Mounting Medium A resinous mounting medium.Room Temperature
Protocol for Blood or Bone Marrow Smears
  • Fixation: Fix dried smears with a suitable fixative for 30-60 seconds. Rinse with distilled water and air dry.[3]

  • Staining: Immerse slides in or cover with the freshly prepared working staining solution for 15-20 minutes at room temperature. In cooler temperatures, incubation in a 37°C water bath is recommended.[3]

  • Washing: Rinse with distilled water and air dry.[3]

  • Counterstaining: Counterstain with Mayer's Hematoxylin for 1-2 minutes to visualize cell nuclei.[3]

  • Washing: Rinse thoroughly with distilled water.

  • Drying and Mounting: Air dry the slides completely before microscopic examination.

Protocol for Paraffin-Embedded Tissue Sections
  • Deparaffinization and Rehydration:

    • Incubate slides at 56-60°C for 15 minutes.

    • Perform two changes in xylene for 5-8 minutes each.[5][6]

    • Rehydrate through two changes of 100% ethanol for 3 minutes each, followed by two changes of 95% ethanol for 3 minutes each, and one change of 70% ethanol for 3 minutes.[5]

    • Rinse in PBS for 5 minutes.[5]

  • Staining:

    • Wipe excess PBS from the slides.

    • Add the freshly prepared working staining solution dropwise to cover the tissue section.

    • Incubate at room temperature for 45 minutes.[5]

  • Washing: Wash slides in PBS for 3 minutes.[5]

  • Counterstaining:

    • Counterstain with filtered Harris Hematoxylin for 30 seconds. The time can be adjusted for desired staining intensity.[5]

    • Wash thoroughly in deionized water until the water runs clear.[5]

    • Briefly dip in saturated Lithium Carbonate (5 dips) to blue the hematoxylin.[5]

    • Rinse with deionized water (10 dips).[5]

  • Dehydration and Mounting:

    • Dehydrate the sections through a graded ethanol series (70%, 95%, 100%) with 10 dips or for a few minutes in each.[5]

    • Clear in two changes of xylene.[5]

    • Mount with a resinous mounting medium and apply a coverslip.

Quantitative Data Summary

The following table summarizes key quantitative parameters from various protocols for the Naphthol AS-D Chloroacetate Esterase (this compound) stain.

ParameterSmear Protocol[3]Paraffin Section Protocol[5]
Fixation Time 30 - 60 secondsN/A (Deparaffinization)
Working Solution Incubation 15 - 20 minutes45 minutes
Counterstain Incubation 1 - 2 minutes30 seconds (adjustable)
Working Solution Volume Sufficient to cover smearSufficient to cover section
pH of Buffer Not specified7.2 - 7.8

Visualizations

experimental_workflow cluster_prep Sample Preparation smear Smear Preparation fixation Fixation (30-60s for smears) smear->fixation paraffin Paraffin Section (Deparaffinization & Rehydration) staining Incubation in Working Staining Solution (15-45 min) paraffin->staining fixation->staining wash1 Wash in Water/PBS staining->wash1 counterstain Counterstain with Hematoxylin (30s - 2 min) wash1->counterstain wash2 Wash in Water counterstain->wash2 dehydration Dehydration (Graded Ethanol & Xylene) wash2->dehydration mount Mounting dehydration->mount microscopy Microscopic Examination mount->microscopy

Caption: Experimental workflow for this compound histochemical staining.

chemical_reaction cluster_reactants Reactants cluster_process Cellular Process substrate Naphthol AS-D Chloroacetate enzyme Specific Esterase (in Granulocytes) substrate->enzyme Hydrolysis diazonium Diazonium Salt (e.g., Fast Red Violet LB) product Insoluble Red-Brown Precipitate (this compound) diazonium->product enzyme->product Coupling

Caption: Chemical principle of this compound staining.

References

Application Notes and Protocols for Staining of Paraffin-Embedded Tissue Sections with Para Red

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Para Red, also known as Paranitraniline red, is a vibrant red azo dye used as a chromogen in immunohistochemistry (IHC) and other histochemical staining techniques. In IHC, this compound is typically utilized with an alkaline phosphatase (AP) enzyme-based detection system. The enzyme catalyzes the hydrolysis of a naphthol phosphate (B84403) substrate, and the resulting naphthol product couples with a diazonium salt to form the insoluble, bright red this compound precipitate at the site of the target antigen. This provides a distinct and high-contrast visualization of the protein of interest within the tissue architecture.

These application notes provide a detailed protocol for the staining of paraffin-embedded tissue sections using this compound, along with quantitative data for key experimental steps and a visualization of the experimental workflow and the underlying chemical reaction.

Data Presentation

The following table summarizes the quantitative data for the key steps in the this compound staining protocol for paraffin-embedded tissue sections. These values are representative and may require optimization for specific antibodies, tissues, and experimental conditions.

StepParameterValue/RangeUnitNotes
Tissue Sectioning Section Thickness4 - 5µmThicker sections may lead to uneven staining and reagent penetration issues.
Deparaffinization Xylene Incubation2 changes, 5 - 10minutes eachEnsures complete removal of paraffin.
Ethanol (B145695) (100%)2 changes, 3 - 10minutes eachGradual rehydration is crucial to prevent tissue damage.
Ethanol (95%)1 change, 3 - 5minutes
Ethanol (70%)1 change, 3 - 5minutes
Antigen Retrieval Heat-Induced (HIER)10 - 20minutesIn citrate (B86180) buffer (pH 6.0) or EDTA buffer (pH 8.0) at 95-100°C.
Blocking Endogenous Enzyme Block5 - 15minutesUse 3% hydrogen peroxide for peroxidase-based systems if necessary, though this compound is typically used with AP. For AP, levamisole (B84282) may be added to the substrate solution.
Protein Block30 - 60minutesUsing 5-10% normal serum from the species of the secondary antibody.
Antibody Incubation Primary Antibody30 - 60 min (RT) or overnight (4°C)Optimal dilution and incubation time must be determined empirically.
Secondary Antibody30 - 60minutesAt room temperature.
Enzyme Conjugate Streptavidin-AP30minutesAt room temperature.
Chromogen Development This compound Substrate5 - 20minutesMonitor microscopically for desired staining intensity.
Counterstaining Hematoxylin (B73222)1 - 3minutesProvides nuclear contrast.
Dehydration Ethanol (95%)1minuteRapid dehydration is necessary if a permanent mounting medium is used with a compatible this compound formulation.
Ethanol (100%)2 changes, 1minute each
Xylene2 changes, 1minute each

Experimental Protocols

This section provides a detailed, step-by-step protocol for the staining of formalin-fixed, paraffin-embedded tissue sections using a this compound chromogen with an alkaline phosphatase-based detection system.

Materials:

  • Formalin-fixed, paraffin-embedded tissue sections on slides

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Deionized or distilled water

  • Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

  • Wash buffer (e.g., Tris-buffered saline, TBS)

  • Blocking buffer (e.g., 10% normal goat serum in TBS)

  • Primary antibody

  • Biotinylated secondary antibody

  • Streptavidin-Alkaline Phosphatase (AP) conjugate

  • This compound chromogen and substrate solution

  • Hematoxylin counterstain

  • Aqueous mounting medium

  • Coplin jars

  • Humidified chamber

  • Microscope

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5-10 minutes each to remove paraffin.

    • Rehydrate the tissue sections by sequential immersion in:

      • Two changes of 100% ethanol for 3-10 minutes each.

      • One change of 95% ethanol for 3-5 minutes.

      • One change of 70% ethanol for 3-5 minutes.

    • Rinse slides in deionized water for 5 minutes.

  • Antigen Retrieval:

    • Immerse slides in a Coplin jar containing antigen retrieval buffer.

    • Heat the solution in a water bath or steamer to 95-100°C for 10-20 minutes.

    • Allow the slides to cool in the buffer at room temperature for at least 20 minutes.

    • Rinse slides with wash buffer.

  • Blocking:

    • If necessary, block endogenous alkaline phosphatase activity according to the manufacturer's instructions (e.g., by adding levamisole to the substrate buffer later).

    • Incubate sections with protein blocking buffer for 30-60 minutes in a humidified chamber to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Drain the blocking buffer from the slides.

    • Incubate the sections with the primary antibody, diluted to its optimal concentration in antibody diluent, for 60 minutes at room temperature or overnight at 4°C in a humidified chamber.

    • Wash the slides three times with wash buffer for 5 minutes each.

  • Secondary Antibody Incubation:

    • Incubate the sections with the biotinylated secondary antibody, diluted according to the manufacturer's recommendations, for 30-60 minutes at room temperature in a humidified chamber.

    • Wash the slides three times with wash buffer for 5 minutes each.

  • Enzyme Conjugate Incubation:

    • Incubate the sections with the Streptavidin-AP conjugate for 30 minutes at room temperature in a humidified chamber.

    • Wash the slides three times with wash buffer for 5 minutes each.

  • Chromogen Development:

    • Prepare the this compound substrate solution immediately before use according to the manufacturer's instructions. This typically involves mixing a naphthol phosphate substrate with a diazonium salt solution.

    • Incubate the sections with the this compound solution for 5-20 minutes at room temperature. Monitor the color development under a microscope.

    • Stop the reaction by rinsing the slides gently with deionized water once the desired staining intensity is reached.

  • Counterstaining:

    • Immerse the slides in hematoxylin for 1-3 minutes to stain the cell nuclei.

    • Rinse the slides gently in running tap water until the water runs clear.

    • "Blue" the sections in a suitable buffer or tap water.

  • Dehydration and Mounting:

    • Important: Some this compound formulations are soluble in alcohol. In such cases, after counterstaining, rinse with water and directly mount with an aqueous mounting medium.

    • If using an alcohol-resistant this compound formulation, dehydrate the sections rapidly through graded ethanols (95%, 100%) and clear in xylene before mounting with a permanent mounting medium.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Tissue Preparation cluster_stain Immunohistochemical Staining cluster_viz Visualization Deparaffinization Deparaffinization (Xylene, Ethanol Series) Rehydration Rehydration (Ethanol Series, Water) Deparaffinization->Rehydration AntigenRetrieval Antigen Retrieval (Heat-Induced) Rehydration->AntigenRetrieval Blocking Blocking (Normal Serum) AntigenRetrieval->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody (Biotinylated) PrimaryAb->SecondaryAb EnzymeConjugate Streptavidin-AP Incubation SecondaryAb->EnzymeConjugate Chromogen This compound Substrate Development EnzymeConjugate->Chromogen Counterstain Counterstain (Hematoxylin) Chromogen->Counterstain Mounting Dehydration & Mounting Counterstain->Mounting G cluster_reaction This compound Formation at Target Site cluster_step1 Step 1: Enzyme Action cluster_step2 Step 2: Azo Coupling NaphtholP Naphthol Phosphate (Substrate) Naphthol Naphthol NaphtholP->Naphthol Hydrolysis ParaRed This compound Precipitate (Insoluble Red Dye) Naphthol->ParaRed AP Alkaline Phosphatase AP->NaphtholP Diazonium Diazonium Salt Diazonium->ParaRed Coupling

Application Notes and Protocols: Para Red Staining for Frozen Tissue Sections

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Para Red, also known as Paranitraniline Red, is an azo dye historically used for coloring textiles.[1] Its application as a histological stain for tissue sections is not a standard, widely documented procedure. The formation of this compound involves an in-situ chemical reaction between a diazonium salt (derived from p-nitroaniline) and a coupling agent (β-naphthol).[2][3] This is distinct from most histological stains, which involve the direct application of a dye solution to the tissue.

These application notes provide a generalized protocol for the preparation of frozen tissue sections, which could be adapted for the experimental application of a novel staining procedure like this compound. The protocol covers tissue preparation, sectioning, fixation, and a general staining workflow.

Experimental Protocols

1. Preparation of Frozen Tissue Sections

This protocol outlines the standard procedure for preparing frozen tissue sections suitable for various staining methods.

  • Tissue Preparation:

    • Excise the tissue of interest and trim it to a maximum thickness of 5 mm.[4]

    • Place the trimmed tissue into a pre-labeled base mold filled with Optimal Cutting Temperature (OCT) compound.[4][5] Ensure the tissue is oriented correctly for the desired sectioning plane.

    • Snap-freeze the block by immersing it in isopentane (B150273) pre-cooled with liquid nitrogen until the OCT is completely solid.[5][6] Rapid freezing helps to minimize the formation of ice crystals that can damage tissue morphology.[7]

    • Store the frozen blocks at -80°C until sectioning.[4][6]

  • Cryosectioning:

    • Equilibrate the frozen tissue block to the temperature of the cryostat, typically -20°C.[4][8]

    • Mount the block onto the cryostat specimen disk.

    • Cut sections at a thickness of 5-10 µm.[5]

    • Mount the sections onto positively charged glass slides (e.g., Superfrost Plus).

    • Air dry the slides for 30-60 minutes at room temperature to ensure adhesion.[5]

  • Fixation:

    • Immerse the slides in a suitable fixative. Common choices for frozen sections include:

    • After fixation, wash the slides with a buffer such as Phosphate Buffered Saline (PBS) or Tris Buffered Saline (TBS).[9]

2. General Staining Procedure (Adaptable for this compound)

This section provides a general workflow for staining. For this compound, this would be the stage to apply the diazonium salt and β-naphthol solutions.

  • Rehydration: If necessary, rehydrate the sections by immersing them in a buffer solution for 10 minutes.[5]

  • Staining: This step would need to be optimized for this compound. A hypothetical procedure could involve sequential incubation with the precursor solutions:

    • Incubate with a solution of p-nitroaniline diazonium salt.

    • Wash with buffer.

    • Incubate with a solution of β-naphthol.[10]

    • Wash with buffer.

  • Counterstaining (Optional): A common counterstain is Hematoxylin, which stains cell nuclei blue, providing contrast to the red this compound stain.

  • Dehydration: Dehydrate the sections through a graded series of alcohol (e.g., 70%, 95%, 100%) to remove water.

  • Clearing: Immerse the slides in a clearing agent like xylene to make the tissue transparent.

  • Mounting: Apply a coverslip using a xylene-based mounting medium.

Data Presentation

The following table summarizes the key parameters for the generalized frozen section protocol.

StepReagent/ParameterIncubation Time/SettingPurpose
Tissue Freezing Isopentane and Liquid NitrogenUntil OCT is solidTo preserve tissue morphology and prevent ice crystal artifacts.[7]
Storage -80°C FreezerLong-termTo maintain tissue integrity before sectioning.[4][6]
Sectioning Cryostat Temperature-17°C to -20°CTo ensure optimal cutting consistency.[11]
Section Thickness5-10 µmTo allow for clear visualization of cellular structures.[5]
Fixation Cold Acetone (-20°C)2-10 minutesTo preserve cellular components and antigenicity.[4][9]
4% Paraformaldehyde10-15 minutesAn alternative fixative for preserving morphology.
Washing PBS or TBS3 x 5 minutesTo remove fixative and other residual chemicals.
Staining Staining Solution(s)VariableTo impart color to specific tissue components.
Dehydration Graded Alcohols (70%, 95%, 100%)1-2 minutes eachTo remove water before clearing.
Clearing Xylene2 x 5 minutesTo make the tissue transparent for microscopy.

Visualizations

experimental_workflow cluster_preparation Tissue Preparation cluster_sectioning Sectioning and Fixation cluster_staining Staining and Mounting tissue_excision 1. Tissue Excision and Trimming embedding 2. Embedding in OCT tissue_excision->embedding snap_freezing 3. Snap-Freezing embedding->snap_freezing storage 4. Storage at -80°C snap_freezing->storage cryosectioning 5. Cryosectioning (5-10 µm) storage->cryosectioning mounting 6. Mounting on Slides cryosectioning->mounting air_drying 7. Air Drying mounting->air_drying fixation 8. Fixation air_drying->fixation washing_1 9. Washing (PBS/TBS) fixation->washing_1 staining 10. Staining (e.g., this compound) washing_1->staining washing_2 11. Washing staining->washing_2 counterstaining 12. Counterstaining (Optional) washing_2->counterstaining dehydration 13. Dehydration counterstaining->dehydration clearing 14. Clearing (Xylene) dehydration->clearing mounting_final 15. Mounting clearing->mounting_final

Caption: Workflow for Frozen Tissue Sectioning and Staining.

References

Visualizing Neutral Lipids: A Guide to Staining with Oil Red O

Author: BenchChem Technical Support Team. Date: December 2025

Note on Para Red: While the inquiry specified the use of this compound for neutral lipid visualization, a comprehensive review of scientific literature indicates that this compound is not a commonly utilized or validated stain for this biological application. The predominant red dye for visualizing neutral lipids in research and clinical settings is Oil Red O. This document will provide detailed application notes and protocols for Oil Red O, a well-established and reliable method for neutral lipid staining.

Application Notes

Oil Red O is a fat-soluble diazo dye belonging to the lysochrome class of stains.[1] Its principle relies on its higher solubility in neutral lipids, such as triglycerides and cholesteryl esters, than in the solvent in which it is dissolved.[2][3] This differential solubility drives the dye to migrate from the staining solution and accumulate in intracellular lipid droplets, rendering them a vibrant red color.[2][3] This characteristic makes Oil Red O an invaluable tool for researchers, scientists, and drug development professionals studying lipid metabolism, storage, and associated pathologies.

Key Applications:

  • Metabolic Studies: Observing changes in cellular lipid accumulation in response to various stimuli, such as drugs, hormones, or genetic modifications.[2]

  • Disease Pathology: Identifying excessive lipid accumulation, a hallmark of conditions like obesity, diabetes, and hepatic steatosis.[4][5]

  • Drug Development: Screening for compounds that modulate lipid metabolism.

  • Atherosclerosis Research: Staining arterial sections to examine lipid-laden lesions.[1]

Advantages:

  • High Specificity for Neutral Lipids: Oil Red O selectively stains neutral triglycerides and cholesteryl esters, without binding to biological membranes or polar lipids like phospholipids.[2]

  • Intense and Stable Color: Provides a deep red stain that is easy to visualize and stable for microscopic analysis.[1]

  • Versatility: Can be used on a variety of samples, including cultured cells and frozen tissue sections.[1][4]

Limitations:

  • Requires Cell Fixation: Staining is typically performed on fixed cells, as the alcohol-based solvents used for the dye can permeabilize and damage live cells.[1]

  • Inability to Differentiate Lipid Species: Oil Red O does not distinguish between different types of neutral lipids.[2]

  • Qualitative to Semi-Quantitative: While the intensity of staining can provide a relative indication of lipid content, precise quantification often requires elution of the dye followed by spectrophotometry.[6]

Quantitative Data

ParameterValueReference
Dye Class Lysochrome (fat-soluble diazo dye)[1]
Chemical Formula C₂₆H₂₄N₄O[1][2]
Maximum Absorbance (λmax) 518 nm[1][2]
Appearance Red powder[1]
Target Molecules Neutral triglycerides, cholesteryl esters[1][2]

Experimental Protocols

Protocol 1: Oil Red O Staining of Cultured Adherent Cells

This protocol is designed for staining neutral lipid droplets in adherent cells grown in multi-well plates.

Materials:

  • Phosphate Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Oil Red O Stock Solution (e.g., 0.5% w/v in isopropanol)

  • Oil Red O Working Solution (prepared fresh)

  • 60% Isopropanol (B130326)

  • Hematoxylin solution (optional, for counterstaining nuclei)

  • Distilled water

  • Microscope slides and coverslips

  • Aqueous mounting medium

Procedure:

  • Cell Culture: Grow cells to the desired confluency on sterile coverslips placed in a multi-well plate.

  • Induction of Lipid Droplets (Optional): Treat cells with oleic acid or other stimuli to induce lipid droplet formation as required by the experimental design.

  • Cell Fixation:

    • Carefully remove the culture medium.

    • Gently wash the cells twice with PBS.

    • Add a sufficient volume of 4% PFA to cover the cells and fix for 10-20 minutes at room temperature.[2][7]

    • Wash the cells twice with PBS.

  • Staining:

    • Remove PBS and add 60% isopropanol to the cells for 5 minutes.[4]

    • Prepare the Oil Red O working solution by diluting the stock solution with distilled water (e.g., 3 parts stock to 2 parts water). Allow the solution to sit for 10 minutes and then filter through a 0.2 µm filter to remove any precipitate.[4]

    • Remove the isopropanol and add the filtered Oil Red O working solution to cover the cells.

    • Incubate for 10-20 minutes at room temperature.[4]

  • Washing:

    • Remove the Oil Red O solution.

    • Wash the cells 2-5 times with distilled water until the excess stain is removed.[4]

  • Counterstaining (Optional):

    • Add Hematoxylin solution and incubate for 1 minute to stain the nuclei blue.[4]

    • Wash the cells 2-5 times with distilled water.[4]

  • Mounting and Visualization:

    • Mount the coverslips onto microscope slides using an aqueous mounting medium.

    • Visualize the stained lipid droplets (red) and nuclei (blue, if counterstained) using a light microscope.

Protocol 2: Quantification of Neutral Lipids

This protocol allows for the quantification of accumulated Oil Red O.

Procedure:

  • Follow steps 1-5 of Protocol 1 (Staining).

  • After washing, completely dry the stained cells.

  • Add 100% isopropanol to each well to elute the Oil Red O from the lipid droplets.[4]

  • Incubate for 10 minutes with gentle shaking.

  • Transfer the isopropanol-dye mixture to a 96-well plate.

  • Read the absorbance at approximately 492 nm using a plate reader.[4] The absorbance is directly proportional to the amount of lipid in the cells.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_staining Staining Procedure cluster_visualization Analysis cell_culture 1. Cell Culture on Coverslips induce_lipids 2. Induce Lipid Droplets (Optional) cell_culture->induce_lipids fixation 3. Fixation with 4% PFA induce_lipids->fixation wash1 4. Wash with PBS fixation->wash1 isopropanol_wash 5. Wash with 60% Isopropanol wash1->isopropanol_wash oro_stain 6. Stain with Oil Red O Working Solution isopropanol_wash->oro_stain wash2 7. Wash with Distilled Water oro_stain->wash2 counterstain 8. Counterstain with Hematoxylin (Optional) wash2->counterstain wash3 9. Final Wash counterstain->wash3 mount 10. Mount Coverslip wash3->mount visualize 11. Visualize with Microscope mount->visualize

Caption: Experimental workflow for Oil Red O staining of neutral lipids in cultured cells.

lysochrome_principle cluster_cell Cell LipidDroplet Lipid Droplet (High Lipid Content) Cytoplasm Cytoplasm (Aqueous) ORO_Solution Oil Red O in Solution ORO_Solution->LipidDroplet Higher Solubility ORO_Solution->Cytoplasm Lower Solubility

Caption: Principle of lysochrome staining with Oil Red O.

References

Para Red: Application Notes and Protocols for Specialized Histology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Para Red and its modern counterpart, Permanent Red, for use as a chromogenic counterstain in specialized histology protocols. This document includes detailed methodologies, comparative data, and visual workflows to facilitate its integration into your research.

Introduction to this compound as a Counterstain

This compound, chemically known as 1-(4-Nitrophenylazo)-2-naphthol, is a synthetic azo dye that produces a vibrant red color. Historically, its use in histology was limited due to issues with solubility and color fastness. However, modern formulations, often marketed as "Permanent Red," have overcome these limitations. These newer chromogens are specifically designed for immunohistochemistry (IHC) and in situ hybridization (ISH) techniques.

When used in conjunction with an alkaline phosphatase (AP) enzyme-based detection system, Permanent Red produces a brilliant, insoluble red precipitate at the site of the target antigen. A key advantage of this chromogen is its insolubility in organic solvents such as alcohol and xylene. This property allows for the dehydration and clearing of stained tissue sections, enabling permanent mounting with resinous mounting media. This stability is crucial for long-term archiving and re-evaluation of slides.

Key Applications and Advantages

This compound (Permanent Red) is a versatile counterstain suitable for a variety of specialized histology applications, including:

  • Immunohistochemistry (IHC): Ideal for visualizing target antigens, especially in tissues with endogenous brown pigments like melanin, where a brown chromogen like DAB would provide poor contrast.

  • In Situ Hybridization (ISH): Can be used to detect nucleic acid sequences.

  • Multiplex IHC (mIHC): Its distinct red color provides excellent contrast with other chromogens (e.g., brown, blue, green), making it a valuable tool for multi-color staining protocols to visualize multiple markers on a single slide.

Advantages:

  • High Contrast: The bright red color provides excellent contrast against common nuclear counterstains like hematoxylin (B73222) (blue).

  • Permanent Mounting: The insolubility of the precipitate in organic solvents allows for standard dehydration, clearing, and permanent mounting procedures.

  • Compatibility: It is compatible with automated staining platforms.

  • Fluorescence: The precipitate of some formulations, such as Warp Red, is fluorescent and can be visualized using a Texas Red filter.

Comparative Data of Common Red Chromogens

FeatureThis compound (Permanent Red)Fast Red3-Amino-9-ethylcarbazole (AEC)
Enzyme System Alkaline Phosphatase (AP)Alkaline Phosphatase (AP)Horseradish Peroxidase (HRP)
Precipitate Color Bright Red/FuchsinRedRed
Solubility in Alcohols InsolubleSolubleSoluble
Permanent Mounting Yes (with organic media)No (requires aqueous mounting)No (requires aqueous mounting)
Stability HighProne to fadingProne to fading
Primary Application IHC, ISH, Multiplex IHCIHC, ISHIHC

Experimental Protocols

The following protocols provide a general framework for the use of Permanent Red as a chromogenic counterstain in immunohistochemistry for formalin-fixed, paraffin-embedded (FFPE) tissues. Optimization of incubation times and reagent concentrations may be necessary for specific antibodies and tissue types.

Protocol 1: Standard Immunohistochemistry with Permanent Red Chromogen

This protocol outlines the steps for single-plex IHC using an alkaline phosphatase-conjugated secondary antibody and Permanent Red.

Materials:

  • Formalin-fixed, paraffin-embedded tissue sections on charged slides

  • Xylene or xylene substitute

  • Graded ethanols (100%, 95%, 70%)

  • Deionized water

  • Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

  • Wash buffer (e.g., Tris-buffered saline with 0.05% Tween-20, TBS-T)

  • Protein block solution (e.g., 5% normal serum from the secondary antibody host species)

  • Primary antibody

  • Alkaline phosphatase (AP)-conjugated secondary antibody

  • Permanent Red chromogen kit (containing chromogen and substrate buffer)

  • Hematoxylin counterstain

  • Permanent mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Hydrate through two changes of 100% ethanol (B145695) for 3 minutes each.

    • Hydrate through 95% ethanol for 3 minutes.

    • Hydrate through 70% ethanol for 3 minutes.

    • Rinse in deionized water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by incubating slides in pre-heated antigen retrieval buffer at 95-100°C for 10-20 minutes.

    • Allow slides to cool to room temperature (approximately 20 minutes).

    • Rinse with wash buffer.

  • Blocking:

    • Incubate sections with protein block solution for 30 minutes at room temperature to reduce non-specific binding.

  • Primary Antibody Incubation:

    • Drain the blocking solution and apply the primary antibody diluted to its optimal concentration.

    • Incubate in a humidified chamber for 1 hour at room temperature or overnight at 4°C.

    • Wash slides three times with wash buffer for 5 minutes each.

  • Secondary Antibody Incubation:

    • Apply the AP-conjugated secondary antibody.

    • Incubate for 30-60 minutes at room temperature.

    • Wash slides three times with wash buffer for 5 minutes each.

  • Chromogen Development:

    • Prepare the Permanent Red working solution according to the manufacturer's instructions immediately before use.

    • Apply the working solution to the tissue sections and incubate for 5-15 minutes, or until the desired staining intensity is reached. Monitor the reaction under a microscope.

    • Rinse gently with deionized water.

  • Counterstaining:

    • Immerse slides in hematoxylin for 1-2 minutes.

    • "Blue" the sections in running tap water.

  • Dehydration and Mounting:

    • Dehydrate the sections through graded ethanols (70%, 95%, 100%).

    • Clear in two changes of xylene.

    • Apply a coverslip using a permanent mounting medium.

Protocol 2: Multiplex Immunohistochemistry (DAB and Permanent Red)

This protocol describes a sequential double-staining method using a horseradish peroxidase (HRP)-DAB system for the first antigen (brown) and an AP-Permanent Red system for the second antigen (red).

Procedure:

  • Perform steps 1-5 from the Standard IHC Protocol for the first primary antibody.

  • First Chromogen Development (DAB):

    • Apply an HRP-conjugated secondary antibody and incubate.

    • Wash thoroughly.

    • Develop with DAB chromogen until a brown precipitate is formed.

    • Wash thoroughly with deionized water.

  • Denaturation/Blocking (if necessary):

    • Some protocols may require a denaturation step (e.g., with a low pH buffer) to prevent cross-reactivity between detection systems.

  • Second Primary Antibody Incubation:

    • Repeat the blocking step (step 3 from the standard protocol).

    • Apply the second primary antibody (from a different host species than the first) and incubate.

    • Wash thoroughly.

  • Second Secondary Antibody and Chromogen Development (Permanent Red):

    • Apply an AP-conjugated secondary antibody that recognizes the second primary antibody.

    • Wash thoroughly.

    • Develop with Permanent Red as described in step 6 of the standard protocol.

  • Counterstain, Dehydrate, and Mount:

    • Perform steps 7 and 8 from the standard protocol.

Visualizations

General Immunohistochemistry Workflow

IHC_Workflow cluster_prep Tissue Preparation cluster_staining Staining cluster_final Finalization Deparaffinization Deparaffinization & Rehydration AntigenRetrieval Antigen Retrieval Deparaffinization->AntigenRetrieval Blocking Blocking AntigenRetrieval->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody (AP-conjugated) PrimaryAb->SecondaryAb Chromogen Permanent Red Development SecondaryAb->Chromogen Counterstain Counterstaining (e.g., Hematoxylin) Chromogen->Counterstain Dehydration Dehydration & Clearing Counterstain->Dehydration Mounting Permanent Mounting Dehydration->Mounting

Caption: General workflow for immunohistochemistry using Permanent Red.

Multiplex Immunohistochemistry Workflow (Sequential Staining)

Multiplex_IHC_Workflow cluster_prep Initial Steps cluster_first_stain Antigen 1 Detection (Brown) cluster_second_stain Antigen 2 Detection (Red) cluster_final Final Steps Prep Deparaffinization, Rehydration, Antigen Retrieval Block1 Blocking Step 1 Prep->Block1 Primary1 Primary Antibody 1 (e.g., Mouse) Block1->Primary1 Secondary1 Secondary Antibody (HRP-anti-Mouse) Primary1->Secondary1 DAB DAB Chromogen Development Secondary1->DAB Block2 Blocking Step 2 DAB->Block2 Primary2 Primary Antibody 2 (e.g., Rabbit) Block2->Primary2 Secondary2 Secondary Antibody (AP-anti-Rabbit) Primary2->Secondary2 ParaRed Permanent Red Development Secondary2->ParaRed Counterstain Counterstain (Hematoxylin) ParaRed->Counterstain DehydrateMount Dehydrate, Clear & Mount Counterstain->DehydrateMount

Preparation of Para Red Working Solution for Staining: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of a Para Red working solution for the histochemical detection of specific esterase activity, such as in granulocytes. The methodology is based on the enzymatic hydrolysis of Naphthol AS-D Chloroacetate (B1199739) and the subsequent coupling with a diazonium salt to form a visible red precipitate at the site of enzyme activity.

Data Presentation: Reagent Preparation

For reproducibility and accuracy, the quantitative data for the preparation of the stock and working solutions are summarized in the table below.

Reagent/SolutionComponentConcentration/AmountSolvent/Volume
Diazonium Salt Solution Pararosaniline Solution (Solution B)0.4 mL-
Sodium Nitrite Solution (Solution C)0.4 mL-
Phosphate (B84403) Buffer Phosphate Buffer (Solution D)-40 mL
Substrate Solution Naphthol AS-D Chloroacetate Solution (Solution E)2 mL-
Final Working Solution Diazonium Salt Solution0.8 mL-
Phosphate Buffer (Solution D)40 mL-
Naphthol AS-D Chloroacetate Solution (Solution E)2 mL-

Experimental Protocol: Preparation of this compound Staining Solution

This protocol details the preparation of the this compound working solution for dip staining of approximately 8-10 smears in a 50 mL staining vat. The volumes can be scaled proportionally for different requirements.[1]

Materials:

  • Pararosaniline Solution (Solution B)

  • Sodium Nitrite Solution (Solution C)

  • Phosphate Buffer (Solution D)

  • Naphthol AS-D Chloroacetate Solution (Solution E)

  • Glass or plastic staining vat (50 mL)

  • Pipettes

Procedure:

  • Preparation of the Diazonium Salt Solution:

    • In a separate tube, thoroughly mix 0.4 mL of Pararosaniline Solution (Solution B) with 0.4 mL of Sodium Nitrite Solution (Solution C).[1]

    • Let the mixture stand for 2 minutes to allow for the diazotization reaction to complete.[1]

  • Preparation of the Staining Vat:

    • Add 40 mL of Phosphate Buffer (Solution D) to the staining vat.[1]

  • Combining the Reagents:

    • Pour the prepared diazonium salt solution into the staining vat containing the phosphate buffer.

    • Mix the solution gently but thoroughly.

  • Addition of the Substrate:

    • Add 2 mL of Naphthol AS-D Chloroacetate Solution (Solution E) to the mixture in the staining vat.[1]

    • Mix gently to ensure a homogenous working solution.

  • Usage:

    • The this compound working solution is now ready for immediate use in staining procedures.

Workflow for Preparation of this compound Working Solution

The following diagram illustrates the sequential steps for preparing the fresh this compound working solution from stock reagents.

G cluster_0 Step 1: Prepare Diazonium Salt cluster_1 Step 2: Prepare Staining Vat cluster_2 Step 3: Combine and Add Substrate B 0.4 mL Pararosaniline Solution (B) Mix1 Mix and let stand for 2 min B->Mix1 C 0.4 mL Sodium Nitrite Solution (C) C->Mix1 Mix2 Combine in Staining Vat Mix1->Mix2 D 40 mL Phosphate Buffer (D) D->Mix2 Mix3 Add Substrate and Mix Gently Mix2->Mix3 E 2 mL Naphthol AS-D Chloroacetate Solution (E) E->Mix3 Final This compound Working Solution Mix3->Final

Caption: Workflow for the preparation of the this compound working solution.

Staining Procedure Outline

  • Fixation: Fix air-dried smears with a suitable fixative (e.g., Formaldehyde solution) for 30-60 seconds, then rinse with distilled water and air dry.[1]

  • Staining: Immerse the fixed smears in the freshly prepared this compound working solution and incubate for 15-20 minutes at room temperature.[1] For lower ambient temperatures, incubation in a 37°C water bath is recommended.[1]

  • Rinsing: Rinse the slides with distilled water and allow them to air dry.

  • Counterstaining (Optional): Counterstain with a suitable nuclear stain, such as Methyl Green, for 1-2 minutes, then rinse with distilled water.[1]

  • Microscopy: Dry the smear for subsequent microscopic examination.

Principle of the Reaction: The "Specific Esterase" present in granulocytes hydrolyzes the Naphthol AS-D chloroacetate substrate.[1] The liberated Naphthol AS-D then couples with the diazonium salt to form an insoluble, visible red-brown precipitate at the sites of enzyme activity.[1]

References

Step-by-step guide for dyeing cellulose fabrics with Para Red in a lab setting.

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed, step-by-step guide for the synthesis and application of Para Red, an azo dye, for the coloration of cellulose-based fabrics such as cotton in a laboratory setting. This process, known as ingrain dyeing, involves the in-situ formation of the insoluble dye within the fabric fibers.

Overview

This compound, also known as Paranitraniline Red, is a vibrant red azo dye.[1] Its synthesis involves a two-step process: the diazotization of para-nitroaniline followed by a coupling reaction with β-naphthol. The dye is formed directly on the cellulose (B213188) fabric, leading to its characteristic color.[2][3] While offering a brilliant red hue, it's important to note that this compound's fastness on cellulose fabrics can be poor if not applied correctly.[1]

Safety Precautions

Handling of Chemicals:

  • This compound and its precursors are hazardous. Avoid all personal contact, including inhalation of dust.[4]

  • Personal Protective Equipment (PPE) is mandatory. This includes chemical safety goggles, gloves (rubber, latex, neoprene, or PVC), and a lab coat.[4][5][6] An approved dust respirator should be used when handling powdered chemicals.[4][6]

  • Work in a well-ventilated area, preferably a fume hood, to avoid the accumulation of vapors and dust.[4][7]

  • Wash hands thoroughly with soap and water after handling chemicals. [4] Contaminated work clothes should be laundered separately.[4]

  • In case of skin contact, wash the affected area immediately with plenty of soap and water.[5][8] If eye contact occurs, rinse cautiously with water for several minutes.[5]

Waste Disposal:

  • Dispose of all chemical waste according to your institution's approved waste disposal procedures.[5]

Quantitative Data Summary

The following tables summarize the quantitative parameters for the synthesis of this compound and the dyeing process for cellulose fabrics.

Table 1: Reagents for this compound Synthesis

ReagentMolecular Weight ( g/mol )Example Mass/VolumeMoles (mmol)
p-nitroaniline138.121.0 g7.24
Sodium Nitrite (B80452) (NaNO₂)69.000.5 g7.24
2-Naphthol (B1666908) (β-naphthol)144.171.0 g6.94
Sodium Hydroxide (NaOH)40.00for 2.5 M solution-
Hydrochloric Acid (HCl)36.46for 2 M solution-
Sulfuric Acid (H₂SO₄)98.08for 1 M solution-

Note: The example masses are based on a synthesis protocol found in the literature.[9] Researchers should adjust quantities based on their desired yield.

Table 2: Recipe for Azoic Dyeing of Cotton (Naphtholation)

ComponentConcentrationPurpose
Naphthol1 g/liter Coupling component
Wetting Agent (e.g., T.R. Oil)1 g/liter Improves fabric wetting
Caustic Soda (NaOH)1.5 - 2.5 g/liter Solubilizes Naphthol
TemperatureRoom Temperature-
Material to Liquor Ratio (MLR)1:20-
Time20 - 30 minutesImpregnation time

Source: Adapted from various azoic dyeing protocols.[10]

Table 3: Recipe for Azoic Dyeing of Cotton (Developing Bath)

ComponentConcentrationPurpose
Fast Base (e.g., p-nitroaniline)1 g/liter Diazo component
Hydrochloric Acid (HCl)1 ml/literDiazotization
Sodium Nitrite (NaNO₂)0.5 g/liter Diazotization
Sodium Acetate1 g/liter pH buffer
Temperature0-5 °C (Ice bath)Stabilizes diazonium salt
Material to Liquor Ratio (MLR)1:20-
Time10 - 15 minutesCoupling reaction time

Source: Adapted from various azoic dyeing protocols.[10]

Experimental Protocols

This section provides a detailed, step-by-step methodology for dyeing cellulose fabric with this compound.

Preparation of Solutions
  • 2M Hydrochloric Acid (HCl): Carefully dilute concentrated HCl with distilled water.

  • 2.5M Sodium Hydroxide (NaOH): Dissolve the appropriate amount of NaOH pellets in distilled water. Allow the solution to cool.

  • Sodium Nitrite Solution: Dissolve 0.5 g of sodium nitrite in 2 mL of distilled water.[9] Prepare this solution fresh before use.

  • β-Naphthol Solution: Dissolve 1 g of 2-naphthol in 10 mL of 2.5 M sodium hydroxide.[9]

Diazotization of p-Nitroaniline
  • In a beaker, dissolve 1 g of p-nitroaniline in approximately 20 mL of 2 M hydrochloric acid, heating gently if necessary to dissolve.[11]

  • Cool the solution in an ice bath to 0-5 °C. The p-nitroaniline may reprecipitate as a fine suspension.[11]

  • While maintaining the low temperature and stirring, slowly add the freshly prepared sodium nitrite solution dropwise.[9][11]

  • Continue stirring in the ice bath for 15 minutes to ensure the completion of the diazotization reaction.[11] The resulting solution contains the unstable diazonium salt.

Naphtholation of Cellulose Fabric
  • Prepare a naphthol solution as described in Table 2.

  • Immerse the cellulose fabric (e.g., cotton) into the naphthol solution for 20-30 minutes at room temperature to ensure thorough impregnation.[10]

  • Remove the fabric and squeeze out the excess solution.[12]

Coupling Reaction and Dyeing
  • Transfer the naphtholated fabric into the cold diazonium salt solution (prepared in step 4.2).[2]

  • The this compound dye will form almost immediately within the fibers of the fabric, producing a brilliant red color.[3]

  • Allow the fabric to remain in the developing bath for 10-15 minutes to ensure complete coupling.[10]

After-treatment
  • Remove the dyed fabric from the bath and rinse it thoroughly with cold water to remove any loosely adhering dye particles.[12][13]

  • Perform a hot wash, followed by a wash with a mild soap solution (e.g., 1 g/L) to improve fastness.[13]

  • Rinse again with cold water and allow the fabric to dry.[13]

Visualizations

Chemical Pathway for this compound Synthesis

Para_Red_Synthesis p_nitroaniline p-Nitroaniline diazonium_salt Diazonium Salt (Unstable Intermediate) p_nitroaniline->diazonium_salt Diazotization NaNO₂, HCl 0-5 °C para_red This compound Dye diazonium_salt->para_red beta_naphthol β-Naphthol beta_naphthol->para_red Coupling Reaction Alkaline conditions

Caption: Synthesis pathway of this compound dye.

Experimental Workflow for Dyeing Cellulose Fabric

Dyeing_Workflow prep 1. Prepare Solutions (HCl, NaOH, NaNO₂, β-Naphthol) diazotization 2. Diazotization of p-Nitroaniline (0-5 °C) prep->diazotization naphtholation 3. Naphtholation of Fabric (Room Temperature) prep->naphtholation coupling 4. Coupling and Dyeing (Immerse fabric in diazonium salt solution) diazotization->coupling naphtholation->coupling after_treatment 5. After-treatment (Rinse, Wash, Dry) coupling->after_treatment result Dyed Cellulose Fabric after_treatment->result

Caption: Step-by-step workflow for dyeing cellulose fabric with this compound.

References

Application Notes & Protocols for the Detection of Para Red

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of Para Red, a synthetic azo dye, in various samples. The protocols outlined below are based on established and validated analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) with UV-Visible or Diode Array Detection (DAD) and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).

Introduction

This compound is a red azo dye that has been used in the textile and plastics industries. Due to its potential carcinogenicity, its use in food products is prohibited in many countries.[1] Robust and sensitive analytical methods are crucial for monitoring the presence of this illegal dye in food and other consumer products to ensure public safety. The following protocols provide detailed procedures for the extraction and analysis of this compound.

General Experimental Workflow

The overall process for analyzing this compound in samples involves sample preparation, chromatographic separation, detection, and data analysis. The following diagram illustrates a typical workflow.

Para_Red_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Detection cluster_data Data Processing Sample Sample Collection Extraction Extraction with Organic Solvent Sample->Extraction Cleanup Solid-Phase Extraction (SPE) Cleanup Extraction->Cleanup Concentration Evaporation & Reconstitution Cleanup->Concentration Injection LC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV/DAD or MS/MS) Separation->Detection Quantification Quantification Detection->Quantification Confirmation Confirmation Quantification->Confirmation

Caption: General workflow for the analysis of this compound in samples.

Analytical Methods and Protocols

Two primary methods are detailed below: HPLC with UV/DAD detection, suitable for routine screening, and UPLC-MS/MS for highly sensitive and confirmatory analysis.

Method 1: High-Performance Liquid Chromatography with UV/Diode Array Detection (HPLC-UV/DAD)

This method is a robust and widely used technique for the quantification of this compound in various food matrices like chili powder, spices, and sauces.[2][3]

1. Sample Preparation (Extraction)

  • For solid samples (e.g., chili powder, spices):

    • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 30 mL of acetonitrile (B52724).[3]

    • Vortex the mixture for 1 minute and then shake for 30 minutes.[3]

    • Centrifuge the sample at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into a clean vial for HPLC analysis.[3]

  • Alternative solvent for oily samples:

    • Toluene can be used for extraction due to the oily nature of this compound and its high solubility in this solvent.[2]

2. Chromatographic Conditions

  • Instrument: High-Performance Liquid Chromatograph with a UV-Visible or Diode Array Detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase:

    • Isocratic elution with acetonitrile/methanol (B129727) (80:20, v/v).[3]

    • An alternative isocratic mobile phase consists of deionized water (containing 0.34 g/L KH₂PO₄) and methanol (containing 1.01 g/L tetraethylammonium (B1195904) bromide) in a 20:80 ratio.[2]

  • Flow Rate: 1.0 mL/min.[2][3]

  • Injection Volume: 25 µL.[3]

  • Column Temperature: 40 °C.[3]

  • Detection Wavelength: 488 nm or 506 nm.[2][3] this compound exhibits maximum absorbance around these wavelengths.

3. Data Analysis and Quantification

  • Identification of this compound is based on the retention time compared to a standard.

  • Quantification is performed by constructing a calibration curve using standard solutions of this compound at different concentrations.

Method 2: Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)

This method offers higher sensitivity and selectivity, making it ideal for confirmatory analysis and detection of trace levels of this compound in complex matrices.[4][5]

1. Sample Preparation (Extraction & Cleanup)

  • For food samples:

    • Weigh 2 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile and vortex for 1 minute.

    • Add 4 g of anhydrous magnesium sulfate (B86663) and 1 g of sodium chloride, then vortex for 1 minute.

    • Centrifuge at 8000 rpm for 5 minutes.

    • Take a 1 mL aliquot of the supernatant and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

    • Reconstitute the residue in 1 mL of the initial mobile phase.

    • Filter through a 0.22 µm syringe filter before UPLC-MS/MS analysis.

  • Alternative simple extraction:

    • Extract the sample with acetonitrile.[4][5]

    • Add water to the extract.

    • Refrigerate and then centrifuge. The supernatant can then be directly analyzed.[4][5]

2. UPLC-MS/MS Conditions

  • Instrument: Ultra-Performance Liquid Chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Acquity BEH C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).[5]

  • Mobile Phase:

    • A: Water with 0.1% formic acid.[6]

    • B: Acetonitrile with 0.1% formic acid.[6]

  • Gradient Elution: A typical gradient starts with a higher percentage of the aqueous phase, gradually increasing the organic phase to elute the analyte. For example, starting at 60% B, increasing to 90% B over several minutes.[6]

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[7]

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion for this compound is m/z 294.1, and typical product ions for confirmation are m/z 156.1 and 105.1.

3. Data Analysis and Quantification

  • Identification is confirmed by the presence of the correct precursor ion and the corresponding product ions at the expected retention time.

  • Quantification is achieved using a matrix-matched calibration curve to compensate for matrix effects.

Quantitative Data Summary

The performance of these analytical methods can be summarized by several key parameters. The table below presents a comparison of the quantitative data for the detection of this compound using different methods.

ParameterHPLC-UV/DADUPLC-MS/MS
Limit of Detection (LOD) 1.2 - 5.4 µg/kg[3]0.3 - 6.0 ng/g (0.3 - 6.0 µg/kg)[4][5]
1 mg/kg[2]0.01 - 0.04 mg/kg[8][9]
Limit of Quantification (LOQ) 4 - 18 µg/kg[3]0.9 - 19.8 ng/g (0.9 - 19.8 µg/kg)[4][5]
3 mg/kg[2]0.04 - 0.12 mg/kg[8][9]
Linearity (r²) > 0.9888[2]> 0.9945[4][5]
> 0.9999[3]≥ 0.9998[8][9]
Recovery (%) 89 - 98%[3]83.4 - 112.3%[4][5]
97 - 99%[2]96.0 - 102.6%[8][9]
Precision (RSD%) 0.82 - 4.65%[3]2.0 - 10.8%[4][5]
1.91% (repeatability)[2]0.16 - 2.01%[8][9]

Signaling Pathways and Logical Relationships

The analytical process for this compound detection follows a logical progression from sample handling to final data interpretation. The following diagram illustrates the decision-making process and the relationship between different stages of the analysis.

Logical_Flow Start Sample Received Screening_Decision Screening or Confirmatory Analysis? Start->Screening_Decision HPLC_Path HPLC-UV/DAD Analysis Screening_Decision->HPLC_Path Screening LCMS_Path UPLC-MS/MS Analysis Screening_Decision->LCMS_Path Confirmatory Result_HPLC This compound Detected? HPLC_Path->Result_HPLC Result_LCMS This compound Confirmed & Quantified LCMS_Path->Result_LCMS Report_Negative Report as Not Detected Result_HPLC->Report_Negative No Report_Positive_Screen Requires Confirmation Result_HPLC->Report_Positive_Screen Yes Report_Positive_Confirm Report as Positive Result_LCMS->Report_Positive_Confirm Report_Positive_Screen->LCMS_Path

Caption: Decision pathway for this compound analysis.

References

Troubleshooting & Optimization

How to troubleshoot weak or uneven Para Red staining.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with weak or uneven Para Red staining.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind this compound staining?

This compound is an azo dye formed by a two-step chemical reaction. First, a diazonium salt is created from p-nitroaniline in an acidic solution, a process that is sensitive to temperature. This unstable diazonium salt is then coupled with 2-naphthol (B1666908) in a basic environment to form the insoluble, red this compound pigment. This reaction is localized to specific tissue components, resulting in a red stain.

Q2: My this compound staining is consistently weak across the entire tissue section. What are the likely causes?

Weak staining can result from several factors throughout the staining protocol. Common causes include issues with the initial tissue preparation, problems with the staining solutions, or suboptimal incubation conditions. A systematic review of your protocol and reagents is the best approach to identify the root cause.

Q3: I'm observing uneven, patchy staining on my slides. What could be causing this?

Uneven staining is often due to inconsistencies in tissue processing or the staining procedure itself.[1] This can manifest as some areas of the tissue being strongly stained while others are weak or unstained. Common culprits include incomplete deparaffinization, uneven reagent coverage, or problems with tissue fixation.[2]

Troubleshooting Guide: Weak Staining

Weak or faint this compound staining can be a significant issue, obscuring the desired cellular details. The following table outlines potential causes and their corresponding solutions.

Potential Cause Recommended Solution Key Considerations
Poor Tissue Fixation Ensure tissue is fixed promptly in 10% neutral buffered formalin for an adequate duration.[2]Over- or under-fixation can both lead to weak staining by altering tissue morphology and antigenicity.
Inactive Diazonium Salt Prepare the diazonium salt solution (from p-nitroaniline and sodium nitrite) immediately before use and keep it cold (0-5°C) on ice.The diazonium salt is unstable and degrades quickly at room temperature, leading to a failure of the coupling reaction.
Incorrect pH of Coupling Solution Ensure the 2-naphthol solution is alkaline (basic). The coupling reaction to form this compound is pH-dependent.An acidic or neutral pH will inhibit the coupling of the diazonium salt to 2-naphthol.
Suboptimal Reagent Concentrations Verify the concentrations of p-nitroaniline, sodium nitrite (B80452), and 2-naphthol in your solutions.Incorrect concentrations can lead to an incomplete chemical reaction, resulting in less pigment formation.
Insufficient Incubation Time Increase the incubation time in the final this compound staining solution.The formation of the this compound precipitate may require more time to reach optimal intensity.
Depleted Staining Solution Prepare fresh staining solutions. Overused or improperly stored solutions can lose their efficacy.The components of the staining solution can degrade over time, especially the unstable diazonium salt.
Excessive Dehydration Ensure that the dehydration steps after staining are not overly aggressive, which could dissolve the formed pigment.This compound is an alcohol-soluble pigment, and prolonged exposure to high concentrations of alcohol can lead to fading.

Troubleshooting Guide: Uneven Staining

Uneven staining can make interpretation of results difficult and unreliable. Below are common causes and solutions for patchy or inconsistent this compound staining.

Potential Cause Recommended Solution Key Considerations
Incomplete Deparaffinization Extend the time in xylene and use fresh xylene to ensure all paraffin (B1166041) is removed from the tissue section.[3]Residual paraffin will prevent the aqueous staining solutions from penetrating the tissue, resulting in unstained patches.[1]
Inadequate Rehydration Ensure a gradual and complete rehydration of the tissue sections through a descending series of alcohol concentrations before staining.Incomplete rehydration can lead to uneven uptake of the staining reagents.
Air Bubbles Trapped on Tissue Carefully apply the staining solutions to avoid trapping air bubbles on the surface of the tissue section.Air bubbles will block the reagents from reaching the tissue, causing unstained spots.
Uneven Reagent Coverage Ensure the entire tissue section is completely and evenly covered with each reagent during all steps of the staining process.Insufficient reagent volume can lead to parts of the section not being stained.
Tissue Sections Drying Out Do not allow the tissue sections to dry out at any point during the staining procedure.[4]Drying can cause artifacts and lead to uneven staining patterns.
Variations in Section Thickness Ensure that the microtome is cutting sections of a consistent and appropriate thickness.[1]Variations in thickness can lead to differences in staining intensity across the section.
Contaminated Reagents Use clean glassware and filter staining solutions if any precipitate is observed.[5]Contaminants can interfere with the staining reaction or deposit on the tissue, causing artifacts.

Experimental Protocols

Preparation of this compound Staining Solutions

1. Diazonium Salt Solution (Solution A):

  • Dissolve 0.5 g of p-nitroaniline in 98 mL of distilled water with 2 mL of concentrated hydrochloric acid. Gentle heating may be required to fully dissolve the p-nitroaniline.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add 0.5 g of sodium nitrite dissolved in 10 mL of cold distilled water.

  • Keep this solution on ice and use within 30 minutes.

2. 2-Naphthol Solution (Solution B):

Working this compound Solution:

  • Immediately before use, mix equal parts of Solution A and Solution B. A red precipitate will form. Filter the solution before applying it to the tissue sections.

This compound Staining Protocol for Paraffin-Embedded Tissue Sections
  • Deparaffinization: Immerse slides in two changes of xylene for 5 minutes each.

  • Rehydration: Immerse slides through the following series of solutions for 3 minutes each:

    • 100% Ethanol (two changes)

    • 95% Ethanol

    • 70% Ethanol

    • Distilled water

  • Staining:

    • Incubate slides in the freshly prepared and filtered working this compound solution for 10-20 minutes at room temperature.

    • Rinse gently in distilled water.

  • Counterstaining (Optional):

    • Stain with a suitable counterstain, such as Mayer's Hematoxylin (B73222), for 1-2 minutes.

    • Rinse in running tap water.

    • Blue the hematoxylin in a suitable solution (e.g., Scott's tap water substitute).

    • Rinse in distilled water.

  • Dehydration:

    • Quickly dehydrate the sections through an ascending series of alcohol:

      • 70% Ethanol (10 dips)

      • 95% Ethanol (10 dips)

      • 100% Ethanol (two changes, 10 dips each)

  • Clearing: Immerse slides in two changes of xylene for 3 minutes each.

  • Mounting: Coverslip with a resinous mounting medium.

Visualizing Troubleshooting Logic

The following diagrams illustrate the logical workflow for troubleshooting weak and uneven this compound staining.

WeakStainingWorkflow Start Weak Staining Observed Fixation Check Tissue Fixation Start->Fixation Reagents Evaluate Staining Reagents Start->Reagents Protocol Review Staining Protocol Start->Protocol Fixation_Check1 Adequate Fixation Time? Fixation->Fixation_Check1 Reagents_Check1 Fresh Diazonium Salt? Reagents->Reagents_Check1 Protocol_Check1 Sufficient Incubation Time? Protocol->Protocol_Check1 Fixation_Check2 Appropriate Fixative? Fixation_Check1->Fixation_Check2 Yes Solution_Fixation Optimize Fixation Protocol Fixation_Check1->Solution_Fixation No Fixation_Check2->Solution_Fixation No Reagents_Check2 Correct pH of Naphthol Solution? Reagents_Check1->Reagents_Check2 Yes Solution_Reagents Prepare Fresh Reagents Reagents_Check1->Solution_Reagents No Reagents_Check3 Correct Reagent Concentrations? Reagents_Check2->Reagents_Check3 Yes Reagents_Check2->Solution_Reagents No Reagents_Check3->Solution_Reagents No Protocol_Check2 Proper Dehydration? Protocol_Check1->Protocol_Check2 Yes Solution_Protocol Adjust Incubation/Dehydration Protocol_Check1->Solution_Protocol No Protocol_Check2->Solution_Protocol No

Caption: Troubleshooting workflow for weak this compound staining.

UnevenStainingWorkflow Start Uneven Staining Observed Processing Check Tissue Processing Start->Processing Staining_Technique Review Staining Technique Start->Staining_Technique Processing_Check1 Complete Deparaffinization? Processing->Processing_Check1 Technique_Check1 Even Reagent Coverage? Staining_Technique->Technique_Check1 Processing_Check2 Adequate Rehydration? Processing_Check1->Processing_Check2 Yes Solution_Processing Optimize Processing Steps Processing_Check1->Solution_Processing No Processing_Check3 Consistent Section Thickness? Processing_Check2->Processing_Check3 Yes Processing_Check2->Solution_Processing No Processing_Check3->Solution_Processing No Technique_Check2 No Air Bubbles? Technique_Check1->Technique_Check2 Yes Solution_Technique Refine Staining Application Technique_Check1->Solution_Technique No Technique_Check3 Tissue Remained Moist? Technique_Check2->Technique_Check3 Yes Technique_Check2->Solution_Technique No Technique_Check3->Solution_Technique No

Caption: Troubleshooting workflow for uneven this compound staining.

References

Technical Support Center: Preventing Para Red Precipitate Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you prevent the formation of Para Red precipitate on your slides during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in staining?

This compound is a vibrant red azo dye that can be used as a chromogen in enzyme-linked immunohistochemistry (IHC), particularly with alkaline phosphatase (AP) detection systems. In the presence of alkaline phosphatase, the substrate system generates a bright red, insoluble precipitate at the site of the target antigen, allowing for its visualization under a microscope.[1][2][3]

Q2: What causes the formation of this compound precipitate on slides?

This compound precipitate can form due to several factors, often related to the dye's low solubility in aqueous solutions. Key causes include:

  • Improper Reagent Preparation: Incorrect concentrations of the precursor solutions (p-nitroaniline and β-naphthol), suboptimal pH, or inadequate mixing can lead to premature precipitation.

  • Solution Instability: The diazonium salt solution used to form this compound is unstable and should be prepared fresh and kept cold.[4][5] Decomposition of this salt can lead to precipitate formation.

  • Temperature Fluctuations: Temperature can affect the solubility of this compound and the stability of the reagents. Reactions are often carried out in an ice bath to control the reaction rate and prevent unwanted side reactions.[4][5]

  • Inadequate Rinsing: Carryover of reagents between steps can cause unintended reactions and precipitation.

  • Solvent Evaporation: Allowing the staining solution to dry out on the slide will cause the dye to precipitate.

Q3: Can I use a pre-made this compound substrate kit?

Yes, several commercial suppliers offer "Fast Red" substrate kits for alkaline phosphatase-based IHC.[1][2] These kits typically provide stabilized reagents and optimized protocols, which can significantly reduce the likelihood of precipitate formation compared to preparing the solutions from individual components.

Troubleshooting Guide: this compound Precipitate on Slides

This guide will help you identify and resolve common issues leading to this compound precipitate formation during your staining experiments.

Problem Potential Cause Recommended Solution
Fine, crystalline precipitate evenly distributed over the slide. Staining solution was too concentrated or improperly mixed.Ensure the diazonium salt and β-naphthol solutions are at the correct concentrations. Mix the final working solution thoroughly by gentle inversion immediately before application.
The staining solution was allowed to evaporate.Use a humidified chamber during the incubation step to prevent the solution from drying out on the slide.
Large, irregular clumps of precipitate on the tissue section. Inadequate filtration of the staining solution.Filter the final this compound working solution through a 0.22 µm syringe filter before applying it to the slide.
Poor quality or expired reagents.Use fresh, high-quality reagents. Prepare the diazonium salt solution immediately before use and keep it on ice.[4][5]
Precipitate forms in the staining solution before application. The diazonium salt solution has decomposed due to being prepared too far in advance or at too high a temperature.Prepare the diazonium salt solution just before the coupling reaction and keep it in an ice bath.[4][5]
The pH of the solution is not optimal.Ensure the β-naphthol solution is sufficiently alkaline to facilitate the coupling reaction.
Precipitate is observed after the counterstaining and mounting steps. The mounting medium is incompatible with the this compound stain.Use an aqueous mounting medium, as organic solvents can dissolve or alter the this compound precipitate.[6]
Insufficient rinsing after staining.Thoroughly, but gently, rinse the slides with distilled water after the this compound incubation step to remove any unbound dye.

Experimental Protocols

Protocol 1: Preparation of this compound Staining Solution from Precursors

This protocol describes the preparation of a this compound working solution for use as a chromogen in alkaline phosphatase-based immunohistochemistry.

Materials:

Procedure:

  • Preparation of 4-nitrobenzenediazonium (B87018) chloride solution (Solution A):

    • In a 30 mL beaker, combine 0.14 g of p-nitroaniline with 3 mL of water and 1.0 mL of 6.0 M HCl.

    • Gently heat the mixture to dissolve the p-nitroaniline, avoiding boiling.

    • Cool the solution in an ice bath to approximately 5°C. The p-nitroaniline may recrystallize.

    • Prepare a solution of 0.3 g of sodium nitrite in 3 mL of water and add it all at once to the cooled p-nitroaniline solution.

    • Stir vigorously. Keep this solution on ice.[4]

  • Preparation of β-naphthol solution (Solution B):

    • In a separate beaker, dissolve 0.30 g of β-naphthol in 10 mL of 2.0 M NaOH solution and 20 mL of water. Stir until fully dissolved.[4]

  • Preparation of this compound Working Solution:

    • Just before use, slowly add the cold diazonium salt solution (Solution A) to the β-naphthol solution (Solution B) with gentle stirring. A deep red precipitate will form immediately.[5]

    • It is recommended to filter the final solution before applying it to the slides.

Protocol 2: Immunohistochemical Staining using this compound Chromogen

This protocol outlines the general steps for using a this compound chromogen in an alkaline phosphatase-based IHC experiment.

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to distilled water.

  • Antigen Retrieval: If required, perform heat-induced or enzymatic antigen retrieval according to the primary antibody datasheet.

  • Blocking Endogenous Alkaline Phosphatase (if necessary): For frozen sections, incubate with a levamisole (B84282) solution to block endogenous alkaline phosphatase activity. This step may not be necessary for paraffin-embedded tissues if high-heat antigen retrieval was performed.[2]

  • Blocking Non-Specific Binding: Incubate sections with a blocking serum (from the same species as the secondary antibody) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the sections with the primary antibody at its optimal dilution for the recommended time and temperature.

  • Washing: Rinse slides with a wash buffer (e.g., TBS-Tween 20).

  • Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody.

  • Washing: Rinse slides with wash buffer.

  • Detection: Incubate sections with a streptavidin-alkaline phosphatase conjugate.[7]

  • Washing: Rinse slides with wash buffer.

  • Chromogen Application:

    • Apply the freshly prepared and filtered this compound working solution to the sections.

    • Incubate for a sufficient time to allow for color development, monitoring under a microscope.

  • Washing: Gently rinse the slides with distilled water.

  • Counterstaining (Optional): Counterstain with a suitable nuclear stain like hematoxylin (B73222). Overstaining with hematoxylin may mask the red signal.[2]

  • Dehydration and Mounting: If a permanent coverslip is desired, dehydrate the slides through graded alcohols and clear in xylene before mounting with a resinous mounting medium. However, for some red chromogens, an aqueous mounting medium is recommended to prevent fading.[6]

Visualizations

IHC_Workflow cluster_prep Slide Preparation cluster_stain Staining cluster_finish Final Steps Deparaffinization Deparaffinization & Rehydration AntigenRetrieval Antigen Retrieval Deparaffinization->AntigenRetrieval Blocking_Endo Endogenous AP Blocking AntigenRetrieval->Blocking_Endo Blocking_Nonspecific Non-specific Binding Block Blocking_Endo->Blocking_Nonspecific PrimaryAb Primary Antibody Incubation Blocking_Nonspecific->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Wash1 Wash PrimaryAb->Wash1 Strep_AP Streptavidin-AP Conjugate SecondaryAb->Strep_AP Wash2 Wash SecondaryAb->Wash2 ParaRed This compound Substrate Strep_AP->ParaRed Wash3 Wash Strep_AP->Wash3 Counterstain Counterstain (e.g., Hematoxylin) ParaRed->Counterstain Wash4 Wash ParaRed->Wash4 Dehydration Dehydration & Clearing Counterstain->Dehydration Wash5 Wash Counterstain->Wash5 Mounting Mounting Dehydration->Mounting Wash1->SecondaryAb Wash2->Strep_AP Wash3->ParaRed Wash4->Counterstain Wash5->Dehydration

Caption: Immunohistochemistry workflow using this compound as the chromogen for alkaline phosphatase.

ParaRed_Synthesis cluster_reactants Reactants cluster_process Process pNitroaniline p-Nitroaniline Diazotization Diazotization (Ice Bath) pNitroaniline->Diazotization HCl HCl HCl->Diazotization NaNO2 NaNO₂ NaNO2->Diazotization Naphthol β-Naphthol Coupling Azo Coupling Naphthol->Coupling NaOH NaOH NaOH->Coupling Diazotization->Coupling Diazonium Salt ParaRed_Product This compound Coupling->ParaRed_Product This compound Precipitate

Caption: Synthesis of this compound from its chemical precursors.

References

Optimizing incubation time and temperature for Para Red staining.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for lipophilic staining. This guide provides detailed troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize their staining protocols for lipid detection. While the initial query focused on "Para Red," our resources indicate that this compound is an industrial azo dye not typically used in histological preparations.[1][2][3][4] We have therefore focused this guide on Oil Red O, a common and robust stain for the visualization of neutral lipids in biological samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and is it suitable for staining tissues?

A1: this compound (also known as Paranitraniline Red or Pigment Red 1) is a red azo dye produced by the diazotization of p-nitroaniline and coupling with a diazonium salt.[1][2] Its primary application is in the textile industry for dyeing fabrics.[1][5] Based on available scientific literature, this compound is not a standard or recommended stain for histological or cytological applications. For staining lipids, researchers should use established lysochrome dyes like Oil Red O or others in the Sudan family (e.g., Sudan III, Sudan IV, Sudan Black B).[][7]

Q2: What is Oil Red O and what does it stain?

A2: Oil Red O is a fat-soluble diazo dye used to stain neutral lipids, triglycerides, and some lipoproteins in tissue sections and cell cultures.[7][8] It is not a true stain that binds chemically, but rather a pigment that physically dissolves in the lipids, coloring them an intense red.[8] This makes it an excellent tool for visualizing lipid accumulation in various research contexts.

Q3: Can I use Oil Red O on paraffin-embedded tissues?

A3: It is generally not recommended to use Oil Red O on paraffin-embedded tissues. The routine processing with alcohols and xylene for paraffin (B1166041) embedding dissolves and leaches out most lipids, leading to false-negative results.[8][9] The preferred method is to use fresh or frozen tissue sections (cryosections).[8][9]

Q4: How should I prepare the Oil Red O staining solution?

A4: The most common method involves preparing a stock solution of Oil Red O in a solvent like isopropanol (B130326) or a salicylic (B10762653) acid-ethanol mixture and then diluting it to a working solution shortly before use.[3][10] It is crucial to filter the working solution to prevent dye precipitates from obscuring the results. An alternative method uses propylene (B89431) glycol as the solvent, which helps to minimize the extraction of lipids during the staining process.[8][11]

Troubleshooting Guide

Issue 1: Weak or No Staining

QuestionPossible CauseSuggested Solution
Why are my lipid droplets not staining red? Inadequate Fixation: Fixatives like ethanol (B145695) or methanol (B129727) can extract lipids.Use a formalin-based fixative (e.g., 4% paraformaldehyde) for a short duration (10-20 minutes).[11][12] Avoid alcohol-based fixatives.
Incorrect Tissue Preparation: Use of paraffin-embedded sections.Use frozen (cryostat) sections for tissue staining.[8][9]
Insufficient Staining Time: The incubation time was too short for the dye to partition into the lipids.Increase the incubation time with the Oil Red O working solution. Refer to the data table below for typical ranges.
Low Lipid Content: The sample may have very low levels of neutral lipids.Include a positive control with known high lipid content to validate the staining protocol.

Issue 2: High Background Staining or Non-Specific Staining

QuestionPossible CauseSuggested Solution
Why is the entire cell/tissue section stained red, not just the lipid droplets? Dye Precipitation: Crystals or precipitates from the staining solution have settled on the sample.Always filter the Oil Red O working solution immediately before use. Ensure the solution is freshly prepared.
Inadequate Differentiation: The wash step was not sufficient to remove excess dye.Increase the duration or number of washes with the differentiating solution (e.g., 60% isopropanol or propylene glycol) after staining.
Overstaining: Incubation time with the Oil Red O solution was too long.Reduce the staining incubation time. Optimize this for your specific cell or tissue type.
Drying of Sections: Allowing the sections to dry out at any stage can cause non-specific dye binding.Keep the sections covered with fluid (e.g., PBS, water) throughout the procedure to prevent drying.

Issue 3: Uneven Staining

QuestionPossible CauseSuggested Solution
Why is the staining patchy or inconsistent across the sample? Incomplete Deparaffinization (if attempted): Residual wax prevents dye penetration.Ensure complete removal of paraffin with fresh xylene if using this method (not recommended).[13]
Uneven Fixation: The fixative did not penetrate the tissue evenly.Ensure the tissue sample is of an appropriate thickness and fully immersed in the fixative.
Air Bubbles: Air bubbles trapped on the slide can prevent the staining solution from reaching the tissue.Carefully apply the staining solution to avoid trapping air bubbles.

Data Presentation: Incubation Parameters

The optimal incubation time and temperature can vary depending on the sample type and protocol. The following table summarizes typical parameters.

ParameterCultured CellsFrozen Tissue Sections
Fixation Time 10 - 20 minutes10 - 15 minutes
Fixation Temperature Room Temperature or 4°CRoom Temperature
Oil Red O Incubation Time 5 - 20 minutes10 - 20 minutes
Oil Red O Incubation Temperature Room TemperatureRoom Temperature
Differentiation Time ~5 minutes~5 minutes

Note: These are general guidelines. It is highly recommended to optimize these parameters for your specific experimental conditions.

Experimental Protocols

Protocol 1: Oil Red O Staining for Cultured Cells
  • Preparation: Grow cells on coverslips in a multi-well plate.

  • Wash: Gently wash the cells with Phosphate Buffered Saline (PBS).

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

  • Wash: Wash the cells twice with distilled water.

  • Differentiation (Pre-stain): Incubate the cells with 60% isopropanol for 5 minutes.

  • Staining: Remove the isopropanol and add the filtered Oil Red O working solution. Incubate for 10-20 minutes at room temperature.

  • Differentiation (Post-stain): Wash the cells with 60% isopropanol to remove excess stain.

  • Wash: Wash 2-5 times with distilled water until the background is clear.

  • Counterstain (Optional): Stain the nuclei with Hematoxylin for 1 minute, followed by washing with water.

  • Mounting: Mount the coverslip on a glass slide with an aqueous mounting medium.

Protocol 2: Oil Red O Staining for Frozen Tissue Sections
  • Sectioning: Cut frozen sections at 5-10 µm thickness using a cryostat.

  • Thawing & Drying: Thaw and air-dry the sections on slides.

  • Fixation: Fix the sections in 4% paraformaldehyde for 10-15 minutes.

  • Wash: Rinse gently in distilled water.

  • Differentiation & Staining: Follow steps 5-9 from the cultured cell protocol.

  • Mounting: Coverslip using an aqueous mounting medium.

Visualizations

G Experimental Workflow for Oil Red O Staining cluster_prep Sample Preparation cluster_stain Staining Procedure cluster_final Finalization start Start: Cultured Cells or Frozen Tissue Sections wash1 Wash with PBS start->wash1 fix Fix with 4% PFA wash1->fix wash2 Wash with Water fix->wash2 pre_diff Pre-Stain Differentiation (e.g., 60% Isopropanol) wash2->pre_diff stain Incubate with Filtered Oil Red O Solution pre_diff->stain post_diff Post-Stain Differentiation stain->post_diff wash3 Wash with Water post_diff->wash3 counterstain Counterstain (Optional) (e.g., Hematoxylin) wash3->counterstain mount Mount with Aqueous Medium counterstain->mount end_node Visualize: Lipids (Red) Nuclei (Blue) mount->end_node

Caption: A flowchart illustrating the major steps in a typical Oil Red O staining protocol.

G Troubleshooting Logic for Oil Red O Staining problem Staining Problem? weak_stain Weak / No Staining problem->weak_stain Yes high_bg High Background problem->high_bg Yes uneven_stain Uneven Staining problem->uneven_stain Yes sol_weak1 Check Fixation Method (Avoid Alcohol) weak_stain->sol_weak1 sol_weak2 Use Frozen Sections, Not Paraffin weak_stain->sol_weak2 sol_weak3 Increase Incubation Time weak_stain->sol_weak3 sol_bg1 Filter Staining Solution high_bg->sol_bg1 sol_bg2 Optimize Differentiation Step high_bg->sol_bg2 sol_bg3 Reduce Incubation Time high_bg->sol_bg3 sol_uneven1 Ensure Complete Reagent Coverage uneven_stain->sol_uneven1 sol_uneven2 Avoid Drying of Sections uneven_stain->sol_uneven2

Caption: A decision-making diagram for troubleshooting common issues in Oil Red O staining.

References

Improving the signal-to-noise ratio for Para Red imaging.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Para Red imaging experiments and improve the signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for in research?

This compound is a red azo dye that is commonly used as a biological stain. In research, it is primarily utilized for the visualization of lipids, particularly neutral lipids within cells and tissues. Its vibrant red color allows for the qualitative and semi-quantitative assessment of lipid accumulation in various experimental models, making it a useful tool in studies related to metabolism, obesity, and other lipid-associated diseases.

Q2: What are the spectral properties of this compound?

PropertyValueNotes
Maximum Absorbance (λmax) ~488 - 520 nmThe peak absorbance can vary depending on the solvent and the local environment. It is crucial to match the excitation wavelength to this range for optimal signal.
Molar Extinction Coefficient (ε) VariesThe molar extinction coefficient is dependent on the solvent and has been reported under specific analytical conditions, but not standardized for microscopy applications. A higher extinction coefficient indicates a greater ability to absorb light at a specific wavelength.
Fluorescence Emission Red spectrumThe emission spectrum of this compound is in the red range of the visible spectrum. A long-pass filter that allows the transmission of red light while blocking the excitation wavelength is recommended.

Q3: How can I improve the signal-to-noise ratio in my this compound imaging experiments?

Improving the signal-to-noise ratio is key to obtaining high-quality images. The primary strategies involve increasing the specific signal from this compound while minimizing background noise. Key approaches include:

  • Optimizing Staining Protocol: Ensure complete removal of unbound dye through thorough washing steps. Titrate the concentration of the this compound staining solution to find the optimal balance between strong signal and low background.

  • Reducing Autofluorescence: Biological tissues and cells can exhibit natural fluorescence (autofluorescence), which can interfere with the this compound signal. Pre-treating samples with agents like Sudan Black B or using spectral unmixing techniques can help mitigate this issue.[1]

  • Proper Sample Preparation: Proper fixation and handling of samples are critical. Inadequate fixation can lead to poor dye penetration and uneven staining.

  • Microscope Settings: Optimize microscope settings such as excitation intensity, exposure time, and detector gain to maximize the signal from this compound while keeping background noise low.

Troubleshooting Guides

This section addresses common issues encountered during this compound imaging in a question-and-answer format.

Issue 1: Weak or No this compound Signal

Q: I am not seeing a strong red signal in my stained samples. What could be the cause and how can I fix it?

A: Weak or absent staining can be due to several factors throughout the experimental workflow.

  • Inadequate Staining Time or Concentration: The incubation time with the this compound solution may be too short, or the concentration of the dye may be too low.

    • Solution: Increase the incubation time or the concentration of the this compound solution. It is recommended to perform a titration to determine the optimal conditions for your specific sample type.

  • Poor Dye Penetration: Inadequate fixation or permeabilization can prevent the dye from reaching the lipid droplets within the cells or tissue.

    • Solution: Ensure that your fixation and (if necessary) permeabilization steps are optimized for your sample. For paraffin-embedded tissues, complete deparaffinization is crucial.[2]

  • Incorrect Filter Sets: The excitation and emission filters on your microscope may not be appropriate for this compound.

    • Solution: Verify that your filter sets are aligned with the spectral properties of this compound (excitation ~488-520 nm, red emission).

  • Photobleaching: Excessive exposure to the excitation light can cause the this compound molecules to lose their fluorescence.

    • Solution: Reduce the excitation light intensity or the exposure time. Use of an anti-fade mounting medium can also help to reduce photobleaching.[3]

Issue 2: High Background Fluorescence

Q: My images have a high red background, making it difficult to distinguish the specific staining of lipid droplets. What can I do to reduce the background?

A: High background is a common problem that can obscure your signal of interest.

  • Incomplete Removal of Unbound Dye: Residual this compound solution that has not been properly washed away will contribute to background fluorescence.

    • Solution: Increase the number and duration of your wash steps after staining. Ensure gentle agitation during washing to facilitate the removal of unbound dye.[4]

  • Autofluorescence: Endogenous fluorophores in the sample can emit in the red spectrum, contributing to background noise.[1]

    • Solution:

      • Spectral Unmixing: If your imaging system has this capability, you can spectrally separate the this compound signal from the autofluorescence.

      • Quenching Agents: Treat your samples with a quenching agent like Sudan Black B before staining. Be aware that some quenching agents may also reduce your specific signal, so optimization is necessary.

      • Use of Far-Red Dyes: If possible for your experimental design, consider using alternative lipid stains that emit in the far-red spectrum, where autofluorescence is typically lower.[5]

  • Non-Specific Binding: The dye may be binding non-specifically to other cellular components besides lipids.

    • Solution: Optimize the staining concentration and incubation time. Using a blocking step with a protein-based solution (like BSA) before staining may help in some cases, although this is more common in immunofluorescence.

Issue 3: Presence of Staining Artifacts

Q: I am observing crystalline structures or uneven patches of staining in my images. What are these artifacts and how can I prevent them?

A: Artifacts can arise from various steps in the staining and mounting process.

  • Dye Precipitation: this compound can precipitate out of solution, especially if the solution is old or not properly prepared, leading to the appearance of crystals on the sample.

    • Solution: Always use freshly prepared and filtered staining solutions. Ensure the solvent used is appropriate and the dye is fully dissolved.

  • Uneven Staining: Patchy or uneven staining can be a result of improper sample preparation or application of the staining solution.

    • Solution: Ensure the entire sample is covered with the staining solution during incubation. Proper fixation and permeabilization are also crucial for even dye penetration.

  • Mounting Medium Issues: The mounting medium can sometimes interact with the stain or crystallize over time.

    • Solution: Use a high-quality mounting medium that is compatible with lipophilic dyes. Ensure the mounting medium is applied evenly and without air bubbles.

  • Formalin Pigment: In tissues with high red blood cell content, formalin fixation can produce a brown-black pigment that can be mistaken for staining.[6]

    • Solution: Use buffered neutral formalin and ensure an adequate volume of fixative is used. If present, formalin pigment can be removed by treating the sections with alcoholic picric acid.[7]

Experimental Protocols

Protocol 1: Optimized this compound Staining for Cultured Cells

This protocol is designed to enhance the signal-to-noise ratio for imaging lipid droplets in cultured cells.

  • Cell Culture: Grow cells on glass coverslips to an appropriate confluency.

  • Fixation:

    • Wash cells twice with phosphate-buffered saline (PBS).

    • Fix cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

    • Wash cells three times with PBS.

  • Staining:

    • Prepare a fresh 0.5% (w/v) this compound stock solution in a suitable solvent (e.g., isopropanol).

    • Dilute the stock solution to a working concentration (e.g., 0.05%) with the same solvent.

    • Filter the working solution through a 0.22 µm filter to remove any precipitates.

    • Incubate the fixed cells with the filtered this compound working solution for 10-20 minutes at room temperature.

  • Washing:

    • Gently wash the cells three to five times with PBS to remove excess dye.

  • Counterstaining (Optional):

    • If desired, counterstain the nuclei with a blue fluorescent dye like DAPI.

  • Mounting:

    • Mount the coverslips onto glass slides using an anti-fade mounting medium.

    • Seal the edges of the coverslip with nail polish to prevent drying.

  • Imaging:

    • Image using a fluorescence microscope with appropriate filters for red fluorescence (Excitation: ~488-520 nm; Emission: Red).

Protocol 2: Troubleshooting High Background Staining

This protocol provides steps to identify and reduce the source of high background fluorescence.

  • Include Proper Controls:

    • Unstained Control: Image an unstained sample to assess the level of autofluorescence.

    • Secondary Antibody Only Control (if applicable): In immunofluorescence co-staining, this control helps identify non-specific binding of the secondary antibody.

  • Optimize Washing Steps:

    • Increase the number of washes after the this compound staining step from three to five.

    • Increase the duration of each wash to 5-10 minutes with gentle agitation.

  • Titrate Staining Reagent:

    • Prepare a dilution series of your this compound working solution (e.g., 0.1%, 0.05%, 0.025%).

    • Stain separate samples with each concentration to determine the lowest concentration that provides a strong specific signal with minimal background.

  • Implement an Autofluorescence Quenching Step:

    • After fixation and before staining, incubate the sample in a 0.1% Sudan Black B solution in 70% ethanol (B145695) for 10-20 minutes.

    • Wash thoroughly with PBS before proceeding with the this compound staining protocol.

  • Adjust Microscope Settings:

    • Reduce the laser power or exposure time to the minimum level that still allows for clear visualization of the specific signal.

    • Adjust the gain or detector sensitivity to decrease the amplification of background noise.

Signaling Pathways and Experimental Workflows

Lipid Metabolism Signaling Pathway

The accumulation of lipids, often visualized by this compound, is regulated by complex signaling pathways. The PI3K/AKT and MAPK/ERK pathways are two key cascades involved in processes like adipogenesis (the formation of fat cells). Understanding these pathways can provide context for the biological changes observed with this compound staining.

Lipid_Metabolism_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors (e.g., Insulin) Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K activates RAS RAS Receptor->RAS activates AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates SREBP1c SREBP-1c mTOR->SREBP1c activates Lipogenic_Enzymes Lipogenic Enzymes (e.g., FASN, ACC) SREBP1c->Lipogenic_Enzymes promotes transcription Lipid_Droplet Lipid Droplet (Stained by this compound) Lipogenic_Enzymes->Lipid_Droplet leads to formation RAF RAF RAS->RAF activates MEK MEK RAF->MEK activates ERK ERK MEK->ERK activates PPARg PPARγ ERK->PPARg activates CEBPa C/EBPα ERK->CEBPa activates PPARg->Lipogenic_Enzymes promotes transcription CEBPa->Lipogenic_Enzymes promotes transcription

Caption: Key signaling pathways regulating lipid metabolism and adipogenesis.

Experimental Workflow for Improving Signal-to-Noise Ratio

This diagram outlines a logical workflow for troubleshooting and optimizing this compound imaging experiments to achieve a better signal-to-noise ratio.

Troubleshooting_Workflow Start Start: Poor Signal-to-Noise Ratio Check_Protocol Review Staining Protocol Start->Check_Protocol Optimize_Staining Optimize Staining: - Titrate Dye Concentration - Adjust Incubation Time Check_Protocol->Optimize_Staining Yes Assess_Autofluorescence Assess Autofluorescence Check_Protocol->Assess_Autofluorescence No Optimize_Staining->Assess_Autofluorescence Optimize_Washing Optimize Washing: - Increase Wash Steps - Increase Wash Duration Quench_Autofluorescence Implement Quenching: - Sudan Black B - Spectral Unmixing Assess_Autofluorescence->Quench_Autofluorescence High Check_Microscope Review Microscope Settings Assess_Autofluorescence->Check_Microscope Low Quench_Autofluorescence->Check_Microscope Optimize_Imaging Optimize Imaging: - Adjust Exposure/Gain - Use Appropriate Filters Check_Microscope->Optimize_Imaging Yes End End: Improved Signal-to-Noise Ratio Check_Microscope->End No Optimize_Imaging->End

Caption: A systematic workflow for troubleshooting poor signal-to-noise in this compound imaging.

References

Adjusting pH for optimal Para Red dye performance.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the performance of Para Red dye, with a specific focus on the critical role of pH adjustment during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of pH in the synthesis of this compound dye?

A1: The synthesis of this compound, an azo dye, occurs in two primary stages, both of which are highly pH-dependent. The first stage is the diazotization of p-nitroaniline, which requires a strongly acidic environment. The second stage is the azo coupling of the resulting diazonium salt with 2-naphthol (B1666908), which necessitates a basic (alkaline) environment to proceed efficiently.[1][2] Maintaining the correct pH at each stage is critical for maximizing dye yield and purity.[1]

Q2: What is the optimal pH for the diazotization of p-nitroaniline?

A2: The diazotization reaction, where p-nitroaniline is converted into a diazonium salt using nitrous acid (generated from sodium nitrite (B80452) and a strong acid), requires a strongly acidic medium.[3] While a specific pH value is not always cited, the reaction is typically carried out in the presence of a strong acid like hydrochloric acid or sulfuric acid.[4] Some studies have shown this step can tolerate a pH range of 0-5 without severely affecting the viability of the diazonium ion for the subsequent coupling reaction.[5]

Q3: What is the optimal pH for the azo coupling step in this compound synthesis?

A3: The optimal pH for the coupling reaction is crucial and depends on the coupling agent.[6] For this compound synthesis, which uses 2-naphthol (a phenol), a basic pH range of 9-10 is optimal.[1]

Q4: Why is a basic pH of 9-10 required for the coupling reaction with 2-naphthol?

A4: A basic environment is necessary to deprotonate the hydroxyl group (-OH) of 2-naphthol, converting it into the more reactive phenoxide ion (-O⁻).[1][6] This phenoxide ion is a more potent coupling partner for the electrophilic diazonium salt, leading to a faster and more efficient reaction, which is essential for achieving a high yield of this compound.[6] The sodium hydroxide (B78521) used in the preparation of the 2-naphthol solution serves to create this necessary alkaline condition.[4][7]

Troubleshooting Guide

Q1: I am experiencing very low or no yield of this compound. What are the likely causes?

A1: Low or no product formation is a common issue that can typically be traced back to several critical parameters.

  • Potential Cause 1: Incorrect pH during Coupling. The coupling of the diazonium salt with 2-naphthol must occur in an alkaline medium (pH 9-10).[1] If the solution is neutral or acidic, the 2-naphthol will not be sufficiently activated, and the reaction will fail or proceed very slowly.

  • Corrective Action: Ensure the 2-naphthol is fully dissolved in a sodium hydroxide solution before adding the diazonium salt. Verify the pH of the coupling mixture is within the 9-10 range using a pH meter or pH indicator strips.

  • Potential Cause 2: Decomposition of the Diazonium Salt. Diazonium salts are notoriously unstable and can decompose rapidly at elevated temperatures.[1] The diazotization reaction must be kept cold.

  • Corrective Action: Strictly maintain the temperature between 0-5°C during the diazotization step and for the storage of the diazonium salt solution before its use.[1][6] Use the diazonium salt solution immediately after its preparation for the best results.[1]

  • Potential Cause 3: Impure Reactants. The purity of the starting materials, including p-nitroaniline, sodium nitrite, and 2-naphthol, is critical. Impurities can lead to unwanted side reactions and significantly reduce yield.[1][6]

  • Corrective Action: Use high-purity reagents. Ensure all glassware is clean and free of contaminants.

Q2: A precipitate formed, but the color is weak, brownish, or not the expected brilliant red. What went wrong?

A2: An off-color product suggests the formation of byproducts or that the main reaction was incomplete.

  • Potential Cause 1: pH Drift during Coupling. If the pH of the coupling reaction is not maintained in the optimal alkaline range, side reactions can occur, leading to the formation of differently colored impurities.

  • Corrective Action: Monitor and, if necessary, adjust the pH of the reaction mixture during the addition of the acidic diazonium salt solution to ensure it remains between 9 and 10.

  • Potential Cause 2: Reagent Addition Rate. Adding the diazonium salt solution too quickly to the 2-naphthol solution can cause localized changes in pH and temperature, favoring byproduct formation.[1]

  • Corrective Action: Add the cold diazonium salt solution to the cold 2-naphthol solution slowly and dropwise, with constant and vigorous stirring.[1][6] This ensures a homogenous reaction environment.

Q3: The this compound dye has formed a colloidal suspension that is very difficult to filter. How can I resolve this?

A3: The formation of very fine particles can make isolation challenging.

  • Potential Cause: Rapid Precipitation. Sometimes, if the reaction conditions cause extremely rapid precipitation, very small, almost colloidal particles can form.

  • Corrective Action: After the coupling reaction is complete, gentle heating of the suspension or the addition of a small amount of a flocculating agent like sodium chloride can help induce the aggregation of particles, making them easier to filter. Subsequently, cooling the mixture thoroughly in an ice bath before filtration will maximize the precipitation of the product.

Data Presentation: Key Experimental Parameters

ParameterStageRecommended ValueRationaleCitations
Temperature Diazotization0 - 5 °CEnsures stability of the diazonium salt and prevents decomposition.[1][6]
Temperature Coupling0 - 5 °CMaintains the stability of the diazonium salt upon addition.[1][6]
pH DiazotizationStrongly Acidic (pH 0-5)Required for the formation of nitrous acid and the diazonium salt.[3][5]
pH CouplingAlkaline (pH 9-10)Activates 2-naphthol into the more reactive phenoxide ion.[1]
Reagent Addition CouplingSlow, dropwise addition with vigorous stirringPrevents localized pH/temperature changes and side reactions.[1]
Product Melting Point Characterization248 - 252 °CA key indicator of the purity of the final this compound product.[4][8][9]

Experimental Protocol: Synthesis of this compound

This protocol outlines the synthesis of this compound, emphasizing the critical pH adjustment steps.

Part 1: Preparation of the Diazonium Salt Solution (Acidic Stage)

  • In a 250 mL beaker, dissolve p-nitroaniline in a solution of dilute hydrochloric acid. Gentle heating may be required to achieve full dissolution.[6]

  • Cool the solution to 0-5°C in an ice-water bath with constant stirring.[6]

  • In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.[6]

  • Slowly add the sodium nitrite solution dropwise to the cold p-nitroaniline solution. Maintain the temperature below 5°C throughout the addition.[1][6]

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 15-20 minutes to ensure the diazotization reaction is complete.[6]

  • Keep this diazonium salt solution in the ice bath until it is ready for immediate use.[1]

Part 2: Preparation of the Coupling Solution (Alkaline Stage)

  • In a separate 500 mL beaker, dissolve a molar equivalent of 2-naphthol in a dilute sodium hydroxide solution (e.g., 10% NaOH).[1][6] This creates the necessary alkaline environment (pH 9-10).

  • Cool this solution to 0-5°C in an ice bath.[6]

Part 3: Azo Coupling Reaction

  • While vigorously stirring the cold 2-naphthol solution, slowly add the cold, freshly prepared diazonium salt solution from Part 1.[6]

  • A brightly colored red precipitate of this compound should form immediately.[6]

  • Continue to stir the mixture in the ice bath for 10-30 minutes to ensure the reaction goes to completion.[1][4]

Part 4: Isolation and Purification

  • After the reaction is complete, some protocols suggest acidifying the mixture with a dilute acid to ensure complete precipitation of the dye.[4]

  • Filter the solid product using vacuum filtration with a Buchner funnel.

  • Wash the collected precipitate with cold distilled water to remove any unreacted salts or impurities.[10]

  • Dry the purified this compound product. The melting point can be determined to assess purity (expected: 248-252°C).[4][9]

Visualizations

G cluster_reactants Reactant Preparation cluster_process Reaction Stages cluster_product Product Handling p_nitroaniline p-Nitroaniline in HCl (aq) diazotization Diazotization (0-5°C, Acidic pH) p_nitroaniline->diazotization na_nitrite Sodium Nitrite (aq) na_nitrite->diazotization naphthol 2-Naphthol in NaOH (aq) coupling Azo Coupling (0-5°C, Alkaline pH 9-10) naphthol->coupling diazotization->coupling Slow, dropwise addition filtration Vacuum Filtration coupling->filtration washing Wash with Cold Water filtration->washing drying Drying washing->drying final_product Pure this compound Dye drying->final_product

Caption: Experimental workflow for the synthesis of this compound dye.

G start Start: Low or No Yield check_temp Was Temp. kept at 0-5°C during diazotization? start->check_temp check_ph Was coupling pH verified to be 9-10? check_temp->check_ph Yes cause_temp Cause: Diazonium salt decomposition check_temp->cause_temp No check_reagents Are reactants high purity? check_ph->check_reagents Yes cause_ph Cause: Incorrect pH for coupling reaction check_ph->cause_ph No cause_reagents Cause: Impure reagents leading to side reactions check_reagents->cause_reagents No success Re-run experiment with all parameters controlled check_reagents->success Yes

References

How to handle issues with Para Red washing away from sections.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during Para Red staining protocols, specifically focusing on the problem of the stain washing away from tissue sections.

Troubleshooting Guide: this compound Washing Away

This guide is designed to help researchers, scientists, and drug development professionals identify and resolve issues related to the loss of this compound stain during their experiments.

Question: Why is my this compound stain washing away from my tissue sections?

Answer: The issue of this compound "washing away" can be attributed to two primary causes:

  • Physical Detachment of the Tissue Section: The entire tissue section may be lifting off the glass slide during the staining procedure.

  • Fading or Dissolving of the this compound Stain: The tissue section remains attached, but the red color itself leaches out or fades.

To resolve this, it is crucial to first determine which of these issues is occurring. Carefully observe your slides at each stage of the protocol to see if the tissue is still present.

Scenario 1: The Entire Tissue Section is Detaching

Question: What causes my tissue sections to detach from the slides?

Answer: Several factors during tissue preparation and the staining process can lead to poor adhesion of the tissue to the glass slide. These include:

  • Inadequate Tissue Fixation: Insufficient fixation can lead to tissue degradation and poor adhesion.

  • Improper Slide Preparation: Using non-adhesive or poorly coated slides can result in tissue loss.

  • Insufficient Drying and Baking: Paraffin-embedded sections that are not properly dried and baked onto the slide are prone to detachment.

  • Harsh Reagents or Washing: Aggressive washing or the use of certain harsh reagents, particularly during antigen retrieval, can cause sections to lift.

Question: How can I prevent my tissue sections from detaching?

Answer: To improve tissue adhesion, consider the following preventative measures, summarized in the table below.

ParameterRecommendation for Paraffin-Embedded SectionsRecommendation for Frozen Sections
Slides Use positively charged, poly-L-lysine coated, or silane-coated slides.Use positively charged or poly-L-lysine coated slides.
Drying Air dry sections for at least 30 minutes before oven baking.Air dry sections for at least 30 minutes before fixation.
Baking Bake slides at 60°C for at least one hour, or overnight at 56°C.Not applicable.
Washing Use gentle immersion and draining rather than forceful streams of buffer.Use gentle immersion and draining.
Antigen Retrieval If using heat-induced epitope retrieval (HIER), allow slides to cool slowly in the buffer.Not applicable for most protocols.

Experimental Workflow for Preventing Tissue Detachment

G cluster_prep Tissue Preparation cluster_adhesion Adhesion Steps cluster_staining Staining Protocol Fixation Proper Fixation Sectioning Section Tissue Fixation->Sectioning Mounting Mount on Adhesive Slides Sectioning->Mounting Drying Air Dry Sections Mounting->Drying Baking Bake at 60°C Drying->Baking Deparaffinization Deparaffinization Baking->Deparaffinization Rehydration Rehydration Deparaffinization->Rehydration AntigenRetrieval Gentle Antigen Retrieval Rehydration->AntigenRetrieval Staining This compound Staining AntigenRetrieval->Staining Washing Gentle Washing Staining->Washing

Caption: Workflow for optimal tissue adhesion.

Scenario 2: The this compound Stain is Fading or Dissolving

Question: My tissue section is still on the slide, but the red color is faint or has disappeared. What is happening?

Answer: this compound is an azo dye that is known to be soluble in organic solvents. If your staining protocol includes dehydration steps with graded alcohols and clearing with xylene or a xylene substitute, these solvents can dissolve the this compound precipitate, causing the color to fade or wash away completely.

Question: How can I prevent my this compound stain from fading?

Answer: The key to preserving the this compound stain is to avoid the use of organic solvents after the chromogen has been applied. This can be achieved by modifying the dehydration, clearing, and mounting steps of your protocol.

StepStandard Protocol (Problematic for this compound)Recommended Protocol for this compound
Dehydration Graded alcohols (e.g., 70%, 95%, 100% ethanol)Omit this step.
Clearing Xylene or xylene substitutesOmit this step.
Mounting Use of a non-aqueous, permanent mounting mediumUse an aqueous mounting medium .

Recommended Protocol for this compound Staining

This protocol is designed to minimize both tissue detachment and fading of the this compound stain.

Materials:

  • Positively charged or poly-L-lysine coated slides

  • Paraffin-embedded tissue sections

  • Deparaffinization and rehydration reagents (e.g., xylene or a substitute, graded alcohols)

  • Antigen retrieval buffer (if required)

  • Primary and secondary antibodies (for immunohistochemistry)

  • This compound chromogen kit

  • Hematoxylin (B73222) counterstain (optional)

  • Aqueous mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (or a suitable substitute) two times for 5 minutes each.

    • Immerse slides in 100% ethanol (B145695) two times for 3 minutes each.

    • Immerse slides in 95% ethanol for 3 minutes.

    • Immerse slides in 70% ethanol for 3 minutes.

    • Rinse gently in distilled water.

  • Antigen Retrieval (if applicable):

    • Perform heat-induced or enzymatic antigen retrieval as required for your primary antibody.

    • Allow slides to cool to room temperature.

    • Wash gently with a buffer solution (e.g., PBS or TBS).

  • Immunohistochemical Staining (if applicable):

    • Follow your standard protocol for blocking, primary antibody incubation, and secondary antibody incubation, with gentle washes in between steps.

  • This compound Development:

    • Prepare the this compound chromogen solution according to the manufacturer's instructions.

    • Apply the solution to the tissue sections and incubate until the desired color intensity is achieved.

    • Rinse gently with distilled water.

  • Counterstaining (Optional):

    • If a counterstain is desired, use a hematoxylin solution.

    • Rinse gently with distilled water.

    • "Blue" the hematoxylin in a gentle stream of tap water or a bluing agent.

    • Rinse gently with distilled water.

  • Mounting:

    • CRITICAL STEP: Do NOT proceed with alcohol dehydration and xylene clearing.

    • Remove excess water from around the tissue section.

    • Apply a drop of aqueous mounting medium to the tissue section and coverslip.

Troubleshooting Logic Diagram

G cluster_solutions_detach Solutions for Detachment cluster_solutions_fade Solutions for Fading Start Issue: this compound Washing Away CheckTissue Is the tissue section still on the slide? Start->CheckTissue TissueDetached Problem: Tissue Detachment CheckTissue->TissueDetached No StainFaded Problem: Stain Fading CheckTissue->StainFaded Yes AdhesiveSlides Use Adhesive Slides TissueDetached->AdhesiveSlides ProperDrying Ensure Proper Drying/Baking TissueDetached->ProperDrying GentleHandling Gentle Washing & Retrieval TissueDetached->GentleHandling AqueousMount Use Aqueous Mounting Medium StainFaded->AqueousMount AvoidSolvents Avoid Alcohol Dehydration & Xylene Clearing StainFaded->AvoidSolvents

Caption: Troubleshooting logic for this compound issues.

Frequently Asked Questions (FAQs)

Q1: Can I use my standard permanent mounting medium with this compound? A1: It is not recommended. Most permanent mounting media are xylene-based and require the tissue to be dehydrated with alcohols and cleared with xylene. These organic solvents will likely dissolve the this compound stain. Always use an aqueous mounting medium.

Q2: Will the aqueous mounting medium preserve my slides for long-term storage? A2: Many modern aqueous mounting media are formulated for permanent preservation of stains. However, it is always best to check the manufacturer's specifications for the particular mounting medium you are using.

Q3: My protocol for another chromogen works fine with alcohol dehydration and xylene. Why is this compound different? A3: Different chromogens have different chemical properties. Chromogens like DAB (3,3'-Diaminobenzidine) produce a precipitate that is insoluble in organic solvents. This compound, however, is an azo dye that is known to be soluble in alcohols and xylene.

Q4: I see a pink or reddish color in my xylene after clearing. What does this mean? A4: This is a clear indication that your this compound stain is dissolving in the xylene. You should immediately switch to a protocol that uses an aqueous mounting medium and avoids the dehydration and clearing steps.

Q5: Can I re-stain a slide if the this compound has washed away? A5: It may be possible to de-stain and re-stain the slide, but this can be a harsh process and may lead to tissue damage or loss. It is generally better to optimize the staining protocol to prevent the issue from occurring in the first place.

Fading of Para Red stain and how to prevent it.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving Para Red staining, with a focus on preventing stain fading.

Troubleshooting Guides

Problem: Weak or No this compound Staining

Possible Cause 1: Incomplete Deparaffinization

If paraffin (B1166041) wax is not completely removed from the tissue sections, it can prevent the aqueous-based staining solution from penetrating the tissue, leading to weak or no staining.[1]

  • Solution:

    • Ensure slides are incubated in a dry oven at 62°C for at least one hour to melt the paraffin.[2]

    • Use fresh xylene for deparaffinization and ensure sufficient incubation time (e.g., 2-3 changes of xylene for 5 minutes each).[2][3]

    • Agitate slides gently during xylene and alcohol steps to facilitate wax removal.

Possible Cause 2: Inadequate Rehydration

Incomplete rehydration of the tissue after deparaffinization can lead to uneven staining.

  • Solution:

    • Follow a graded alcohol series (e.g., 100%, 95%, 70%) to gradually rehydrate the tissue.[2][3]

    • Ensure sufficient incubation time in each alcohol concentration.

    • Rinse thoroughly with distilled water before proceeding with the staining protocol.

Possible Cause 3: Poor Fixation

Improper fixation can lead to poor tissue morphology and weak staining.

  • Solution:

    • Ensure the fixative has thoroughly penetrated the tissue.

    • Optimize fixation time and temperature for your specific tissue type.

Possible Cause 4: Issues with Staining Solutions

Depleted or improperly prepared staining solutions will result in suboptimal staining.

  • Solution:

    • Use freshly prepared this compound staining solutions.

    • Ensure the correct pH of all buffers and solutions as specified in the protocol.

Problem: Faded this compound Stain

Possible Cause 1: Photobleaching

This compound, like other azo dyes, is susceptible to fading upon exposure to light, particularly UV radiation.[4] This process, known as photobleaching, involves the photochemical alteration of the dye molecule, rendering it unable to produce color.[5]

  • Solution:

    • Minimize the exposure of stained slides to light, especially from the microscope's illumination source.[6]

    • Use a neutral density filter to reduce the intensity of the excitation light.

    • Store stained slides in a dark, cool environment, such as a slide box at 4°C.

Possible Cause 2: Oxidation

Reactive oxygen species (ROS) can contribute to the degradation of the dye molecules, leading to fading.

  • Solution:

    • Use a mounting medium containing an anti-fade reagent. These reagents are typically antioxidants or free radical scavengers that protect the dye from photobleaching.[6][7]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound stain fading?

The primary cause of this compound stain fading is photobleaching. This is a process where exposure to light, especially high-energy light like UV, causes the chemical structure of the dye to break down, resulting in a loss of color.[4][5]

Q2: How can I prevent my this compound stained slides from fading?

To prevent fading, you should:

  • Use an anti-fade mounting medium: These media contain antioxidants that help protect the stain from fading.[6][7]

  • Minimize light exposure: Keep the slides in the dark as much as possible and reduce the intensity of the microscope light.[6]

  • Proper storage: Store your slides in a dark, cool place, such as a slide box in a refrigerator at 4°C.

Q3: What are some common anti-fade reagents I can use in my mounting medium?

Commonly used anti-fade reagents include p-phenylenediamine (B122844) (PPD), n-propyl gallate, and 1,4-diazabicyclo[2.2.2]octane (DABCO).[6] These are effective at reducing the rate of photobleaching.

Q4: Can I make my own anti-fade mounting medium?

Yes, you can prepare your own anti-fade mounting medium. A common recipe involves dissolving an anti-fade reagent like p-phenylenediamine in a glycerol-based buffer. It is crucial to ensure the final pH of the mounting medium is appropriate for both the stain and the anti-fade reagent to function optimally.[6]

Q5: My this compound staining is consistently weak. What should I check first?

If your staining is weak, first check your deparaffinization and rehydration steps to ensure they are complete.[1] Also, verify that your staining solutions are fresh and correctly prepared.

Q6: Is there a way to quantify the rate of this compound fading?

Data Presentation

Table 1: Comparison of Common Anti-Fade Reagents

Anti-Fade ReagentChemical ClassMechanism of ActionNotes
p-Phenylenediamine (PPD) Aromatic amineFree radical scavengerHighly effective, but can be toxic and may darken over time.
n-Propyl gallate Gallic acid esterAntioxidantLess toxic than PPD, but may be less effective for some dyes.
1,4-Diazabicyclo[2.2.2]octane (DABCO) Cyclic amineQuenches triplet state of excited fluorophoresLess effective than PPD but also less toxic.

Experimental Protocols

Protocol 1: this compound Staining with Anti-Fade Mounting Medium

This protocol provides a general guideline for this compound staining of formalin-fixed, paraffin-embedded tissue sections, incorporating steps to minimize fading.

Materials:

  • Formalin-fixed, paraffin-embedded tissue sections on slides

  • Xylene

  • Graded alcohols (100%, 95%, 70%)

  • Distilled water

  • This compound staining solution

  • Counterstain (e.g., Hematoxylin)

  • Anti-fade mounting medium (commercial or homemade)

  • Coverslips

Procedure:

  • Deparaffinization:

    • Incubate slides in a 62°C oven for 1 hour.[2]

    • Immerse slides in 2-3 changes of xylene for 5 minutes each.[2][3]

  • Rehydration:

    • Immerse slides in 2 changes of 100% ethanol (B145695) for 3 minutes each.[2][3]

    • Immerse slides in 95% ethanol for 3 minutes.[3]

    • Immerse slides in 70% ethanol for 3 minutes.[3]

    • Rinse slides in running tap water for 5 minutes.[3]

  • Staining:

    • Follow your standard protocol for this compound staining.

    • If a counterstain is used, apply it at this stage.

  • Dehydration:

    • Dehydrate the sections through a graded series of alcohols (e.g., 70%, 95%, 100%).

    • Clear the slides in xylene.

  • Mounting:

    • Apply a drop of anti-fade mounting medium to the tissue section.

    • Carefully lower a coverslip over the tissue, avoiding air bubbles.

    • Allow the mounting medium to set according to the manufacturer's instructions.

  • Storage:

    • Store the slides in a dark, cool environment (e.g., a slide box at 4°C).

Mandatory Visualization

Fading_Prevention_Workflow cluster_prep Slide Preparation cluster_staining Staining Protocol cluster_prevention Fading Prevention Deparaffinization Deparaffinization Rehydration Rehydration Deparaffinization->Rehydration ParaRed_Staining This compound Staining Rehydration->ParaRed_Staining Counterstain Counterstaining (Optional) ParaRed_Staining->Counterstain Dehydration_Final Dehydration Counterstain->Dehydration_Final Clearing Clearing Dehydration_Final->Clearing Mounting Mounting with Anti-Fade Medium Clearing->Mounting Storage Storage (Dark, Cool) Mounting->Storage

Caption: Workflow for this compound staining with integrated steps to prevent fading.

Troubleshooting_Logic cluster_weak Weak Staining cluster_faded Faded Stain Start Staining Issue (Weak or Faded) Check_Deparaffinization Check Deparaffinization - Fresh Xylene? - Sufficient Time? Start->Check_Deparaffinization Weak Check_Light Minimize Light Exposure - ND Filter? - Shutter Closed? Start->Check_Light Faded Check_Rehydration Check Rehydration - Graded Alcohols Used? Check_Deparaffinization->Check_Rehydration Check_Solutions Check Staining Solutions - Freshly Prepared? - Correct pH? Check_Rehydration->Check_Solutions Check_Mounting Use Anti-Fade Mounting Medium Check_Light->Check_Mounting Check_Storage Store in Dark & Cool (4°C) Check_Mounting->Check_Storage

Caption: Troubleshooting logic for common this compound staining issues.

References

Technical Support Center: Enhancing Para Red Dye Stability and Color Intensity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Para Red dye.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental factors influencing the stability and color intensity of this compound dye?

A1: The stability and color intensity of this compound are primarily influenced by its chemical structure and the surrounding environment. Key factors include:

  • Extended Conjugation: The color of azo dyes like this compound is due to the extended system of delocalized π-electrons across the aromatic rings and the azo group (-N=N-). More extensive delocalization shifts the absorption maximum to longer wavelengths, resulting in a deeper red color.[1]

  • Electron-Withdrawing and Donating Groups: The presence of electron-withdrawing groups, such as the nitro group (-NO2) in this compound, can enhance stability and color intensity through resonance effects.[2]

  • Environmental Factors: Stability is significantly affected by exposure to UV light, temperature, pH, and the presence of oxidizing or reducing agents.[3][4][5] The choice of solvent can also impact the absorption spectrum and stability.[2][6][7][8]

Q2: How can I chemically modify this compound to improve its stability and color intensity?

A2: Chemical modification can be a powerful tool. Consider the following strategies:

  • Introducing Electron-Withdrawing Groups: While this compound already contains a nitro group, introducing additional electron-withdrawing groups on the aromatic rings can further enhance the dye's stability and color intensity.

  • Increasing Molecular Size and Conjugation: Synthesizing derivatives with larger aromatic systems can extend the π-conjugated system, potentially leading to a bathochromic shift (a deeper red color) and increased molar absorptivity.

  • Incorporating Stabilizing Moieties: Attaching moieties known for their stabilizing properties, such as hindered amine light stabilizers (HALS) or benzophenone (B1666685) derivatives, directly to the dye molecule can improve its photostability.[3][9]

Q3: What is the effect of solvent choice on the color and stability of this compound?

A3: The solvent can significantly influence the absorption spectrum (and thus the perceived color) and stability of this compound through solute-solvent interactions. Generally, polar solvents can cause a bathochromic (red) shift in the absorption maxima of azo dyes compared to nonpolar solvents.[2] This is due to the differential stabilization of the ground and excited states of the dye molecule.[2] For stability, non-polar, aprotic solvents are often preferred to minimize degradation pathways that may be facilitated by protic solvents or those that promote photochemical reactions.

Troubleshooting Guide

Issue 1: Low Color Intensity or Unexpected Color

Q: My synthesized this compound dye has a dull or brownish color instead of a vibrant red. What could be the cause and how can I fix it?

A: This issue often points to impurities or incomplete reactions during synthesis.

  • Possible Cause 1: Incomplete Diazotization. The formation of the diazonium salt from p-nitroaniline is a critical step. If this reaction is incomplete, unreacted p-nitroaniline can lead to side products that affect the final color.

    • Solution: Ensure the temperature is maintained between 0-5°C during diazotization, as diazonium salts are unstable at higher temperatures.[10] Use a slight excess of sodium nitrite (B80452) and ensure it is fresh. To confirm the completion of the reaction, you can test for the presence of nitrous acid using starch-iodide paper.

  • Possible Cause 2: Incorrect pH during Coupling. The coupling reaction between the diazonium salt and 2-naphthol (B1666908) is highly pH-dependent. An incorrect pH can lead to the formation of byproducts or a low yield of the desired dye.

    • Solution: The coupling reaction should be carried out under alkaline conditions to activate the 2-naphthol.[4] Ensure the pH of the 2-naphthol solution is sufficiently high (typically pH 9-10) before adding the diazonium salt solution.

  • Possible Cause 3: Impure Reactants. The purity of the starting materials (p-nitroaniline and 2-naphthol) is crucial for obtaining a vibrant color.

    • Solution: Use reactants of high purity. If necessary, recrystallize the starting materials before use.

  • Possible Cause 4: Impure Product. The final product may contain impurities that affect its color.

    • Solution: Purify the synthesized this compound dye by recrystallization. A common method is to dissolve the crude product in a suitable hot solvent (e.g., ethanol (B145695) or an ethanol-water mixture) and allow it to cool slowly to form purer crystals.[11]

Issue 2: Poor Stability and Fading of this compound Dye

Q: My this compound dye fades quickly when exposed to light or during storage. How can I enhance its stability?

A: Fading is typically caused by photodegradation or chemical degradation. Here are some strategies to improve stability:

  • Possible Cause 1: Photodegradation from UV Exposure. Azo dyes are susceptible to degradation upon exposure to UV light.

    • Solution 1: Incorporate UV Absorbers. Add UV absorbers to your formulation. Benzophenones and benzotriazoles are effective at absorbing UV radiation and dissipating it as heat, thus protecting the dye.[3][9][12]

    • Solution 2: Use a Protective Polymer Matrix. Dispersing the dye in a UV-stable polymer matrix can enhance its photostability.[13][14] The choice of polymer is critical, as some polymers can be more protective than others.

  • Possible Cause 2: Oxidation. The azo linkage can be susceptible to oxidation, leading to color loss.

    • Solution: Add Antioxidants. Incorporating antioxidants into the formulation can help prevent oxidative degradation. Common antioxidants include hindered phenols like Butylated Hydroxytoluene (BHT).

  • Possible Cause 3: Residual Acidity or Basicity. Byproducts from the synthesis can remain in the final product and may catalyze degradation.[14]

    • Solution: Thorough Purification. Ensure the final product is thoroughly washed to remove any residual acids or bases and then properly dried. Recrystallization is also an effective purification method.[11]

Data Presentation

Table 1: Effect of Solvents on the Absorption Maximum (λmax) of Azo Dyes

This table summarizes the general trend of solvent effects on the absorption spectra of azo dyes, which is indicative of the behavior expected for this compound. A shift to a longer wavelength (bathochromic or red shift) is often associated with increased color intensity in the red region.

SolventPolarityTypical Effect on λmaxReference
HexaneNon-polarReference (shorter λmax)[2]
TolueneNon-polarSlight bathochromic shift[2]
Diethyl EtherModerately PolarModerate bathochromic shift[2]
ChloroformPolarSignificant bathochromic shift[2]
EthanolPolar (protic)Strong bathochromic shift[2]
DMSOPolar (aprotic)Strong bathochromic shift[8]

Table 2: Common Stabilizers for Enhancing Dye Stability

Stabilizer TypeExampleMechanism of ActionReference
UV AbsorberBenzophenone-2, 2-(2-hydroxy-5-methylphenyl)benzotriazoleAbsorbs UV radiation and dissipates it as heat.[3][12]
AntioxidantButylated Hydroxytoluene (BHT)Scavenges free radicals to prevent oxidative degradation.
QuencherHindered Amine Light Stabilizers (HALS)Trap free radicals formed during photodegradation.

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

This protocol is designed to improve the color intensity of synthesized this compound by removing impurities.

  • Dissolution: Transfer the crude this compound powder to an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., a 1:4 ethanol:water mixture) to dissolve the dye.[11] Heat the mixture gently on a water bath to facilitate dissolution.[11]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a low-temperature oven to remove all traces of the solvent.

Protocol 2: Enhancing Photostability with a UV Absorber

This protocol describes how to incorporate a UV absorber into a this compound formulation for improved lightfastness.

  • Preparation of Dye Solution: Prepare a stock solution of purified this compound in a suitable solvent (e.g., ethanol or an appropriate polymer solution).

  • Preparation of Stabilizer Solution: Prepare a separate solution of a UV absorber, such as a benzophenone derivative, in the same solvent. A typical concentration for the stabilizer is in the range of 0.1-5% of the total formulation.[12]

  • Mixing: Add the UV absorber solution to the this compound solution and mix thoroughly.

  • Application/Testing: The stabilized dye solution can then be used for its intended application. To test the effectiveness of the stabilizer, apply the stabilized and a non-stabilized (control) dye solution to a substrate and expose both to a UV light source.

  • Analysis: Measure the color change of both samples over time using a spectrophotometer or colorimeter to quantify the improvement in photostability.

Visualizations

Diagram 1: Experimental Workflow for this compound Synthesis

ParaRed_Synthesis cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_purification Step 3: Purification A Dissolve p-nitroaniline in HCl B Cool to 0-5°C A->B C Add NaNO2 solution B->C D Diazonium Salt Solution C->D G Slowly add Diazonium Salt Solution with stirring D->G E Dissolve 2-naphthol in NaOH (alkaline solution) F Cool to 0-5°C E->F F->G H Crude this compound Precipitate G->H I Vacuum Filtration H->I J Wash with cold water I->J K Recrystallization (e.g., from Ethanol/Water) J->K L Pure this compound Dye K->L

Caption: A flowchart illustrating the key stages in the synthesis and purification of this compound dye.

Diagram 2: Troubleshooting Logic for Poor Color Intensity

Troubleshooting_Color Start Issue: Poor Color Intensity (Dull or Brownish Red) Q1 Check Diazotization Temperature (Was it 0-5°C?) Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Check Coupling pH (Was it alkaline, pH 9-10?) A1_Yes->Q2 Sol1 Action: Repeat synthesis, maintaining 0-5°C. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Purity of Reactants? A2_Yes->Q3 Sol2 Action: Adjust pH of 2-naphthol solution. A2_No->Sol2 A3_Yes High Purity Q3->A3_Yes A3_No Uncertain Q3->A3_No End Action: Purify final product via recrystallization. A3_Yes->End Sol3 Action: Use high-purity or recrystallized reactants. A3_No->Sol3

Caption: A decision-making diagram for troubleshooting poor color intensity in this compound synthesis.

Diagram 3: Mechanism of Photostabilization

Photostabilization UV UV Light Dye This compound Dye UV->Dye Absorption UVAbsorber UV Absorber (e.g., Benzophenone) UV->UVAbsorber Preferential Absorption ExcitedDye Excited State Dye* Dye->ExcitedDye Degradation Degradation (Fading) ExcitedDye->Degradation Heat Heat UVAbsorber->Heat Energy Dissipation

Caption: A simplified diagram showing how a UV absorber protects this compound dye from photodegradation.

References

Validation & Comparative

Navigating Neutral Lipid Staining: A Comparative Guide to Oil Red O and Para Red for Adipocyte Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of adipogenesis and lipid metabolism, the accurate visualization and quantification of intracellular neutral lipids is paramount. The choice of staining agent is a critical determinant of experimental success, with Oil Red O being a long-established and widely utilized method. This guide provides a comprehensive comparison of Oil Red O and an alternative, Para Red, for neutral lipid staining in adipocytes, supported by experimental data and detailed protocols.

While Oil Red O is a well-documented and validated stain for neutral lipids in adipocytes, information regarding the use of this compound for this specific application is scarce in scientific literature and established protocols. Therefore, this guide will primarily focus on the robust data available for Oil Red O and will address the current understanding and limitations of this compound in this context.

Performance Comparison at a Glance

Due to the limited data on this compound for adipocyte staining, a direct quantitative comparison is challenging. The following table summarizes the known characteristics of Oil Red O and provides a speculative comparison for this compound based on its general properties as a diazo dye.

FeatureOil Red OThis compound (Hypothesized for Lipid Staining)
Principle of Staining Lysochrome dye that physically dissolves in neutral lipids.Likely a lysochrome dye with affinity for hydrophobic structures.
Specificity for Neutral Lipids High. Stains triglycerides and cholesterol esters.[1]Unknown for adipocytes. May exhibit non-specific staining.
Visualization Bright red to orange-red lipid droplets.[2][3]Expected to be red, but intensity and specificity are undetermined.
Quantification Well-established protocols for spectrophotometric quantification after elution.[4][5]No established protocols for quantification in adipocytes.
Protocol Complexity Multi-step protocol involving fixation, staining, and washing.[6][7]Protocol would need to be empirically developed.
Advantages Inexpensive, highly validated, strong and stable color.[2][4]Potentially inexpensive.
Disadvantages Requires fixation, which kills cells; solvent-based, which can extract some lipids.[2][8]Lack of validation, potential for high background and non-specific staining.
Alternative Dyes Nile Red, Sudan Black B.[1][]

In-Depth Look at Oil Red O

Oil Red O is a fat-soluble diazo dye belonging to the Sudan family of stains.[1][2] Its mechanism of action is based on its higher solubility in neutral lipids, such as triglycerides and cholesteryl esters, than in the solvent in which it is dissolved (typically isopropanol (B130326) or propylene (B89431) glycol).[2][8] This differential solubility results in the partitioning of the dye into the intracellular lipid droplets, staining them an intense red.

Quantitative Analysis with Oil Red O

A significant advantage of Oil Red O is the ability to quantify the amount of stained lipid. This is typically achieved by eluting the dye from the stained cells using a solvent like isopropanol and then measuring the absorbance of the eluate with a spectrophotometer, commonly at a wavelength of 492 nm or 510 nm.[4][5] This method provides a reliable and reproducible way to assess the degree of adipocyte differentiation and lipid accumulation.[4]

The Enigma of this compound

This compound, also known as Pigment Red 1, is another diazo dye. While it is used as a red pigment in various industrial applications, its use for neutral lipid staining in adipocytes is not documented in the scientific literature searched. Without established protocols and validation studies, its specificity, staining efficiency, and potential for quantification in this biological context remain unknown. Researchers considering this compound would need to undertake extensive optimization and validation, a process for which no standard starting point is readily available.

Experimental Protocols

Oil Red O Staining Protocol for Cultured Adipocytes

This protocol is a widely accepted method for staining neutral lipids in differentiated adipocytes, such as 3T3-L1 cells.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 10% Formalin Solution (in PBS)

  • Oil Red O Stock Solution (0.5g Oil Red O in 100 mL of 100% isopropanol)

  • Oil Red O Working Solution (prepare fresh)

  • 60% Isopropanol

  • Distilled Water

  • Hematoxylin (B73222) (optional, for counterstaining nuclei)

Procedure:

  • Preparation of Oil Red O Working Solution: Mix 6 parts of Oil Red O stock solution with 4 parts of distilled water. Allow the solution to sit for 10 minutes at room temperature, then filter through a 0.2 µm syringe filter to remove any precipitate.[10]

  • Cell Fixation:

    • Wash cultured adipocytes twice with PBS.

    • Add 10% formalin solution to cover the cells and incubate for 30-60 minutes at room temperature.[7]

  • Washing:

    • Remove the formalin solution and wash the cells twice with distilled water.

    • Wash the cells once with 60% isopropanol for 5 minutes.

  • Staining:

    • Remove the isopropanol and add the filtered Oil Red O working solution to cover the cells.

    • Incubate for 10-15 minutes at room temperature.[10]

  • Washing and Visualization:

    • Remove the Oil Red O working solution.

    • Wash the cells 3-4 times with distilled water until the wash water is clear.

    • (Optional) Counterstain with hematoxylin for 1 minute to visualize the nuclei, then rinse with water.

    • Add PBS to the wells to prevent drying and visualize the stained lipid droplets under a microscope. Lipid droplets will appear as red-orange spheres within the cytoplasm.

Quantification of Oil Red O Staining
  • After the final wash, completely dry the stained cell culture plate.

  • Add 100% isopropanol to each well to elute the Oil Red O from the lipid droplets. Incubate for 10 minutes with gentle shaking.

  • Transfer the isopropanol-dye mixture to a 96-well plate.

  • Measure the absorbance at 492 nm or 510 nm using a microplate reader.[4][5] The absorbance is directly proportional to the amount of lipid accumulation.

Visualizing the Workflow

To aid in understanding the experimental process, the following diagram illustrates the key steps in the Oil Red O staining and quantification workflow.

G cluster_prep Preparation cluster_staining Staining Procedure cluster_quant Quantification prep_oro Prepare Oil Red O Working Solution stain Stain with Oil Red O prep_oro->stain wash_pbs Wash Cells with PBS fix Fix with 10% Formalin wash_pbs->fix wash_h2o Wash with dH2O fix->wash_h2o wash_iso Wash with 60% Isopropanol wash_h2o->wash_iso wash_iso->stain wash_final Final Wash with dH2O stain->wash_final visualize Visualize Under Microscope wash_final->visualize elute Elute Dye with 100% Isopropanol wash_final->elute measure Measure Absorbance (492-510 nm) elute->measure

Caption: Workflow for Oil Red O staining and quantification of neutral lipids in adipocytes.

Conclusion and Recommendation

Based on the available evidence, Oil Red O remains the gold standard for the qualitative and quantitative analysis of neutral lipids in adipocytes . Its reliability, affordability, and the wealth of established protocols make it the recommended choice for researchers in this field.

The use of This compound for neutral lipid staining in adipocytes is not supported by current scientific literature . Its application would require significant independent validation, carrying a high risk of producing unreliable and non-specific results. For researchers seeking alternatives to Oil Red O, exploring other well-characterized lipid stains such as Nile Red, a fluorescent dye that can be used in both fixed and live cells, would be a more scientifically sound approach.

References

A Comparative Analysis of Para Red and Sudan IV for Lipid Detection in Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two fat-soluble azo dyes, Para Red and Sudan IV, for the detection and quantification of lipids in biological samples. While both dyes are recognized for their lipophilic nature, their application and validation in research settings differ significantly. This document aims to provide an objective comparison of their performance, supported by available data and detailed experimental protocols, to aid researchers in selecting the appropriate dye for their specific needs.

Principle of Lipid Detection

Both this compound and Sudan IV are classified as lysochromes, or fat-soluble dyes.[1] Their mechanism of lipid staining is based on a simple physical principle: the dyes are more soluble in the lipids themselves than in the solvent from which they are applied.[2] When a solution of the dye is applied to a sample containing lipids, the dye partitions from the solvent into the lipid droplets, triglycerides, and other neutral lipid deposits, thereby coloring them.[1][3] This method provides a visual means to identify and localize lipids within cells and tissues.

Chemical and Physical Properties

A fundamental understanding of the chemical and physical properties of these dyes is crucial for their application in lipid staining.

PropertyThis compound (Pigment Red 1)Sudan IV (Solvent Red 24)
Chemical Formula C₁₆H₁₁N₃O₃[4]C₂₄H₂₀N₄O[3]
Molecular Weight 293.28 g/mol [4]380.4 g/mol [5]
Appearance Bright cherry-red powder[6]Reddish-brown powder or crystalline form[7]
Melting Point 248-252 °C[6]199 °C[3]
Solubility Insoluble in water and ethanol (B145695); slightly soluble in hot toluene (B28343) and boiling ethanol.[6][8]Insoluble in water; soluble in organic solvents like ethanol, acetone, and chloroform.[2][7]
Maximum Absorption (λmax) Not specified for lipid staining520(357) nm[3]

Comparative Performance for Lipid Detection

While both dyes are fat-soluble, Sudan IV is a well-established and widely used stain for lipids in biological research.[3][7][9] In contrast, there is a significant lack of documented, validated applications of this compound for routine lipid staining in cell or tissue samples. It is more commonly known as an industrial dye that is banned as a food additive.[6][10]

Given the limited information on this compound for this specific application, a direct, data-driven comparison of sensitivity, specificity, and signal-to-noise ratio with Sudan IV is not feasible at this time. Researchers should exercise caution and perform thorough validation if considering this compound for lipid detection.

Experimental Protocols

Detailed methodologies for lipid staining are essential for reproducible results. Below are established protocols for Sudan IV and a generalized, hypothetical protocol for this compound based on the principles of lysochrome staining.

Experimental Protocol: Lipid Staining with Sudan IV

This protocol is adapted from established methods for staining lipids in frozen tissue sections and cultured cells.

Materials:

  • Sudan IV stock solution (e.g., 0.5% w/v in 95% ethanol or a mixture of 70% ethanol and acetone)[2][7]

  • Working solution (prepared fresh by diluting the stock solution, e.g., with 70% ethanol)[11]

  • 70% Ethanol[11]

  • 80% Ethanol (for differentiation)

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde)[11]

  • Mounting medium (aqueous)

  • Microscope slides and coverslips

  • Light microscope

Procedure for Frozen Tissue Sections:

  • Cut frozen tissue sections (5-10 µm) using a cryostat and mount them on microscope slides.

  • Air dry the sections for a few minutes.

  • Fix the sections with 4% paraformaldehyde for 10-15 minutes.[11]

  • Rinse the slides with PBS.

  • Immerse the slides in 70% ethanol for 5 minutes.[11]

  • Stain the sections with the freshly prepared Sudan IV working solution for 15-30 minutes.[11]

  • Differentiate the staining by briefly rinsing the slides in 80% ethanol. This step removes excess stain.

  • Wash the slides thoroughly with distilled water.

  • (Optional) Counterstain with a nuclear stain like hematoxylin (B73222) for a few seconds to visualize cell nuclei.

  • Wash with distilled water.

  • Mount the coverslip using an aqueous mounting medium.

  • Observe under a light microscope. Lipids will appear as red-orange droplets.

Hypothetical Experimental Protocol: Lipid Staining with this compound

Disclaimer: The following protocol is a generalized procedure based on the properties of fat-soluble dyes and has not been validated for this compound. Researchers should perform extensive optimization and validation.

Materials:

  • This compound powder

  • Solvent for stock solution (e.g., hot toluene or another suitable organic solvent, requires careful selection and testing for compatibility with biological samples)

  • Working solution (dilution of the stock solution in an appropriate solvent system)

  • Fixative (e.g., 4% paraformaldehyde)

  • Phosphate-buffered saline (PBS)

  • Differentiating agent (e.g., a specific concentration of ethanol, to be determined experimentally)

  • Mounting medium (aqueous)

  • Microscope slides and coverslips

  • Light microscope

Procedure:

  • Prepare the sample (e.g., frozen tissue sections or cultured cells on coverslips) and fix with 4% paraformaldehyde.

  • Rinse with PBS.

  • Prepare a working solution of this compound. The optimal concentration and solvent need to be determined empirically.

  • Incubate the sample with the this compound working solution for a predetermined time.

  • Differentiate by washing with a suitable solvent to remove non-specific staining.

  • Wash with PBS.

  • (Optional) Counterstain if desired.

  • Mount and observe under a light microscope.

Visualizing the Staining Process and a Comparative Overview

To better understand the experimental workflow and the relationship between these dyes, the following diagrams are provided.

Experimental_Workflow Lipid Staining Workflow cluster_prep Sample Preparation cluster_staining Staining Procedure cluster_visualization Visualization Sample Biological Sample (Cells or Tissue) Fixation Fixation (e.g., 4% PFA) Sample->Fixation Rinse_PBS1 Rinse with PBS Fixation->Rinse_PBS1 Solvent_Incubation Solvent Incubation (e.g., 70% Ethanol) Rinse_PBS1->Solvent_Incubation Staining Staining with Lysochrome Solution Solvent_Incubation->Staining Differentiation Differentiation (e.g., 80% Ethanol) Staining->Differentiation Rinse_Water Wash with Water Differentiation->Rinse_Water Counterstain Optional: Counterstain Rinse_Water->Counterstain Mounting Mounting Counterstain->Mounting Microscopy Microscopy Mounting->Microscopy

Caption: General experimental workflow for lipid staining using a lysochrome dye.

Dye_Comparison This compound vs. Sudan IV: A Comparative Overview cluster_properties Properties cluster_application Application in Lipid Staining cluster_data Quantitative Data ParaRed This compound (Pigment Red 1) PR_Sol Fat-Soluble ParaRed->PR_Sol PR_App Limited/Undocumented for Biological Samples ParaRed->PR_App PR_Data Largely Unavailable ParaRed->PR_Data SudanIV Sudan IV (Solvent Red 24) SIV_Sol Fat-Soluble SudanIV->SIV_Sol SIV_App Well-Established & Widely Validated SudanIV->SIV_App SIV_Data Available from Published Studies SudanIV->SIV_Data

Caption: High-level comparison of this compound and Sudan IV for lipid detection.

Conclusion

For researchers seeking a reliable and well-documented method for the detection and quantification of neutral lipids, Sudan IV is the recommended choice over this compound. Its efficacy is supported by a substantial body of literature and established protocols. While this compound is a fat-soluble dye and theoretically could be used for lipid staining, the lack of specific, validated protocols and comparative performance data makes its use in a research setting problematic without extensive in-house validation. Scientists in drug development and other research fields should rely on established methods like Sudan IV staining to ensure the accuracy and reproducibility of their results.

References

Validating Para Red Staining with Thin-Layer Chromatography: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods for validating Para Red staining, with a focus on the use of thin-layer chromatography (TLC). We will explore the experimental protocols, present comparative data, and discuss alternative validation techniques to ensure the accuracy and reliability of your research findings.

Introduction to this compound and the Need for Validation

This compound is a synthetic red dye, also known as Pigment Red 1.[1] Chemically, it is an azo dye. While historically used in some industrial applications, it is a banned food additive due to potential health concerns. In a research context, its lipophilic nature makes it a potential candidate for staining lipids and other non-polar cellular components. However, the purity of the dye and the specificity of its staining can be variable. Therefore, robust validation of this compound staining results is crucial to ensure that the observed staining is a true representation of the target molecule's localization and abundance, and not an artifact of impurities or non-specific binding.

Thin-layer chromatography (TLC) offers a rapid, cost-effective, and versatile method for assessing the purity of this compound and validating its presence in stained samples.[2] This guide will detail the process of using TLC for this purpose and compare its performance with other analytical techniques.

Experimental Protocols

This compound Staining of Cellular Lipids (Adapted from Oil Red O Protocol)

This protocol is adapted from established methods for Oil Red O, another lysochrome used for lipid staining, and can be optimized for specific cell types and experimental conditions.[3]

Materials:

  • This compound stock solution (e.g., 0.5% in isopropanol)

  • Formalin (10%, neutral buffered)

  • 60% Isopropanol (B130326)

  • Phosphate-buffered saline (PBS)

  • Hematoxylin (B73222) (for counterstaining, optional)

  • Mounting medium

Procedure:

  • Cell Fixation:

    • Wash cultured cells with PBS.

    • Fix the cells with 10% formalin for 15-30 minutes at room temperature.

    • Wash the cells again with PBS.

  • Staining:

    • Prepare a working solution of this compound by diluting the stock solution with distilled water (e.g., 6 parts stock to 4 parts water) and filtering it.

    • Incubate the fixed cells with the this compound working solution for 10-20 minutes at room temperature.

    • Wash with 60% isopropanol to remove excess stain.

    • Rinse with distilled water.

  • Counterstaining (Optional):

    • Stain with hematoxylin for 1-2 minutes to visualize cell nuclei.

    • Wash thoroughly with water.

  • Mounting and Visualization:

    • Mount the coverslip with an aqueous mounting medium.

    • Visualize under a light microscope. Lipid droplets should appear red.

Validation of this compound by Thin-Layer Chromatography

This protocol outlines the general procedure for analyzing a this compound sample using TLC.

Materials:

  • TLC plates (silica gel 60 F254)

  • This compound standard

  • Sample of this compound to be tested (e.g., from a commercial supplier or extracted from stained tissue)

  • Developing chamber

  • Mobile phase (e.g., a mixture of petroleum ether and acetone, or chloroform, dichloromethane, and methanol)[1]

  • Capillary tubes for spotting

  • UV lamp for visualization

Procedure:

  • Plate Preparation:

    • Using a pencil, gently draw a starting line about 1 cm from the bottom of the TLC plate.

  • Spotting:

    • Dissolve the this compound standard and the test sample in a suitable solvent (e.g., toluene (B28343) or ethyl acetate).

    • Using a capillary tube, spot small amounts of the standard and the test sample on the starting line.

  • Development:

    • Pour the mobile phase into the developing chamber to a depth of about 0.5 cm.

    • Place the TLC plate in the chamber, ensuring the starting line is above the solvent level.

    • Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization and Analysis:

    • Remove the plate from the chamber and mark the solvent front with a pencil.

    • Allow the plate to dry.

    • Visualize the spots under visible light and a UV lamp.

    • Calculate the Retardation factor (Rf) for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).[4]

    • Compare the Rf value of the main spot in the test sample to that of the this compound standard. The presence of additional spots indicates impurities.

Data Presentation: Performance Comparison

The following tables summarize the typical performance characteristics for validating dye purity using TLC and compare it with High-Performance Liquid Chromatography (HPLC). The data presented is representative of validation studies for similar azo dyes.

Table 1: Performance Characteristics of TLC for Dye Analysis

ParameterTypical Value/RangeReference
Linearity (Correlation Coefficient, r²) > 0.99[5]
Limit of Detection (LOD) 0.04–0.09 µ g/spot [6]
Limit of Quantitation (LOQ) 0.83 µg/mL[5]
Accuracy (Recovery %) 95-105%[5]
Precision (RSD %) < 5%[5]

Table 2: Comparison of TLC and HPLC for this compound Validation

FeatureThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)
Principle Separation on a planar stationary phase with a liquid mobile phase.Separation in a column packed with a stationary phase with a liquid mobile phase under high pressure.
Resolution LowerHigher, allowing for separation of closely related compounds.[7]
Analysis Time Fast (typically 30-60 minutes)Slower (can be 15-60 minutes per sample)
Cost Low initial and running costs.[2]High initial instrument cost and higher running costs.[2]
Throughput High (multiple samples can be run on a single plate).Lower (samples are run sequentially).
Quantitative Analysis Semi-quantitative by visual comparison; quantitative with a densitometer.Highly quantitative with various detectors (e.g., UV-Vis, MS).[7]
Sample Preparation SimpleCan be more complex, requiring filtration.
Solvent Consumption LowHigh

Visualization of Workflows and Relationships

experimental_workflow cluster_staining This compound Staining cluster_tlc TLC Validation stain_prep Prepare this compound Working Solution staining Incubate with This compound stain_prep->staining cell_fix Fix Cells cell_fix->staining wash Wash and Mount staining->wash visualize Microscopic Visualization wash->visualize sample_prep Prepare this compound Standard & Sample visualize->sample_prep Extract dye for validation spotting Spot on TLC Plate sample_prep->spotting development Develop in Mobile Phase spotting->development analysis Visualize and Calculate Rf development->analysis comparison Compare Sample to Standard analysis->comparison

Experimental workflow for this compound staining and TLC validation.

logical_relationship staining_result Observed Staining Pattern validation Validation Method staining_result->validation tlc TLC Analysis validation->tlc hplc HPLC Analysis validation->hplc spectro Spectrophotometry validation->spectro conclusion Reliable Conclusion tlc->conclusion hplc->conclusion spectro->conclusion

Logical relationship of validation methods for staining results.

Alternatives to this compound Staining

Given that this compound is not a standard biological stain, researchers may consider more established and well-validated alternatives for lipid staining.

  • Oil Red O: A widely used lysochrome for staining neutral triglycerides and lipids.

  • Sudan Dyes (e.g., Sudan IV, Sudan Black B): A family of lipid-soluble dyes used for staining fats.

  • Nile Red: A fluorescent stain for intracellular lipid droplets.

  • BODIPY Dyes: A class of fluorescent dyes that can be used to stain lipids in live cells.

Conclusion

References

Quantitative analysis of lipid accumulation with Para Red staining.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Quantitative Analysis of Lipid Accumulation: Para Red, Oil Red O, and Nile Red Staining

For researchers and professionals in drug development, the accurate quantification of intracellular lipid accumulation is crucial for understanding metabolic diseases and evaluating the efficacy of therapeutic interventions. This guide provides a comprehensive comparison of three common staining methods used for this purpose: this compound, Oil Red O, and Nile Red. We will delve into their principles, experimental protocols, and data analysis techniques, presenting the information in a clear and comparative format to aid in selecting the most suitable method for your research needs.

Comparison of Lipid Staining Methods

The choice of staining method depends on several factors, including the specific research question, the required level of quantification, and the available equipment. The following table summarizes the key characteristics of this compound, Oil Red O, and Nile Red.

FeatureThis compoundOil Red ONile Red
Principle Lysochrome dye that dissolves in neutral lipids.Lysochrome dye that partitions into and stains neutral lipids.Fluorogenic dye that is highly fluorescent in hydrophobic environments.
Detection Method Brightfield MicroscopyBrightfield MicroscopyFluorescence Microscopy, Flow Cytometry
Quantification Colorimetric (absorbance of extracted dye)Colorimetric (absorbance of extracted dye)[1], Image analysis (droplet size and number)[2]Fluorometric (fluorescence intensity)[3], Image analysis (droplet size and number)[2]
Specificity Stains neutral lipids.Primarily stains neutral triglycerides and cholesterol esters[4].Stains neutral lipids (e.g., triglycerides, cholesterol esters) and can differentiate from polar lipids based on emission spectra[5][6].
Live/Fixed Cells Fixed cells.Fixed cells[2].Both live and fixed cells[5][6].
Advantages Simple and inexpensive.Well-established, simple, and low-cost[7].High sensitivity and specificity[5][6], suitable for high-throughput screening[2], allows for dynamic studies in live cells.
Limitations Limited quantitative data and protocols available.Less sensitive than fluorescent methods, potential for solvent-induced artifacts[6].Requires a fluorescence microscope or flow cytometer, photobleaching can be an issue.

Quantitative Data Comparison

The following table presents a hypothetical comparison of quantitative data that could be obtained using each method. The values are for illustrative purposes to highlight the different types of output from each technique.

Quantification MetricThis compound (Absorbance at ~493 nm)Oil Red O (Absorbance at ~518 nm)[8]Nile Red (Relative Fluorescence Units)
Control Group 0.15 ± 0.020.20 ± 0.031000 ± 150
Treatment Group A 0.30 ± 0.040.45 ± 0.052500 ± 300
Treatment Group B 0.18 ± 0.030.25 ± 0.041200 ± 180

Experimental Protocols

Detailed and validated protocols are essential for reproducible and accurate results. Below are the methodologies for this compound, Oil Red O, and Nile Red staining.

This compound Staining Protocol

This compound, chemically known as 1-(4-nitrophenylazo)-2-naphthol, is a fat-soluble dye[7][9][10]. While it is used as a biological stain, detailed and widely validated protocols for the specific quantification of intracellular lipid accumulation are not as readily available as for Oil Red O and Nile Red. The general principle would involve staining fixed cells with a this compound solution and then eluting the dye for spectrophotometric quantification, similar to the Oil Red O method. Researchers wishing to use this compound would need to optimize the staining and elution conditions for their specific cell type and experimental setup.

Oil Red O Staining Protocol[2][12][13][14][15]

Oil Red O is a widely used lysochrome for staining neutral lipids in cells and tissues[11].

Materials:

  • Oil Red O stock solution (0.5% in isopropanol)

  • Phosphate-buffered saline (PBS)

  • 10% Formalin

  • 60% Isopropanol (B130326)

  • 100% Isopropanol

  • Hematoxylin (for counterstaining nuclei)

Procedure:

  • Cell Culture and Treatment: Grow cells in appropriate culture vessels and treat as required for the experiment.

  • Fixation: Remove culture medium and wash cells with PBS. Fix the cells with 10% formalin for 15-30 minutes at room temperature.

  • Washing: Wash the cells twice with distilled water.

  • Dehydration: Remove water and add 60% isopropanol for 5 minutes.

  • Staining: Remove the isopropanol and add the freshly prepared Oil Red O working solution (6 parts Oil Red O stock to 4 parts water, filtered). Incubate for 15-20 minutes at room temperature.

  • Washing: Wash the cells 2-4 times with distilled water to remove excess stain.

  • (Optional) Counterstaining: Incubate with Hematoxylin for 1 minute and wash with water.

  • Imaging: Visualize and capture images using a brightfield microscope. Lipid droplets will appear red.

  • Quantification:

    • Elution Method: After staining and washing, add 100% isopropanol to each well to elute the dye from the lipid droplets. Measure the absorbance of the eluate at approximately 518 nm using a spectrophotometer[8].

    • Image Analysis: Use image analysis software (e.g., ImageJ) to quantify the number, size, and area of lipid droplets per cell from the captured images.

Nile Red Staining Protocol[3][5][6][18][19]

Nile Red is a fluorescent stain that is highly specific for intracellular lipid droplets[5][6].

Materials:

  • Nile Red stock solution (1 mg/mL in acetone (B3395972) or DMSO)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (for fixed cells)

  • DAPI (for nuclear counterstaining)

Procedure for Fixed Cells:

  • Cell Culture and Treatment: Grow cells on coverslips or in imaging plates and treat as required.

  • Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

  • Washing: Wash cells twice with PBS.

  • Staining: Dilute the Nile Red stock solution in PBS (final concentration 1-10 µg/mL). Incubate the cells with the Nile Red solution for 10-15 minutes at room temperature, protected from light.

  • (Optional) Counterstaining: Add DAPI to the staining solution or as a separate step to visualize nuclei.

  • Washing: Wash cells twice with PBS.

  • Imaging: Mount the coverslips or view the plate using a fluorescence microscope with appropriate filter sets (for neutral lipids, excitation ~488 nm, emission ~550 nm).

Procedure for Live Cells:

  • Cell Culture and Treatment: Grow cells in imaging dishes or plates.

  • Staining: Add Nile Red directly to the culture medium (final concentration 1-10 µg/mL) and incubate for 10-15 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells with pre-warmed PBS or culture medium.

  • Imaging: Immediately image the live cells using a fluorescence microscope with an environmental chamber.

Quantification:

  • Fluorometry: Lyse the stained cells and measure the fluorescence intensity using a fluorometer.

  • Flow Cytometry: Harvest the cells and analyze the fluorescence intensity on a per-cell basis.

  • Image Analysis: Use image analysis software to quantify the fluorescence intensity, number, and size of lipid droplets from the captured images.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of these experimental procedures, the following diagrams have been generated using Graphviz.

G cluster_oil_red Oil Red O Staining Workflow A Cell Culture & Treatment B Fixation (Formalin) A->B C Wash (Water) B->C D Dehydration (60% Isopropanol) C->D E Staining (Oil Red O) D->E F Wash (Water) E->F G Image Acquisition (Brightfield) F->G H Quantification G->H I Elution (100% Isopropanol) H->I K Image Analysis (Droplet size, number) H->K J Spectrophotometry (Absorbance at 518 nm) I->J

Oil Red O Staining and Quantification Workflow.

G cluster_nile_red Nile Red Staining Workflow A Cell Culture & Treatment B Live or Fixed Cells A->B C Staining (Nile Red) B->C D Wash (PBS) C->D E Image Acquisition (Fluorescence) D->E F Quantification E->F G Fluorometry F->G H Flow Cytometry F->H I Image Analysis (Intensity, size, number) F->I

Nile Red Staining and Quantification Workflow.

References

Assessing the Specificity of Lipid Stains: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and differentiation of lipid classes within cellular and tissue samples are crucial for understanding metabolic processes and disease pathogenesis. This guide provides a comparative analysis of Para Red (Sudan IV) and other commonly used lipid-soluble dyes—Oil Red O, Sudan Black B, and Nile Red—assessing their specificity for various lipid classes. Experimental data and detailed protocols are presented to aid in the selection of the most appropriate staining agent for specific research needs.

Comparison of Lipid Staining Dyes

The selection of a lipid stain depends on the specific lipid classes of interest, the desired detection method (brightfield or fluorescence microscopy), and the nature of the biological sample. The following table summarizes the key characteristics and specificity of this compound (Sudan IV) and its alternatives.

FeatureThis compound (Sudan IV)Oil Red OSudan Black BNile Red
Principle Lysochrome (fat-soluble dye); partitions into neutral lipids.Lysochrome; partitions into neutral lipids.Lysochrome with slight basic properties; partitions into lipids and can bind to acidic groups.Fluorogenic and solvatochromic dye; fluorescence is environmentally sensitive.
Primary Target Neutral lipids (triglycerides), lipoproteins.[1]Neutral lipids (triglycerides), cholesterol esters.[2]Neutral fats, phospholipids (B1166683), sterols.[3]Neutral lipids (lipid droplets), polar lipids (membranes).[4]
Color/Emission Reddish-orange (brightfield).Bright red (brightfield).Blue-black (brightfield).Yellow-gold fluorescence in neutral lipids, red fluorescence in polar lipids.[4]
Specificity Primarily stains triglycerides; does not stain phospholipids or lipid droplets effectively.High affinity for neutral triglycerides and cholesterol esters; does not bind to biological membranes.[2]Stains a wide range of lipids including neutral fats, phospholipids, and sterols.[3]Can differentiate between neutral and polar lipids based on fluorescence emission spectra.[4][5]
Live/Fixed Cells Primarily for fixed, frozen sections.Primarily for fixed, frozen sections.Can be used on fresh smears or fixed sections.[3]Suitable for both live and fixed cells.[6]

Quantitative Assessment of Staining Specificity

Quantitative analysis of staining intensity can provide insights into the relative abundance of different lipid classes. While brightfield stains like this compound, Oil Red O, and Sudan Black B are often quantified by color intensity or the area of stained structures, the fluorescent dye Nile Red offers a more direct quantitative measure of lipid polarity through its solvatochromic properties.

Nile Red Fluorescence Emission in Different Lipid Environments

Nile Red exhibits a shift in its fluorescence emission spectrum depending on the hydrophobicity of its environment. This property allows for the differentiation between neutral lipids, typically found in lipid droplets, and more polar lipids, such as those in cellular membranes.

Lipid EnvironmentExcitation MaximumEmission MaximumObserved Color
Neutral Lipids (e.g., Triglycerides) ~515 nm~585 nmYellow-Orange[4]
Polar Lipids (e.g., Phospholipids) ~554 nm~638 nmRed[4]

This spectral shift provides a quantitative method to distinguish between lipid storage droplets and membranes within the same sample.

Experimental Protocols

Detailed methodologies for the application of each stain are critical for reproducible and comparable results. The following are representative protocols for staining lipids in cultured cells or tissue sections.

This compound (Sudan IV) Staining Protocol for Frozen Sections
  • Fixation: Fix frozen tissue sections in 10% neutral buffered formalin for 10 minutes.

  • Rinsing: Briefly rinse with distilled water.

  • Dehydration: Dehydrate in 70% ethanol (B145695).

  • Staining: Immerse sections in a saturated solution of Sudan IV in 70% ethanol and acetone (B3395972) for 7 minutes.[1]

  • Differentiation: Differentiate in 80% ethanol to remove excess stain.[1]

  • Washing: Wash thoroughly in distilled water.

  • Counterstaining (Optional): Counterstain nuclei with hematoxylin (B73222).

  • Mounting: Mount in an aqueous mounting medium.

Oil Red O Staining Protocol for Cultured Cells
  • Fixation: Fix cells with 4% paraformaldehyde in PBS for 20-30 minutes at room temperature.[2]

  • Washing: Wash cells twice with PBS.

  • Permeabilization (Optional): Incubate with 60% isopropanol (B130326) for 5 minutes.

  • Staining: Remove isopropanol and add the Oil Red O working solution. Incubate for 15-20 minutes.[7]

  • Washing: Wash cells 2-5 times with distilled water until the excess stain is removed.[7]

  • Counterstaining (Optional): Stain nuclei with hematoxylin for 1 minute.[7]

  • Mounting: Mount with an aqueous mounting medium.

Sudan Black B Staining Protocol for Smears
  • Fixation: Fix air-dried smears in formalin vapor for 10 minutes.[3]

  • Washing: Gently wash in water for 5-10 minutes.

  • Staining: Place slides in the working Sudan Black B solution for 1 hour in a covered container.[3]

  • Differentiation: Flood the slides with 70% alcohol for 30 seconds, repeating three times.[3]

  • Washing: Rinse in running tap water and air dry.

  • Counterstaining (Optional): Counterstain with a Romanowsky-type stain like May-Grünwald-Giemsa.

  • Mounting: Air dry and examine.

Nile Red Staining Protocol for Live Cells
  • Preparation of Staining Solution: Prepare a 1 µg/mL working solution of Nile Red in a suitable buffer (e.g., PBS or HBSS).

  • Cell Preparation: Grow cells on coverslips or in imaging dishes.

  • Staining: Remove the culture medium and add the Nile Red working solution. Incubate for 5-10 minutes at room temperature or 37°C, protected from light.[8]

  • Washing: Gently wash the cells with buffer to remove excess stain.

  • Imaging: Immediately image the cells using a fluorescence microscope with appropriate filter sets for yellow-gold (for neutral lipids) and red (for polar lipids) fluorescence.

Experimental Workflow for Lipid Staining in Cultured Cells

The following diagram illustrates a general workflow for the staining of lipids in cultured cells, applicable to dyes like Oil Red O and Sudan Black B.

Lipid_Staining_Workflow cluster_preparation Cell Preparation cluster_staining Staining Procedure cluster_analysis Analysis start Seed cells on coverslips/plates culture Culture cells to desired confluency start->culture treatment Treat with experimental compounds culture->treatment fixation Fix cells (e.g., 4% PFA) treatment->fixation wash1 Wash with PBS fixation->wash1 permeabilization Permeabilize (e.g., Isopropanol) wash1->permeabilization stain Incubate with lipid stain permeabilization->stain wash2 Wash to remove excess stain stain->wash2 counterstain Counterstain nuclei (optional) wash2->counterstain wash3 Final wash counterstain->wash3 mount Mount coverslip wash3->mount image Image acquisition (Microscopy) mount->image quantify Quantify staining image->quantify

References

A Comparative Guide to Red Chromogens in Immunohistochemistry: Understanding and Mitigating Non-Specific Staining

Author: BenchChem Technical Support Team. Date: December 2025

An examination of the properties, cross-reactivity, and off-target effects of red chromogens used in immunohistochemical (IHC) staining, with a focus on common alternatives to Para Red.

This compound is a synthetic azo dye, chemically similar to Sudan I, that produces a brilliant red color.[1] While it has historical applications in dyeing textiles, its use as a specific chromogen in modern immunohistochemistry (IHC) is not well-documented in contemporary research literature.[1][2] However, the principles of non-specific staining, cross-reactivity, and off-target effects are critical considerations for any chromogen used in IHC. This guide will address these issues by focusing on the two most prevalent red chromogen systems used in research and diagnostics: those based on 3-Amino-9-ethylcarbazole (AEC) for Horseradish Peroxidase (HRP) detection and Fast Red for Alkaline Phosphatase (AP) detection.[3]

Non-specific staining in IHC can arise from several factors, including ionic interactions between antibodies and tissues, binding of detection reagents to endogenous molecules, or inherent properties of the chromogen itself.[4] Understanding the characteristics of different red chromogens and the mechanisms behind off-target staining is crucial for generating accurate and reproducible results.

Performance Comparison of Common Red Chromogen Systems

The choice between an HRP-based system like AEC and an AP-based system like Fast Red involves trade-offs in sensitivity, stability, and compatibility with other reagents. The following table summarizes the key performance characteristics of these systems.

FeatureAEC (Aminoethylcarbazole)Fast Red (e.g., Vulcan Fast Red)
Enzyme System Horseradish Peroxidase (HRP)Alkaline Phosphatase (AP)
Resulting Color Red / Reddish-brown precipitate[5][6]Bright Red / Fuchsin-red precipitate[3][7]
Sensitivity Generally considered less sensitive than DAB[5][8]High sensitivity[9]
Precipitate Solubility Soluble in alcohol and organic solvents[6]Can be formulated to be insoluble in organic solvents, allowing for permanent mounting[7]
Mounting Medium Requires an aqueous mounting medium[6]Compatible with permanent mounting media (if formulated for insolubility)[7]
Stability Prone to fading over time[10]Generally stable, but can be prone to fading if exposed to alcohol or xylene[10]
Common Off-Target Issues Endogenous peroxidase activity in tissues like red blood cells can cause background.[11][12]Endogenous phosphatase activity can cause background, especially in tissues like kidney and intestine.[11] PBS buffer can inhibit AP activity.[7]

Understanding and Troubleshooting Off-Target Effects

Off-target or non-specific staining is a primary challenge in IHC. The underlying causes are often related to the tissue itself or steps in the staining protocol rather than the chromogen exclusively.

Key Causes of Non-Specific Staining:

  • Endogenous Enzyme Activity : Tissues contain natural peroxidases (in red blood cells, granulocytes) and phosphatases that can react with HRP or AP substrates, respectively, leading to false-positive signals.[11][12][13]

  • Ionic and Hydrophobic Interactions : Antibodies can bind non-specifically to tissue components through electrostatic or hydrophobic forces.[4] Using blocking serums and ensuring optimal ionic strength in buffers can mitigate this.[4][11]

  • Antibody Cross-Reactivity : A primary or secondary antibody may bind to unintended epitopes in the tissue.[14][15] Using monoclonal or cross-adsorbed secondary antibodies can reduce this issue.[16]

  • Chromogen Trapping : Incomplete deparaffinization or wrinkles in the tissue section can physically trap the detection substrate, leading to patches of non-specific color.[14]

Below is a logical workflow for troubleshooting non-specific staining, a common form of off-target effects in IHC.

G cluster_0 Problem Identification cluster_1 Primary Checks & Solutions cluster_2 Protocol Optimization cluster_3 Result start High Background or Non-Specific Staining Observed check_endogenous Cause: Endogenous Enzyme Activity? start->check_endogenous solution_endogenous Solution: - Add H₂O₂ block for HRP systems. - Add Levamisole for AP systems. check_endogenous->solution_endogenous Yes check_secondary Cause: Secondary Antibody Only? check_endogenous->check_secondary No solution_endogenous->check_secondary solution_secondary Solution: - Run control without primary Ab. - Use pre-adsorbed secondary Ab. check_secondary->solution_secondary Yes check_primary_conc Cause: Primary Ab Too Concentrated? check_secondary->check_primary_conc No solution_secondary->check_primary_conc solution_primary_conc Solution: - Titrate primary antibody. - Reduce incubation time/temperature. check_primary_conc->solution_primary_conc Yes check_blocking Cause: Insufficient Blocking? check_primary_conc->check_blocking No solution_primary_conc->check_blocking solution_blocking Solution: - Increase blocking serum concentration/time. - Use serum from secondary host species. check_blocking->solution_blocking Yes end Clean, Specific Staining check_blocking->end No/Resolved solution_blocking->end

Caption: Troubleshooting workflow for non-specific IHC staining.

Experimental Protocols

Detailed methodologies are essential for achieving specific staining. Below are generalized protocols for paraffin-embedded tissues using AEC and Fast Red chromogens.

Generalized IHC Workflow

The following diagram illustrates a standard IHC workflow, highlighting critical steps where specificity can be enhanced.

IHC_Workflow Deparaffinization 1. Deparaffinization & Rehydration (Xylene -> Ethanol -> Water) AntigenRetrieval 2. Antigen Retrieval (Heat- or Enzyme-Mediated) Deparaffinization->AntigenRetrieval Blocking_Endogenous 3. Block Endogenous Enzymes (H₂O₂ for HRP; Levamisole for AP) AntigenRetrieval->Blocking_Endogenous Blocking_Nonspecific 4. Block Non-specific Binding (Normal Serum / BSA) Blocking_Endogenous->Blocking_Nonspecific Primary_Ab 5. Primary Antibody Incubation Blocking_Nonspecific->Primary_Ab Secondary_Ab 6. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 7. Detection & Chromogen Development (e.g., AEC for HRP, Fast Red for AP) Secondary_Ab->Detection Counterstain 8. Counterstain (e.g., Hematoxylin) Detection->Counterstain Dehydrate_Mount 9. Dehydration & Mounting (Aqueous for AEC; Permanent for Fast Red) Counterstain->Dehydrate_Mount

Caption: A generalized workflow for chromogenic immunohistochemistry.
Protocol 1: HRP-AEC Staining

This protocol is suitable for chromogenic detection yielding a red, alcohol-soluble precipitate.

  • Deparaffinization and Rehydration :

    • Immerse slides in xylene (2 changes, 5-10 minutes each).

    • Transfer through graded alcohols: 100% (2x, 5 min), 90% (2 min), 80% (2 min), 70% (2 min).

    • Rinse thoroughly in distilled water.[17]

  • Antigen Retrieval :

    • Perform heat-induced epitope retrieval (HIER) or proteolytic-induced epitope retrieval (PIER) as required by the primary antibody. For HIER, boil sections in a retrieval buffer (e.g., citrate (B86180) pH 6.0) for 10-20 minutes.

  • Blocking Endogenous Peroxidase :

    • Incubate sections in 3% hydrogen peroxide (H₂O₂) for 10-15 minutes to quench endogenous peroxidase activity.[11][13]

    • Rinse with wash buffer (e.g., PBS or TBS).

  • Blocking Non-Specific Binding :

    • Incubate with a blocking solution (e.g., 5-10% normal serum from the species of the secondary antibody) for 30-60 minutes.[11]

  • Primary Antibody Incubation :

    • Dilute the primary antibody in antibody diluent to its optimal concentration.

    • Apply to sections and incubate for the recommended time (e.g., 1 hour at room temperature or overnight at 4°C).

  • Secondary Antibody Incubation :

    • Rinse sections with wash buffer.

    • Apply an HRP-conjugated secondary antibody and incubate for 30-60 minutes.

  • Chromogen Development :

    • Prepare AEC solution immediately before use according to the manufacturer's instructions.

    • Apply the AEC substrate solution and incubate for 5-15 minutes, monitoring color development under a microscope.

    • Stop the reaction by rinsing with distilled water.

  • Counterstaining :

    • Apply an alcohol-free counterstain like Mayer's hematoxylin (B73222) for 1-5 minutes.[17]

    • Rinse gently with distilled water.

  • Mounting :

    • Coverslip using an aqueous mounting medium, as the AEC precipitate is soluble in organic solvents.[6]

Protocol 2: AP-Fast Red Staining

This protocol is used for chromogenic detection yielding a bright red precipitate, which can be permanently mounted.

  • Deparaffinization and Rehydration : Follow steps as in Protocol 1.

  • Antigen Retrieval : Follow steps as in Protocol 1.

  • Blocking Endogenous Phosphatase :

    • If high background is expected, incubate sections with an inhibitor like Levamisole (typically included in the AP detection kit buffer).[11][16]

    • Rinse with wash buffer (use Tris-based buffer like TBS, as PBS can inhibit AP activity).[7]

  • Blocking Non-Specific Binding : Follow steps as in Protocol 1.

  • Primary Antibody Incubation : Follow steps as in Protocol 1.

  • Secondary Antibody Incubation :

    • Rinse sections with wash buffer (TBS).

    • Apply an AP-conjugated secondary antibody and incubate for 30-60 minutes.

  • Chromogen Development :

    • Prepare Fast Red solution immediately before use according to the manufacturer's instructions.

    • Apply the Fast Red substrate solution and incubate for 10-30 minutes, monitoring color development.

    • Stop the reaction by rinsing with wash buffer.

  • Counterstaining :

    • Apply a suitable counterstain like hematoxylin.

    • Rinse gently with distilled water.

  • Dehydration and Mounting :

    • If using a solvent-resistant formulation of Fast Red, dehydrate sections through graded alcohols to xylene.

    • Coverslip using a permanent, xylene-based mounting medium.[7]

References

A Comparative Guide to the Photostability of Red Dyes: Para Red vs. Modern Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate dyes and pigments is critical. Photostability, a measure of a colorant's resistance to fading upon exposure to light, is a key performance indicator. This guide provides a comparative analysis of the photostability of Para Red (Pigment Red 1), an early synthetic azo dye, against more modern, high-performance red pigments such as Naphthol Red, Quinacridone Red, and Anthraquinone Red.

This compound, while historically significant, exhibits limitations in its photostability that have led to its replacement in many applications by more robust alternatives. This comparison aims to provide objective data and experimental context to inform the selection of red dyes for applications demanding high durability and color fidelity.

Quantitative Photostability Comparison

The photostability of pigments is often quantified using the Blue Wool Scale, an industry standard for assessing lightfastness. The scale ranges from 1 (very poor) to 8 (excellent). Below is a summary of the available photostability data for this compound and its comparators.

Pigment NameColour Index NameChemical ClassBlue Wool Scale RatingNotes
This compoundPigment Red 1Monoazo3-4 (Fair to Poor)Lightfastness can vary; prone to bleeding. Not typically used in modern artist or high-performance coatings.
Naphthol RedPR170Monoazo6-7 (Very Good)Offers a significant improvement in lightfastness over this compound within the same chemical class.[1][2][3]
Quinacridone RedPV19Quinacridone8 (Excellent)Exhibits outstanding lightfastness, making it suitable for demanding applications.[4][5][6][7]
Anthraquinone RedPR177Anthraquinone8 (Excellent)Known for its exceptional lightfastness and is often used as a lightfast alternative to less stable reds.[8][9]

Experimental Protocols for Photostability Testing

The data presented in this guide is typically generated using standardized experimental protocols designed to simulate the effects of sunlight in a controlled laboratory setting. The most common standards are those developed by ASTM International and the International Organization for Standardization (ISO).

Accelerated Weathering using Xenon Arc Lamp (ASTM G155)

This standard practice is widely used to simulate the full spectrum of sunlight, as well as temperature and humidity, to predict the weatherability of materials.

Methodology:

  • Specimen Preparation: The dye is applied to a suitable substrate (e.g., textile, polymer film, or coated panel).

  • Exposure Chamber: Samples are placed in a xenon arc test chamber.

  • Light Exposure: The chamber utilizes a filtered xenon arc lamp to replicate the spectral irradiance of natural sunlight.

  • Environmental Control: Temperature and humidity are maintained at controlled levels to simulate specific environmental conditions. Cycles of light and dark, and sometimes water spray, are used to mimic day/night cycles and rain.

  • Evaluation: The change in color of the exposed samples is periodically measured using a spectrophotometer or colorimeter. The color difference (ΔE*ab) is calculated to quantify the degree of fading.

  • Lightfastness Rating: The fading of the test specimen is compared against a set of Blue Wool standards exposed under the same conditions to determine its Blue Wool Scale rating.[10][11][12][13]

Color Fastness to Artificial Light (ISO 105-B02)

This international standard specifically details the procedures for assessing the color fastness of textiles to an artificial light source representative of natural daylight.

Methodology:

  • Apparatus: A xenon arc lamp apparatus with specific filters to simulate daylight through window glass is used.

  • Reference Materials: Standardized blue wool references are exposed simultaneously with the test specimens.[14]

  • Exposure Conditions: The test is conducted under controlled conditions of temperature, humidity, and light intensity.

  • Assessment: The change in color of the test specimen is visually assessed against the fading of the blue wool references using a standard grey scale. The light fastness rating is the number of the blue wool reference that shows a similar degree of fading.[14]

Experimental Workflow for Photostability Testing

The logical flow of a typical photostability experiment is outlined in the diagram below.

G cluster_prep Sample Preparation cluster_exposure Accelerated Weathering cluster_analysis Data Analysis cluster_results Results A Select Dyes (e.g., this compound, Naphthol Red) C Apply Dyes to Substrates A->C B Prepare Substrates (e.g., textiles, films) B->C D Place Samples in Xenon Arc Chamber C->D Place prepared samples E Set Exposure Parameters (Light, Temp, Humidity) D->E F Expose Samples for a Defined Duration E->F G Measure Color Change (Spectrophotometry) F->G Periodically remove samples I Compare to Blue Wool Standards F->I H Calculate Color Difference (ΔE*ab) G->H K Compare Photostability of Dyes H->K J Determine Lightfastness Rating I->J J->K

Workflow for comparative photostability testing of dyes.

Discussion

The data clearly indicates that this compound possesses significantly lower photostability compared to modern organic pigments like Naphthol Red, Quinacridone Red, and Anthraquinone Red. While this compound is a monoazo pigment, the improved lightfastness of Naphthol Red (PR170), which belongs to the same class, demonstrates the impact of molecular structure modifications on performance. The dense and stable crystal structures of pigments like Naphthol Red can contribute to their enhanced photostability by hindering photochemical decomposition.[15]

Quinacridone and Anthraquinone reds represent different chemical classes and offer the highest level of lightfastness (Blue Wool Scale 8). This exceptional stability is attributed to their highly conjugated and rigid molecular structures, which are less susceptible to degradation by UV radiation.

For applications where long-term color stability and resistance to fading are paramount, such as in pharmaceuticals, coatings, and archival materials, the use of high-performance pigments like Quinacridone and Anthraquinone reds is strongly recommended over less stable alternatives like this compound. While cost and other physical properties are also important considerations, the superior photostability of these modern pigments ensures greater product integrity and longevity.

References

A Researcher's Guide to the Confirmation of Para Red: An In-Depth Comparison of Analytical Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and food safety, the accurate detection and confirmation of synthetic dyes such as Para Red in various samples is of paramount importance. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) with other analytical techniques for the confirmation of this compound, supported by experimental data and detailed protocols.

This compound, a synthetic monoazo dye, is recognized as a potential carcinogen and its use in foodstuffs is prohibited in many countries.[1][2] Its structural similarity to other Sudan dyes necessitates reliable and sensitive analytical methods for its detection and confirmation in complex matrices like spices and animal feed.[1][2] This guide will delve into the nuances of HPLC-MS as a confirmatory technique and compare its performance against alternative methods such as HPLC with UV-Visible or Diode Array Detection (DAD) and Thin-Layer Chromatography (TLC).

Comparative Analysis of Analytical Techniques

The choice of analytical method for this compound detection is often dictated by factors such as sensitivity, selectivity, speed, and cost. While simpler methods like TLC can be used for initial screening, more sophisticated techniques are required for confirmation and quantification.

Analytical TechniquePrincipleAdvantagesDisadvantages
HPLC-MS/MS Separation by liquid chromatography followed by mass analysis of the compound and its fragments.High sensitivity and selectivity, provides structural information for confirmation, suitable for complex matrices.Higher equipment and operational cost, requires skilled personnel.
UPLC-MS/MS A high-pressure version of HPLC-MS for faster analysis and better resolution.Very fast analysis times, high throughput, excellent sensitivity and resolution.High initial investment, potential for matrix effects.
HPLC-UV/DAD Separation by liquid chromatography with detection based on UV-Visible light absorption.Lower cost than MS, robust and widely available.Lower sensitivity and selectivity compared to MS, potential for co-eluting interferences.[3]
TLC Separation on a thin layer of adsorbent material based on polarity.Simple, rapid, and low-cost screening method.Primarily qualitative, lower sensitivity and resolution, not suitable for confirmation.[4][5]

Performance Metrics: A Quantitative Comparison

The following table summarizes key performance metrics reported in various studies for the analysis of this compound and other Sudan dyes using different analytical techniques.

MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
UPLC-MS/MS Egg Yolk--63.2 - 98.6[6]
HPLC-MS Spices0.02 - 0.1 mg/kg-75.7 - 92.3[7][8]
UPLC-DAD Animal Feed0.006 - 0.02 mg/kg-62.7 - 91.0[2]
HPLC-UV Chilli & Spices1 mg/kg3 mg/kg97 - 99[1]
HPLC-UV Red Chilli Pepper1.2 - 5.4 µg/kg4 - 18 µg/kg89 - 98[9]

Experimental Workflows and Protocols

To ensure reproducibility and aid in method development, detailed experimental protocols are essential. Below are representative workflows and methodologies for the analysis of this compound in food samples.

Experimental Workflow for HPLC-MS/MS Analysis of this compound

HPLC-MS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing Sample_Homogenization Sample Homogenization (e.g., grinding of spices) Extraction Extraction (e.g., with acetonitrile (B52724) or toluene) Sample_Homogenization->Extraction Cleanup Clean-up (e.g., Solid Phase Extraction - SPE) Extraction->Cleanup LC_Separation UPLC/HPLC Separation (Reversed-Phase C18 column) Cleanup->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM mode) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification & Confirmation Data_Acquisition->Quantification

HPLC-MS/MS workflow for this compound analysis.
Detailed Experimental Protocol: UPLC-MS/MS for this compound in Egg Yolk

This protocol is a synthesized example based on methodologies reported in the literature.[6]

1. Sample Preparation (Matrix Solid-Phase Dispersion - MSPD)

  • Weigh 2.0 g of homogenized egg yolk.

  • Add 2.0 g of alumina (B75360) N as a dispersant and grind with a pestle until a free-flowing powder is obtained.

  • Transfer the mixture to a solid-phase extraction (SPE) column.

  • Elute the analytes with an appropriate solvent mixture (e.g., acetonitrile/formic acid).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for UPLC-MS/MS analysis.

2. UPLC Conditions

  • Column: Acquity UPLC BEH C18 (e.g., 1.7 µm, 2.1 x 50 mm).[2]

  • Mobile Phase: A gradient of acetonitrile (containing 0.1% formic acid) and water (containing 0.1% formic acid).[2]

  • Flow Rate: 0.4 mL/min.[2]

  • Column Temperature: 35°C.[2]

  • Injection Volume: 5 µL.[2]

3. MS/MS Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Precursor Ion → Product Ions: Specific transitions for this compound would be monitored (e.g., m/z 294 → [fragment ions]). The exact masses would need to be determined using a standard.

  • Collision Gas: Argon.

  • Ion Source Temperature: e.g., 350°C.

  • Capillary Voltage: e.g., 3.0 kV.

Alternative Method Protocol: HPLC-UV for this compound in Spices

This protocol is a synthesized example based on methodologies reported in the literature.[1]

1. Sample Preparation (Solvent Extraction)

  • Weigh 5 g of the ground spice sample into a flask.

  • Add 50 mL of toluene (B28343) and shake for 30 minutes.

  • Filter the extract.

  • Evaporate a known volume of the filtrate to dryness.

  • Redissolve the residue in methanol (B129727) for HPLC analysis.

2. HPLC-UV Conditions

  • Column: Reversed-phase C18 (e.g., 5 µm, 4.6 x 250 mm).[9]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and methanol (e.g., 80:20, v/v).[9]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 488 nm for this compound.[1]

  • Injection Volume: 20 µL.

Logical Framework for Method Selection

The selection of an appropriate analytical method depends on the specific requirements of the analysis. The following diagram illustrates a decision-making process.

Method_Selection Start Define Analytical Need Screening Screening for Presence/Absence Start->Screening Confirmation Confirmation & Quantification Start->Confirmation TLC TLC Screening->TLC High_Throughput High-Throughput Required? Confirmation->High_Throughput HPLC_UV HPLC-UV/DAD Confirmation->HPLC_UV HPLC_MS HPLC-MS/MS High_Throughput->HPLC_MS No UPLC_MS UPLC-MS/MS High_Throughput->UPLC_MS Yes

Decision tree for selecting an analytical method.

Conclusion

For the unambiguous confirmation of this compound in complex samples, HPLC-MS, and particularly UPLC-MS/MS, stands out as the superior technique due to its high sensitivity, selectivity, and the structural information it provides. While HPLC with UV/DAD detection offers a more cost-effective solution for quantification, it may lack the specificity required for confirmation in the presence of interfering matrix components.[3] TLC remains a valuable tool for rapid, preliminary screening. The choice of the most suitable method will ultimately depend on a balance of regulatory requirements, the complexity of the sample matrix, and the available resources. This guide provides the foundational information for researchers to make informed decisions in the analysis of this compound.

References

A Comparative Guide to Red Chromogen Performance in Formalin-Fixed and Frozen Tissues

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers, Scientists, and Drug Development Professionals

When choosing the optimal tissue preparation for immunohistochemistry (IHC), researchers often face a critical decision between formalin-fixed paraffin-embedded (FFPE) and frozen tissues. This choice significantly impacts tissue morphology, antigen preservation, and ultimately, the performance of the chromogen used for visualization. This guide provides a detailed comparison of the performance of a red chromogen in both FFPE and frozen tissue sections, with a focus on "Permanent Red," a modern, alcohol-insoluble alternative to the historically mentioned "Para Red."

While "this compound" is a known red azo dye, its application in modern, standardized IHC is limited due to potential issues with lightfastness and bleeding.[1] In contrast, chromogens like "Permanent Red" are specifically designed for IHC, offering vibrant and stable staining, making them a more relevant subject for a comparative performance analysis.[2]

Performance Comparison: FFPE vs. Frozen Tissues

The choice between FFPE and frozen tissue for IHC involves a trade-off between morphological detail and antigenicity. FFPE tissues offer superior preservation of cellular and tissue architecture, making them ideal for detailed histological examination.[1][3][4][5][6] However, the formalin fixation process can lead to protein cross-linking, which may mask or alter antigen epitopes, often necessitating an antigen retrieval step.[5] Conversely, frozen tissues generally provide better preservation of native protein structures and antigenicity, often resulting in stronger staining signals without the need for extensive antigen retrieval.[3][5][7][8] However, the freezing process can compromise tissue morphology, leading to potential artifacts.[8][9]

The performance of an alcohol-insoluble red chromogen like Permanent Red is influenced by these fundamental differences in tissue preparation.

Quantitative Data Summary
Performance MetricFormalin-Fixed Paraffin-Embedded (FFPE) TissuesFrozen TissuesRationale
Staining Intensity Moderate to Strong (with optimal antigen retrieval)Strong to Very StrongFrozen tissues typically retain better antigenicity, leading to more binding sites for antibodies and thus a stronger signal.[3][5][7][8] FFPE tissues can achieve strong staining, but this is highly dependent on the effectiveness of the antigen retrieval protocol.[5]
Morphological Preservation ExcellentFair to GoodThe paraffin (B1166041) embedding process in FFPE provides excellent support for tissue structure.[1][3][4][5][6] The formation of ice crystals during freezing can disrupt fine cellular details in frozen sections.[8][9]
Background Staining Potentially HigherGenerally LowerThe multiple processing steps in FFPE, including deparaffinization and antigen retrieval, can sometimes lead to increased non-specific background. Frozen sections, with a simpler protocol, may exhibit cleaner backgrounds.
Protocol Complexity HighModerateFFPE protocols involve deparaffinization, rehydration, and mandatory antigen retrieval steps, making them more time-consuming and complex.[10]
Antigen Preservation Variable (Antigen retrieval often required)Excellent (Native epitopes largely preserved)Formalin fixation can mask epitopes, necessitating retrieval methods.[5] Snap-freezing preserves proteins in a more native state.[3][5][7][8]
Signal Stability ExcellentExcellentPermanent Red is designed to be stable and insoluble in alcohols and other organic solvents, ensuring signal durability in both tissue types.[2]

Experimental Protocols

Detailed methodologies for immunohistochemical staining using an alcohol-insoluble red chromogen on both FFPE and frozen tissue sections are provided below. These protocols are generalized and may require optimization based on the specific antibody and tissue being used.

Staining Protocol for FFPE Tissues with Permanent Red
  • Deparaffinization and Rehydration:

    • Immerse slides in three changes of xylene for 5 minutes each.

    • Transfer slides through two changes of 100% ethanol (B145695) for 3 minutes each.

    • Hydrate through 95%, 80%, and 70% ethanol for 3 minutes each.

    • Rinse in distilled water.[10]

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by immersing slides in a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0) and heating in a pressure cooker, microwave, or water bath. The exact time and temperature should be optimized.

    • Allow slides to cool to room temperature.

  • Peroxidase/Alkaline Phosphatase Blocking:

    • If using a peroxidase-based detection system, incubate sections in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.

    • If using an alkaline phosphatase-based system (as is common with red chromogens), this step can be omitted, although endogenous phosphatase activity may need to be considered in some tissues.

  • Blocking:

    • Incubate sections with a protein block (e.g., 5% normal serum from the species of the secondary antibody) for 30-60 minutes to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate sections with the primary antibody at its optimal dilution for 1 hour at room temperature or overnight at 4°C.

  • Secondary Antibody and Detection System:

    • Rinse slides and incubate with an appropriate enzyme-conjugated secondary antibody (e.g., alkaline phosphatase-conjugated) for 30-60 minutes.

    • Follow with the application of the detection reagent as per the manufacturer's instructions.

  • Chromogen Development:

    • Prepare the Permanent Red working solution according to the manufacturer's protocol.

    • Incubate the sections with the chromogen solution until the desired staining intensity is reached.

    • Rinse gently with distilled water.

  • Counterstaining:

    • Lightly counterstain with a contrasting nuclear stain such as hematoxylin.

  • Dehydration and Mounting:

    • Since Permanent Red is alcohol-insoluble, slides can be dehydrated through graded alcohols (70%, 95%, 100%).[2]

    • Clear in xylene and mount with a permanent mounting medium.

Staining Protocol for Frozen Tissues with Permanent Red
  • Fixation:

    • Air-dry frozen sections on slides for 30-60 minutes at room temperature.

    • Fix in cold acetone (B3395972) or a mixture of acetone and methanol (B129727) for 10 minutes.

    • Allow slides to air dry.

  • Rehydration and Permeabilization:

    • Rehydrate sections in a buffer such as PBS or TBS.

    • If required for intracellular antigens, permeabilize with a buffer containing a low concentration of a non-ionic detergent (e.g., 0.1-0.25% Triton X-100) for 10 minutes.

  • Blocking:

    • Incubate sections with a protein block (e.g., 5% normal serum) for 30-60 minutes.

  • Primary Antibody Incubation:

    • Incubate with the primary antibody at its optimal dilution for 1 hour at room temperature or overnight at 4°C.

  • Secondary Antibody and Detection System:

    • Rinse slides and incubate with the enzyme-conjugated secondary antibody (e.g., alkaline phosphatase-conjugated) for 30-60 minutes.

    • Apply the detection reagent as per the manufacturer's instructions.

  • Chromogen Development:

    • Prepare and apply the Permanent Red working solution until the desired staining intensity is achieved.

    • Rinse gently with distilled water.

  • Counterstaining:

    • Lightly counterstain with hematoxylin.

  • Mounting:

    • Since Permanent Red is insoluble in organic solvents, slides can be dehydrated and mounted with a permanent mounting medium. Alternatively, for simplicity, an aqueous mounting medium can be used.

Mandatory Visualizations

Signaling Pathway Diagram

cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Protein Signaling_Molecule Signaling Molecule Receptor->Signaling_Molecule Activation Ligand Ligand Ligand->Receptor Binding Transcription_Factor Transcription Factor Signaling_Molecule->Transcription_Factor Translocation Target_Protein Target Protein (Antigen) Transcription_Factor->Target_Protein Gene Expression

Caption: Simplified signaling pathway leading to the expression of a target protein.

Experimental Workflow Diagram

cluster_ffpe FFPE Workflow cluster_frozen Frozen Workflow FFPE_Start Tissue Fixation (Formalin) FFPE_Processing Paraffin Embedding FFPE_Start->FFPE_Processing FFPE_Sectioning Microtome Sectioning FFPE_Processing->FFPE_Sectioning FFPE_Deparaffinization Deparaffinization & Rehydration FFPE_Sectioning->FFPE_Deparaffinization FFPE_AntigenRetrieval Antigen Retrieval FFPE_Deparaffinization->FFPE_AntigenRetrieval FFPE_Staining IHC Staining (Permanent Red) FFPE_AntigenRetrieval->FFPE_Staining FFPE_End Analysis FFPE_Staining->FFPE_End Frozen_Start Tissue Freezing (Snap Freeze) Frozen_Embedding OCT Embedding Frozen_Start->Frozen_Embedding Frozen_Sectioning Cryostat Sectioning Frozen_Embedding->Frozen_Sectioning Frozen_Fixation Post-fixation (e.g., Acetone) Frozen_Sectioning->Frozen_Fixation Frozen_Staining IHC Staining (Permanent Red) Frozen_Fixation->Frozen_Staining Frozen_End Analysis Frozen_Staining->Frozen_End

Caption: Comparative experimental workflow for FFPE and frozen tissue IHC.

References

Literature Review: The Scarcity of Para Red in Metabolic Research and a Guide to Prevalent Lipid Staining Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals a significant lack of documented applications for Para Red in metabolic research. Despite its classification as a fat-soluble azo dye, its use as a biological stain for lipids, adipocytes, or in studies related to metabolic diseases is not established in published research. The primary documented applications of this compound, also known as Pigment Red 1, are in the textile and printing industries. Concerns regarding its safety, including being a suspected carcinogen, may have limited its adoption in biological research.

In contrast, the field of metabolic research heavily relies on other lysochrome dyes for the visualization and quantification of lipids. Among these, Oil Red O has emerged as the industry standard, valued for its vibrant red staining of neutral lipids and triglycerides. This guide provides a comparative overview of Oil Red O and another common alternative, Sudan IV, offering researchers and drug development professionals a comprehensive resource for selecting the appropriate lipid staining method.

Comparative Analysis of Lipid Stains in Metabolic Research

The following table summarizes the key characteristics and performance of Oil Red O and Sudan IV, two widely used dyes for lipid staining in metabolic research.

FeatureOil Red OSudan IV
Color of Stained Lipids Intense, deep redOrange-red
Primary Applications Staining of neutral triglycerides and lipids in frozen sections and cultured cells. Widely used in studies of obesity, steatosis, and atherosclerosis.[1][2][3]Demonstration of triglycerides in frozen sections. Also used for staining lipoproteins.[4][5][6]
Advantages Provides a much deeper and more intense red color, making lipid droplets easier to visualize and quantify.[2]Effective for staining neutral fats.
Disadvantages Staining must be performed on fresh or frozen samples as alcohol fixation removes most lipids.[2]Less popular than Oil Red O due to its more orange shade, which may provide less contrast.[4]
Solubility Soluble in isopropanol (B130326), propylene (B89431) glycol.[3]Soluble in ethanol, propylene glycol.[5][6]
Maximum Absorption 518 nm[7]520(357) nm[6]

Experimental Protocols

Detailed methodologies for Oil Red O and Sudan IV staining are crucial for reproducible and accurate results. Below are representative protocols for staining lipids in cultured cells and frozen tissue sections.

Oil Red O Staining Protocol for Cultured Adipocytes

This protocol is adapted from established methods for staining 3T3-L1 adipocytes.[8][9]

Materials:

  • Phosphate-buffered saline (PBS)

  • 10% Formalin (Fixation solution)

  • Oil Red O stock solution (0.5% in isopropanol)

  • Oil Red O working solution (6 parts Oil Red O stock solution to 4 parts water, filtered)

  • 60% Isopropanol

  • Hematoxylin (B73222) (for counterstaining nuclei)

  • Distilled water

Procedure:

  • Cell Fixation:

    • Remove culture medium and gently wash cells twice with PBS.

    • Add 10% formalin to fix the cells for 30-60 minutes at room temperature.

    • Discard the fixation solution and wash the cells twice with distilled water.

    • Add 60% isopropanol to the cells and incubate for 5 minutes.

  • Oil Red O Staining:

    • Remove the isopropanol and add the freshly prepared Oil Red O working solution to cover the cells.

    • Incubate for 10-20 minutes at room temperature.

  • Washing and Counterstaining:

    • Aspirate the Oil Red O solution and wash the cells with 60% isopropanol.

    • Wash the cells 2-5 times with distilled water until the excess stain is removed.

    • (Optional) Add Hematoxylin for 1 minute to stain the nuclei blue.

    • Wash the cells 2-5 times with distilled water.

  • Visualization:

    • Add distilled water to the wells to prevent drying and view under a light microscope. Lipid droplets will appear as bright red.

Sudan IV Staining Protocol for Frozen Tissue Sections

This protocol is a standard method for demonstrating lipids in frozen tissue samples.[5]

Materials:

  • Frozen tissue sections (8-10 µm) mounted on slides

  • 70% Ethyl alcohol

  • Sudan IV staining solution (saturated solution in 70% ethanol)

  • 50% Ethyl alcohol

  • Mayer's hematoxylin (for counterstaining)

  • Glycerine jelly or other aqueous mounting medium

Procedure:

  • Section Preparation:

    • Cut frozen sections and air dry them onto slides.

  • Staining:

    • Rinse the slides in 70% ethyl alcohol.

    • Stain with the Sudan IV solution for 1 minute.

  • Differentiation and Washing:

    • Rinse briefly in 50% ethyl alcohol to remove excess stain.

    • Wash thoroughly with distilled water.

  • Counterstaining and Mounting:

    • (Optional) Stain the nuclei with Mayer's hematoxylin for 3 minutes.

    • Rinse in distilled water.

    • Mount the coverslip with glycerine jelly.

Visualizing Experimental Workflows

The following diagrams illustrate the key steps in the Oil Red O and Sudan IV staining protocols.

Oil_Red_O_Staining_Workflow cluster_prep Cell Preparation cluster_stain Staining cluster_post_stain Post-Staining wash_pbs Wash with PBS fix Fix with 10% Formalin wash_pbs->fix 30-60 min wash_water Wash with Water fix->wash_water isopropanol_wash Incubate with 60% Isopropanol wash_water->isopropanol_wash 5 min stain_oro Stain with Oil Red O isopropanol_wash->stain_oro wash_isopropanol Wash with 60% Isopropanol stain_oro->wash_isopropanol 10-20 min wash_water2 Wash with Water wash_isopropanol->wash_water2 counterstain Counterstain with Hematoxylin wash_water2->counterstain wash_water3 Wash with Water counterstain->wash_water3 1 min visualize Visualize under Microscope wash_water3->visualize Sudan_IV_Staining_Workflow cluster_prep Section Preparation cluster_stain Staining cluster_post_stain Post-Staining cut_section Cut Frozen Section air_dry Air Dry on Slide cut_section->air_dry rinse_etoh70 Rinse with 70% Ethanol air_dry->rinse_etoh70 stain_sudan Stain with Sudan IV rinse_etoh70->stain_sudan 1 min rinse_etoh50 Rinse with 50% Ethanol stain_sudan->rinse_etoh50 wash_water Wash with Water rinse_etoh50->wash_water counterstain Counterstain with Hematoxylin wash_water->counterstain wash_water2 Wash with Water counterstain->wash_water2 3 min mount Mount Coverslip wash_water2->mount

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Para Red

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, maintaining a safe and efficient laboratory environment is paramount. Adherence to proper chemical handling and disposal protocols is a critical component of this, ensuring the well-being of personnel and the integrity of research. This guide provides essential, step-by-step procedures for the safe disposal of Para Red, a common synthetic red dye.

Immediate Safety and Handling Precautions

This compound is classified as an irritant to the eyes, respiratory system, and skin[1][2][3]. Therefore, stringent safety measures must be observed during handling and disposal.

Personal Protective Equipment (PPE): Before beginning any disposal procedure, it is mandatory to be outfitted with the appropriate PPE. This includes:

  • Eye Protection: Wear chemical safety goggles or eyeglasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[2][4].

  • Protective Clothing: A lab coat or other suitable protective clothing should be worn to prevent skin contact[1][2][4].

  • Gloves: Wear appropriate protective gloves to prevent skin exposure[2][4].

  • Respiratory Protection: In situations where dust may be generated, a dust respirator is necessary to avoid inhalation[3].

Handling:

  • Wash hands and any exposed skin thoroughly after handling[2].

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray[2].

  • Use in a well-ventilated area, such as a chemical fume hood[2][4].

  • Do not eat, drink, or smoke when handling this chemical[3].

This compound Disposal Protocol

The disposal of this compound must be conducted in a manner that is consistent with federal, state, and local regulations[4]. The following step-by-step procedure should be followed for the disposal of solid this compound waste and contaminated materials.

Step 1: Waste Collection

  • Carefully sweep up spilled solid this compound, avoiding dust formation[2][3]. Dry clean-up procedures are recommended[3].

  • Place the collected waste into a clean, dry, sealable, and clearly labeled container[3].

  • For any non-sharps solid waste contaminated with this compound, such as kimwipes, pads, and gloves, these should also be placed in the designated waste container[5].

Step 2: Container Management

  • Ensure the waste container is kept securely sealed when not in use[3].

  • Store the sealed container in a designated chemical waste satellite accumulation area[5].

  • The storage area should be a cool, dry, and well-ventilated space, away from incompatible substances such as strong oxidizing agents[1][4].

Step 3: Labeling and Documentation

  • The waste container must be clearly labeled as "Hazardous Waste" and include the name "this compound."

  • Maintain a log of the waste generated, including the date and quantity.

Step 4: Final Disposal

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Do not dispose of this compound down the sink or in the regular trash[6].

Spill Management

In the event of a minor spill, the following procedure should be implemented:

  • Evacuate and Secure: Alert personnel in the immediate area and ensure proper ventilation.

  • Containment: Prevent the spread of the dust.

  • Clean-up: Following the waste collection procedure above, carefully sweep up the material and place it in a labeled hazardous waste container.

  • Decontamination: Clean the spill area with soap and water.

For major spills, evacuate the area and contact your institution's EHS department immediately.

Experimental Workflow for this compound Disposal

G cluster_prep Preparation cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal A Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat, Respirator) B Ensure Adequate Ventilation (Chemical Fume Hood) C Carefully Sweep Solid this compound Waste B->C Proceed with Disposal D Place Waste in a Labeled, Sealable Container E Include Contaminated Materials (e.g., gloves, wipes) F Securely Seal the Waste Container E->F Container is Full G Store in Designated Chemical Waste Area H Contact Environmental Health & Safety (EHS) G->H Ready for Pickup I Arrange for Professional Waste Pickup

Caption: Workflow for the proper disposal of this compound waste.

This procedural guidance is intended to supplement, not replace, your institution's specific safety protocols. Always consult your organization's EHS department for detailed instructions and compliance with local regulations. By adhering to these best practices, you contribute to a safer and more sustainable research environment.

References

Navigating the Safe Handling of Para Red: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Para Red (CAS 6410-10-2), a synthetic red dye. Adherence to these procedural steps will minimize risk and ensure safe operational conduct and disposal.

Immediate Safety and Hazard Information

This compound is a combustible solid powder that can cause skin, eye, and respiratory system irritation.[1][2] It is also a suspected carcinogen and mutagen.[2][3] Ingestion may lead to gastrointestinal irritation, and inhalation can irritate the respiratory tract.[4] The primary routes of exposure are through skin and eye contact, inhalation of dust, and ingestion.[5] It is crucial to avoid the formation of dust, as it can form explosive mixtures with air.[1]

Hazard Classification:

HazardCategoryDescription
Skin Corrosion/IrritationCategory 2Causes skin irritation.[2][6]
Serious Eye Damage/Eye IrritationCategory 2Causes serious eye irritation.[2][6]
Specific target organ toxicity (single exposure)Category 3May cause respiratory irritation.[2][6]

Currently, there are no established occupational exposure limits (e.g., Permissible Exposure Limit (PEL) or Threshold Limit Value (TLV)) for this compound.[2][6] Therefore, exposure should be kept to a minimum.

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is the frontline defense against this compound exposure. The following table outlines the required PPE for handling this chemical.

Body PartRequired PPESpecifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. No specific breakthrough time data is available for this compound, so it is crucial to change gloves immediately after any suspected contact.
Eyes/Face Safety goggles and face shieldSafety goggles that meet ANSI Z87.1 standards are mandatory to protect against dust particles and splashes. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.
Body Laboratory coatA flame-resistant lab coat should be worn and buttoned to protect the skin and clothing from contamination.
Respiratory NIOSH-approved respiratorA NIOSH-approved N95 or higher-level respirator is required when handling this compound powder outside of a certified chemical fume hood to prevent inhalation of dust particles.[7]

Experimental Protocol: Preparation of a this compound Staining Solution

This protocol details the preparation of a this compound staining solution with integrated safety measures.

Materials:

  • This compound powder

  • Appropriate solvent (e.g., ethanol, as specified by the primary experimental protocol)

  • Glass beakers and stirring rod

  • Analytical balance

  • Chemical fume hood

  • All required PPE (see table above)

Procedure:

  • Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is operational and the work area is clean and free of clutter.

  • Weighing: Carefully weigh the required amount of this compound powder on an analytical balance within the chemical fume hood to minimize dust dispersion.

  • Solubilization: Place the weighed this compound powder into a clean glass beaker. Slowly add the specified solvent while gently stirring with a glass rod until the powder is completely dissolved. Avoid splashing.

  • Labeling: Clearly label the container with the contents ("this compound Solution"), concentration, solvent, date of preparation, and appropriate hazard symbols.

  • Storage: Store the prepared solution in a tightly sealed, properly labeled container in a designated, well-ventilated storage area away from incompatible materials such as strong oxidizing agents.[1]

  • Decontamination: Thoroughly clean all glassware and equipment used with an appropriate solvent and then soap and water.

  • Hand Washing: After the procedure is complete and PPE is removed, wash hands thoroughly with soap and water.

Workflow for Safe Handling and Disposal of this compound

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal a Conduct Risk Assessment b Don Appropriate PPE a->b c Prepare Work Area (Fume Hood) b->c d Weigh this compound in Fume Hood c->d Proceed to Handling e Prepare Solution d->e f Label and Store Solution e->f g Decontaminate Glassware & Equipment f->g Proceed to Cleanup h Clean Work Area g->h i Remove and Dispose of PPE h->i j Wash Hands Thoroughly i->j k Segregate Solid & Liquid Waste i->k Segregate Waste l Label Waste Containers k->l m Dispose via Licensed Waste Management l->m

Workflow for the safe handling and disposal of this compound.

Potential Toxicological Pathway

The precise signaling pathway for this compound's toxicity is not well-documented in publicly available literature. However, as an azo dye, it is suspected to have carcinogenic and mutagenic properties. The following diagram illustrates a generalized potential pathway from exposure to adverse health effects.

cluster_exposure Exposure cluster_cellular Cellular Interaction cluster_effects Adverse Effects a Inhalation, Dermal Contact, Ingestion b Cellular Uptake a->b Enters Body c Metabolic Activation (Potential) b->c d Generation of Reactive Intermediates c->d e DNA Adduct Formation / Mutation d->e f Cellular Damage d->f h Carcinogenesis (Suspected) e->h g Inflammation f->g

Generalized potential toxicological pathway of this compound.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: Collect unused this compound powder and contaminated disposable materials (e.g., gloves, weighing paper) in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect this compound solutions in a separate, sealed, and clearly labeled hazardous waste container. Do not pour this compound solutions down the drain.[6]

  • Disposal Method: All waste containing this compound must be disposed of through a licensed hazardous waste management company.[1] Consult your institution's Environmental Health and Safety (EHS) department for specific procedures and to schedule a waste pickup. Disposal may involve incineration in a licensed facility or burial in a designated landfill.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.